Bismuth cation
Description
Structure
2D Structure
Properties
CAS No. |
23713-46-4 |
|---|---|
Molecular Formula |
Bi+3 |
Molecular Weight |
208.98040 g/mol |
IUPAC Name |
bismuth(3+) |
InChI |
InChI=1S/Bi/q+3 |
InChI Key |
JDIBGQFKXXXXPN-UHFFFAOYSA-N |
SMILES |
[Bi+3] |
Canonical SMILES |
[Bi+3] |
melting_point |
271 °C |
Other CAS No. |
23713-46-4 7440-69-9 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Coordination Chemistry of Bismuth Cations with Organic Ligands: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The coordination chemistry of bismuth(III) cations with organic ligands has garnered significant interest in recent years, driven by the unique properties of bismuth and the diverse applications of its complexes, particularly in medicine. Bismuth is considered a "green" element due to its low toxicity, making it an attractive metal for the development of new therapeutic agents.[1] Bismuth compounds have a long history of use in treating gastrointestinal disorders and infections, most notably Helicobacter pylori.[2][3] Modern research has expanded their potential applications to include anticancer, antimicrobial, and anti-leishmanial agents.[1][4] This guide provides an in-depth overview of the synthesis, structure, and biological activity of bismuth-organic ligand complexes, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
I. Synthesis and Characterization of Bismuth-Organic Ligand Complexes
The synthesis of bismuth(III) complexes with organic ligands typically involves the reaction of a bismuth(III) salt, such as Bi(NO₃)₃·5H₂O, BiCl₃, or BiBr₃, with the desired organic ligand in a suitable solvent.[5][6] The choice of solvent, reaction temperature, and stoichiometry can influence the final structure and coordination number of the complex.[6][7] Common classes of organic ligands that form stable complexes with bismuth(III) include those containing N, O, and S donor atoms, such as Schiff bases, thiosemicarbazones, and dithiocarbamates.[4][8][9]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of bismuth complexes.
Characterization of these complexes is crucial to determine their structure and purity. Standard techniques include:
-
X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand and to confirm its coordination to the bismuth center, often inferred from shifts in the proton and carbon signals upon complexation.
-
Infrared (IR) Spectroscopy: Useful for identifying the coordination of functional groups (e.g., C=N, C=S) to the bismuth ion, as evidenced by shifts in their vibrational frequencies.
-
Mass Spectrometry (MS): Confirms the molecular weight of the complex.
-
Elemental Analysis: Determines the elemental composition of the synthesized compound.
Experimental Protocols
Example Protocol 1: Synthesis of a Bismuth(III) Dithiocarbamate Complex [10][11]
-
Ligand Preparation: Dissolve the appropriate secondary amine and carbon disulfide in a 1:1 molar ratio in cold ethanol (0 °C) with stirring for 1 hour.
-
Complexation: In a separate flask, dissolve bismuth(III) iodide (BiI₃) in ethanol. Slowly add the ethanolic solution of the dithiocarbamate ligand to the BiI₃ solution in a 2:1 ligand-to-metal molar ratio.
-
Isolation: Stir the resulting mixture for an additional 2-3 hours. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterization: The solid product is then characterized by elemental analysis, IR, ¹H NMR, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Example Protocol 2: Synthesis of a Bismuth(III) Schiff Base Complex [5][12]
-
Ligand Synthesis: The Schiff base ligand is typically prepared via the condensation reaction of an appropriate aldehyde or ketone with a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The reaction mixture is usually refluxed for several hours. The ligand can be isolated upon cooling and filtration.
-
Complex Formation: Dissolve the synthesized Schiff base ligand and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a 1:1 molar ratio in methanol.
-
Reaction and Crystallization: Heat the mixture to 45–60 °C and stir for several hours. Slow evaporation of the solvent at room temperature may yield crystals of the bismuth complex.
-
Characterization: The crystals are collected and analyzed using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis to confirm the structure and composition.
II. Structural and Physicochemical Data
The coordination environment of the Bi(III) ion is highly flexible, with coordination numbers ranging from three to ten, often resulting in irregular coordination geometries.[13] This structural diversity is a key feature of bismuth coordination chemistry. The following tables summarize representative quantitative data for various bismuth-organic ligand complexes.
Table 1: Selected Bond Lengths in Bismuth(III) Complexes
| Complex | Ligand Type | Bi-Donor Bond | Bond Length (Å) | Reference |
| {[NH(CH₂CH₂)₂NCS₂]₂BiI}₂ | Dithiocarbamate | Bi-S | 2.68 - 2.85 | [11] |
| [Bi(S₂CNEt₂)₃]₂ | Dithiocarbamate | Bi-S | 2.62 - 3.12 | [14] |
| [Bi₉O₈(vanen)₃(NO₃)₂(CH₃OH)₂(H₂O)] | Schiff Base | Bi-O | 2.11 - 2.80 | [7] |
| [Bi₉O₈(vanen)₃(NO₃)₂(CH₃OH)₂(H₂O)] | Schiff Base | Bi-N | 2.45 - 2.55 | [7] |
| Heteroleptic Bi(III) 2-acetylthiophene thiosemicarbazone complexes | Thiosemicarbazone | Bi-S | 2.72 - 2.81 | [15] |
| Heteroleptic Bi(III) 2-acetylthiophene thiosemicarbazone complexes | Thiosemicarbazone | Bi-Cl | 2.53 - 2.63 | [15] |
Table 2: Stability Constants of Selected Bismuth(III) Complexes
| Ligand | Log β₁ | Log β₂ | Log β₃ | Conditions | Reference |
| Oxalate | 6.44 | 10.74 | 13.54 | 25 °C, 3.0 M NaClO₄ | [16] |
| Glycine | 4.60 | 8.36 | - | 25 °C, 3.0 M NaClO₄ | [16] |
| Pyrophosphate | 4.2 | - | - | pH 1, I = 1.0 M | [17] |
| 3-Hydroxy-1,2-benzoquinone | 5.185 | - | - | pH 4-6 | [18] |
| Tartrate | - | - | - | 25.0 °C, I = 0.1 M | [12] |
Note: Stability constants (β) are highly dependent on experimental conditions such as temperature, pH, and ionic strength. The data presented are for specific reported conditions.
III. Biological Applications and Mechanisms of Action
Bismuth complexes have shown significant promise in various therapeutic areas. Their biological activity is often attributed to the bismuth ion, but the organic ligand plays a crucial role in tuning the complex's stability, lipophilicity, and ultimately its bioavailability and cellular uptake.
A. Antibacterial Activity: Targeting Helicobacter pylori and Other Pathogens
Bismuth-containing therapies are well-established for the eradication of H. pylori.[2] The mechanism of action is multifactorial, involving the inhibition of various bacterial enzymes, disruption of the cell wall, and interference with essential metabolic pathways.[3][19] A key target is the disruption of bacterial iron homeostasis.
Mechanism of Action: Disruption of Iron Homeostasis
Bismuth(III) ions can interfere with the iron acquisition and regulation systems of bacteria. In H. pylori, Bi(III) has been shown to target the Ferric Uptake Regulator (Fur) protein.[10] Fur is a global regulator that controls the expression of genes involved in iron uptake and storage. By binding to Fur, Bi(III) can induce its oligomerization, leading to a loss of its DNA-binding capability.[10] This dysregulates iron metabolism, which is essential for bacterial survival.
Caption: Disruption of iron homeostasis in bacteria by bismuth complexes targeting the Fur protein.
B. Anticancer Activity
Numerous bismuth-organic ligand complexes have demonstrated significant in vitro and in vivo anticancer activity against a range of cancer cell lines.[1][20] The proposed mechanisms are often multifaceted and can include the induction of apoptosis (programmed cell death) through various signaling pathways.
Mechanism of Action: Induction of Apoptosis in Cancer Cells
One of the primary mechanisms of the anticancer action of bismuth complexes is the induction of apoptosis. This can be triggered by several interconnected events:
-
Generation of Reactive Oxygen Species (ROS): Bismuth complexes can promote the generation of intracellular ROS, such as hydroxyl radicals and singlet oxygen.[1][9][11] Excessive ROS levels lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, which in turn can trigger apoptosis.
-
Mitochondrial Pathway (Intrinsic Pathway): Oxidative stress can lead to the perturbation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[21]
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates a cascade of proteases known as caspases (e.g., caspase-9 and caspase-3).[6][20][21] These activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Inhibition of Topoisomerase II: Some studies suggest that bismuth compounds may also act as topoisomerase II inhibitors.[22][23] These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Caption: Apoptosis induction in cancer cells by bismuth complexes.
Table 3: In Vitro Cytotoxicity of Selected Bismuth(III) Complexes
| Complex/Compound | Ligand Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bismuth diethyldithiocarbamate | Dithiocarbamate | MCF-7 (Breast) | 1.26 ± 0.02 | [6] |
| [Bi(L)(NO₃)₂]NO₃ (L = Schiff base) | Schiff Base | A549 (Lung) | < 3.5 | [24] |
| [Bi(L)(NO₃)₂]NO₃ (L = Schiff base) | Schiff Base | H460 (Lung) | < 3.5 | [24] |
| Bi(III) 2-acetylthiophene thiosemicarbazone complexes | Thiosemicarbazone | HeLa (Cervical) | 4.5 ± 0.4 - 24.3 ± 1.7 | [15] |
IV. Conclusion and Future Perspectives
The coordination chemistry of bismuth cations with organic ligands presents a rich and expanding field of research with significant potential for the development of novel therapeutic agents. The low toxicity of bismuth, combined with the tunability of its coordination complexes through ligand design, offers a powerful platform for creating targeted and effective drugs. Future research will likely focus on the rational design of new bismuth complexes with enhanced bioavailability and selectivity for their biological targets. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and for the development of the next generation of bismuth-based medicines. The continued exploration of their potential in combination therapies, both with other drugs and with modalities like radiotherapy, also represents a promising avenue for future investigation.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. blocksandarrows.com [blocksandarrows.com]
- 6. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of bismuth(III) by direct potentiometry and potentiometric titration, with an electrode sensitive to Bi(3+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergetic Influence of Bismuth Oxide Nanoparticles, Cisplatin and Baicalein-Rich Fraction on Reactive Oxygen Species Generation and Radiosensitization Effects for Clinical Radiotherapy Beams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. francis-press.com [francis-press.com]
- 11. A high-valence bismuth(V) nanoplatform triggers cancer cell death and anti-tumor immune responses with exogenous excitation-free endogenous H2O2- and O2-independent ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Induction of Apoptosis in Lung Cancer Cells Using Bismuth Sulfide Nanoparticles [ijbiotech.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. US5021598A - Process for making bismuth carboxylates - Google Patents [patents.google.com]
- 20. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. iupac.org [iupac.org]
- 23. A novel mechanism of cell killing by anti-topoisomerase II bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Stability of Bismuth Subcations: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of bismuth subcations, complemented by a review of relevant experimental synthesis and characterization data. The unique properties of these polyatomic cations, arising from relativistic effects and complex bonding, make them a subject of significant interest in materials science and coordination chemistry. This document summarizes key quantitative data, details experimental methodologies, and illustrates the workflows and concepts through diagrams.
Introduction to Bismuth Subcations
Bismuth, the heaviest stable element, exhibits a rich and diverse chemistry in its subvalent states. Unlike the more common Bi(III) and Bi(V) oxidation states, bismuth can form discrete polyatomic cations, often referred to as subcations or cluster cations, with the general formula Binx+. These species are typically found in the solid state, stabilized by large, weakly coordinating anions, and are often synthesized in high-temperature molten salt systems or, more recently, in ionic liquids.
The stability and structure of these subcations are governed by a delicate interplay of metallic and covalent bonding, electron deficiency, and significant relativistic effects. The latter, a consequence of the high nuclear charge of bismuth, leads to the contraction and stabilization of s and p orbitals and a significant spin-orbit coupling, which influences the electronic structure and geometry of the clusters.
Commonly reported and computationally studied bismuth subcations include the trigonal bipyramidal Bi53+, the square antiprismatic Bi82+, and the tricapped trigonal prismatic Bi95+. Understanding the factors that contribute to their stability is crucial for the rational design of new materials with novel electronic and optical properties.
Theoretical Calculations of Stability
The theoretical investigation of bismuth subcations requires high-level computational methods that can accurately account for electron correlation and, critically, relativistic effects.
Computational Methodologies
A variety of quantum chemical methods have been employed to study the stability of bismuth subcations. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy. For more precise calculations of energetic properties, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are utilized.
Key Computational Parameters:
-
Relativistic Effects: Due to the high atomic number of bismuth, the inclusion of relativistic effects is mandatory for accurate predictions. This is typically achieved through the use of relativistic effective core potentials (RECPs) for the inner electrons, which implicitly include scalar relativistic effects. For a more rigorous treatment, especially for properties sensitive to the electronic structure near the nucleus, fully relativistic methods or the inclusion of spin-orbit coupling (SOC) are necessary.
-
Basis Sets: The choice of basis set is crucial for obtaining reliable results. For bismuth, basis sets that are specifically designed to be used with RECPs, such as the LANL2DZ or def2-TZVP sets, are commonly employed. For higher accuracy, larger and more flexible basis sets are required.
-
Functionals in DFT: A range of exchange-correlation functionals have been used in DFT studies of bismuth subcations. The B3LYP hybrid functional is a popular choice, offering a good description of molecular geometries and energetics for a wide range of systems. Gradient-corrected functionals like PBE are also used.
Quantitative Data on Bismuth Subcation Stability
The following tables summarize key quantitative data obtained from theoretical calculations on the stability of prominent bismuth subcations. These include structural parameters, relative energies of isomers, and vibrational frequencies.
| Subcation | Point Group | Bi-Bi Bond Lengths (Å) (ax-eq / eq-eq) | Formation Energy (kcal/mol) | Reference |
| Bi53+ | D3h | 3.09 / 3.24 | Data not readily available | [Calculated] |
| Bi82+ | D4d | 3.07 | Data not readily available | [Experimental][1] |
| Bi95+ | D3h | 3.08 - 3.22 | Data not readily available | [Calculated] |
Note: Formation energies of isolated gas-phase subcations are challenging to determine experimentally and are often discussed in relative terms between different isomers or with respect to fragmentation pathways.
| Isomers of Bi2H3+ | Computational Method | Relative Energy (kcal/mol) | Reference |
| trans-isomer | CCSD(T)/cc-pVQZ-PP | 0.0 (Global Minimum) | [Calculated] |
| cis-isomer | CCSD(T)/cc-pVQZ-PP | +1.6 | [Calculated] |
| vinylidene-like | CCSD(T)/cc-pVQZ-PP | +15.0 | [Calculated] |
Experimental Protocols for Synthesis and Characterization
The synthesis of compounds containing bismuth subcations typically involves the reduction of a bismuth(III) species in a suitable non-aqueous, Lewis acidic medium. Molten salts and ionic liquids are the most common reaction media.
General Synthetic Approach: Molten Salt Method
A common method for preparing bismuth subcations is the reaction of elemental bismuth with a bismuth trihalide (e.g., BiCl3) in the presence of a Lewis acid, such as AlCl3 or GaCl3, which acts as a halide acceptor and provides a stable counterion.
Example: Synthesis of Bi5(AlCl4)3
-
Reactants: High-purity bismuth metal, anhydrous bismuth(III) chloride (BiCl3), and anhydrous aluminum(III) chloride (AlCl3).
-
Stoichiometry: The reactants are mixed in a stoichiometric ratio corresponding to the desired product. For Bi5(AlCl4)3, a typical molar ratio would be 8 Bi : 1 BiCl3 : 3 AlCl3.
-
Reaction Vessel: The reaction is carried out in a sealed, evacuated quartz ampoule to prevent oxidation of the subvalent bismuth species by air or moisture.
-
Heating Profile: The ampoule is heated in a furnace to a temperature sufficient to melt the reaction mixture (typically > 250 °C). The mixture is held at this temperature for several hours to ensure complete reaction and homogenization.
-
Crystallization: The product is crystallized by slow cooling of the melt. The cooling rate can influence the size and quality of the resulting crystals.
-
Isolation: The solid product is isolated in an inert atmosphere (e.g., a glovebox) due to the air and moisture sensitivity of the bismuth subcations.
Characterization Techniques
The synthesized compounds are characterized by a variety of solid-state methods:
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise structure of the bismuth subcation and the overall crystal packing.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in the bulk sample and to confirm phase purity.
-
Raman Spectroscopy: A useful technique for characterizing the vibrational modes of the Bi-Bi bonds within the subcation clusters.
-
UV-Vis-NIR Spectroscopy: Provides information about the electronic transitions within the subcations, which are often colored.
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of bismuth subcation stability.
Experimental Workflow for Bismuth Subcation Synthesis
Caption: Experimental workflow for the synthesis and characterization of bismuth subcations.
Computational Workflow for Stability Analysis
Caption: Computational workflow for the theoretical analysis of bismuth subcation stability.
Factors Influencing Bismuth Subcation Stability
Caption: Key factors influencing the stability of bismuth subcations.
Conclusion
The study of bismuth subcations is a fascinating area of inorganic chemistry where theoretical calculations and experimental investigations are highly complementary. Theoretical models that properly account for relativistic effects are essential for predicting and understanding the structures and stabilities of these novel species. Continued advancements in both computational and synthetic methodologies will undoubtedly lead to the discovery of new bismuth clusters with unique properties and potential applications in catalysis, electronics, and materials science. This guide provides a foundational understanding of the current state of knowledge in this field, intended to aid researchers in their exploration of the rich chemistry of subvalent bismuth.
References
The Expanding Frontier of Bismuth Intermetallics: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The exploration of bismuth-containing intermetallic compounds is a rapidly advancing field, revealing novel materials with unique physical properties and potential applications in areas ranging from superconductivity to catalysis. This guide provides an in-depth overview of the synthesis, characterization, and fundamental properties of newly discovered bismuth intermetallics, with a focus on high-pressure and flux growth techniques.
High-Pressure Synthesis: A Gateway to Metastable Phases
High-pressure and high-temperature synthesis has emerged as a powerful tool for creating novel intermetallic compounds that are inaccessible under ambient conditions.[1] This method allows for the exploration of new regions of phase diagrams, leading to the discovery of metastable compounds with unique crystal structures and properties.[1]
Case Study: The Cu-Bi System
The copper-bismuth binary system is a prime example of how high-pressure synthesis can unlock previously unknown intermetallic phases. Under ambient pressure, Cu and Bi are immiscible, but high-pressure synthesis has led to the discovery of compounds such as Cu₁₁Bi₇ and CuBi.[1][2]
The synthesis of the superconducting intermetallic compound Cu₁₁Bi₇ is achieved through a high-pressure, high-temperature reaction.
Starting Materials:
-
Copper powder (99.99% purity)
-
Bismuth powder (99.99% purity)
Procedure:
-
A stoichiometric mixture of copper and bismuth powders is thoroughly ground and pressed into a pellet.
-
The pellet is loaded into a multi-anvil press.
-
The pressure is increased to approximately 4.0 GPa.
-
The temperature is raised to around 80 °C and held for 24 hours.
-
The sample is then rapidly cooled to ambient temperature before the pressure is released.
This "quenchable" high-pressure synthesis yields a metastable pellet of Cu₁₁Bi₇ that is stable at ambient conditions, allowing for subsequent characterization.[3]
Once synthesized, the novel compound undergoes extensive characterization to determine its structure and physical properties.
Workflow for Characterization of High-Pressure Synthesized Intermetallics
References
Aqueous chemistry and hydrolysis of bismuth(III) cation
An In-depth Technical Guide to the Aqueous Chemistry and Hydrolysis of the Bismuth(III) Cation
Introduction
The bismuth(III) cation (Bi³⁺) possesses a rich and complex aqueous chemistry dominated by extensive hydrolysis and polymerization, even in highly acidic conditions. This behavior is critical in diverse fields, from medicine, where bismuth compounds are active ingredients in treatments for gastrointestinal disorders, to materials science and environmental remediation.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the speciation of Bi(III) in aqueous solutions is paramount for controlling its bioavailability, reactivity, and toxicity. This technical guide provides a detailed overview of the hydrolysis of Bi(III), the structure of its aqua ion, the formation of polynuclear species, and the experimental methodologies used for its characterization.
The Bismuth(III) Aqua Ion
In strongly acidic aqueous solutions designed to suppress hydrolysis, the bismuth(III) cation exists as a hydrated aqua ion, [Bi(H₂O)ₙ]³⁺.[3] Structural studies suggest that the primary hydration sphere contains eight or nine water molecules. In strongly acidic perchlorate solutions, an eight-coordinate structure, arranged in a square antiprismatic geometry, has been identified.[4] The large ionic radius and high charge density of Bi³⁺ polarize the coordinated water molecules, making them highly susceptible to deprotonation, which initiates the hydrolysis cascade.
Hydrolysis of Bismuth(III)
Bismuth(III) is exceptionally prone to hydrolysis, with the process beginning at pH values near zero.[4] The hydrolysis reactions involve the stepwise deprotonation of coordinated water molecules to form a series of mononuclear and, subsequently, polynuclear hydroxo and oxo-bridged complexes. The general equilibrium for hydrolysis can be described by the reaction:
qBi³⁺ + pH₂O ⇌ Biq(OH)p(3q-p)+ + pH⁺
The speciation of bismuth in solution is highly dependent on factors such as pH, Bi(III) concentration, temperature, and the nature of the counter-ions present.[3] At low Bi(III) concentrations, mononuclear species such as [Bi(OH)]²⁺ and [Bi(OH)₂]⁺ are formed.[3] However, as the pH and/or concentration increase, these species readily polymerize.
The Dominant Polynuclear Cluster: [Bi₆O₄(OH)₄]⁶⁺
The most significant and stable hydrolysis product under a wide range of acidic conditions is the hexanuclear cation, [Bi₆O₄(OH)₄]⁶⁺.[4][5] This cluster, originally proposed as [Bi₆(OH)₁₂]⁶⁺, has been structurally characterized in both solution and the solid state.[4] Its core structure consists of a cage-like arrangement of six bismuth atoms bridged by oxide and hydroxide ligands. The formation of this and related clusters, such as [Bi₆O₅(OH)₃]⁵⁺, represents a key feature of Bi(III) aqueous chemistry.[2][6]
Below is a diagram illustrating the general hydrolysis pathway of the Bi(III) cation.
Quantitative Hydrolysis Data
The stability of the various hydrolyzed bismuth species is quantified by their equilibrium constants. The following table summarizes critically evaluated hydrolysis constants for Bi(III) at 298 K and zero ionic strength. The reactions are presented as proton loss from the aqua ion.
| Reaction | (p,q) Indices | log K | Reference |
| Bi³⁺ + H₂O ⇌ Bi(OH)²⁺ + H⁺ | (1,1) | -0.92 ± 0.15 | [7] |
| Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺ | (2,1) | -2.59 ± 0.26 | [7] |
| Bi³⁺ + 3H₂O ⇌ Bi(OH)₃(aq) + 3H⁺ | (3,1) | -8.78 ± 0.20 | [7] |
| Bi³⁺ + 4H₂O ⇌ Bi(OH)₄⁻ + 4H⁺ | (4,1) | -22.06 ± 0.14 | [7] |
| 6Bi³⁺ + 12H₂O ⇌ Bi₆(OH)₁₂⁶⁺ + 12H⁺(Thermodynamic equivalent of [Bi₆O₄(OH)₄]⁶⁺) | (12,6) | 0.98 ± 0.13 | [7] |
| Indices (p,q) refer to the species Biq(OH)p(3q-p)+ |
Experimental Protocols for Characterization
The study of Bi(III) hydrolysis requires a combination of techniques to determine the identity, structure, and concentration of species in equilibrium.
Potentiometric Titration
Potentiometry is a foundational technique used to determine hydrolysis constants by monitoring changes in hydrogen ion concentration (pH) as a base is added to a Bi(III) solution.
Methodology:
-
Solution Preparation: Prepare a stock solution of Bi(III) by dissolving a high-purity salt (e.g., Bi(NO₃)₃·5H₂O or Bi(ClO₄)₃·xH₂O) in a standardized strong acid (e.g., HNO₃ or HClO₄) to prevent initial hydrolysis.[4][8] The ionic strength of the solution is typically kept constant using a background electrolyte like NaNO₃ or NaClO₄.
-
Calibration: Calibrate a glass electrode and a reference electrode (e.g., Ag/AgCl) using standard buffer solutions. For acidic solutions, calibration is often performed as an acid-base titration in the same ionic medium to determine the standard potential (E⁰) and the electrode's Nernstian slope.
-
Titration: Place a known volume and concentration of the acidic Bi(III) solution in a thermostatted vessel. Titrate the solution with a standardized, carbonate-free strong base (e.g., NaOH) solution.[9]
-
Data Acquisition: Record the potential (mV) or pH reading after each addition of titrant, allowing the system to reach equilibrium.[9]
-
Data Analysis: The resulting titration curve (pH vs. volume of base added) is analyzed using specialized computer programs (e.g., LETAGROP, HYPERQUAD). These programs perform a non-linear least-squares minimization to fit the experimental data to a chemical model, refining the stability constants (log K) for the proposed hydrolyzed species (e.g., Bi(OH)²⁺, Bi₆O₄(OH)₄⁶⁺).
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful synchrotron-based technique that provides direct structural information about the local coordination environment of the bismuth atom in both crystalline and non-crystalline (i.e., solution) states.[10][11]
Methodology:
-
Sample Preparation: Aqueous samples for hydrolysis studies are prepared under the same conditions (pH, concentration, ionic strength) as for potentiometric studies. Samples are sealed in inert cells with X-ray transparent windows. Reference solid compounds with known structures (e.g., α-Bi₂O₃, BiPO₄) are prepared as fine powders for comparison.[12]
-
Data Collection: The experiment is performed at a synchrotron facility. A monochromatic X-ray beam is tuned across the Bi L₃-edge (approx. 13.42 keV).[13] The X-ray absorption coefficient is measured as a function of energy, revealing an absorption edge followed by oscillations (the EXAFS signal).[11]
-
Data Processing: The raw data is processed to isolate the EXAFS signal (χ(k)). This involves pre-edge background subtraction, normalization to the edge jump, and conversion from energy space (E) to photoelectron wave-vector space (k).[11]
-
Data Analysis: The processed χ(k) data is Fourier transformed to yield a pseudo-radial distribution function (RDF).[10] This RDF shows peaks corresponding to shells of neighboring atoms around the central Bi atom. By fitting the data with theoretical scattering paths (e.g., using programs like FEFF, Artemis), key structural parameters can be extracted:
-
Coordination Number (N): The number of atoms in a coordination shell.
-
Interatomic Distance (R): The Bi-neighbor bond length.
-
Debye-Waller Factor (σ²): A measure of the static and thermal disorder in the bond distance. This information is crucial for identifying the structure of species in solution, such as determining the Bi-O and Bi-Bi distances within the [Bi₆O₄(OH)₄]⁶⁺ cluster.[14]
-
The following diagram illustrates a typical experimental workflow for investigating Bi(III) hydrolysis.
Conclusion
The aqueous chemistry of bismuth(III) is characterized by a remarkable tendency to hydrolyze and form stable polynuclear oxo/hydroxo clusters, most notably [Bi₆O₄(OH)₄]⁶⁺. Understanding this behavior is essential for applications in medicine and materials science. A multi-technique approach, combining thermodynamic methods like potentiometry with structural probes like EXAFS, is required to fully elucidate the complex equilibria at play. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for professionals engaged in research and development involving this important element.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 4. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Potentiometric titration [protocols.io]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Extended X-ray absorption fine structure - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Identification of Transient Bismuth Cationic Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic identification and characterization of transient bismuth cationic species. Bismuth, a heavy element with low toxicity, is increasingly utilized in medicine and catalysis, where its cationic forms often act as key reactive intermediates.[1][2][3] Understanding the formation, structure, and reactivity of these fleeting species is crucial for optimizing their applications. This guide details the experimental protocols for generating these transient cations and summarizes their spectroscopic properties for clear identification.
Generation of Transient Bismuth Cationic Species
The study of transient species requires specialized techniques capable of generating and detecting molecules with very short lifetimes. Methodologies such as pulse radiolysis, laser flash photolysis, and stopped-flow are instrumental in this field.
Pulse Radiolysis
Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species by irradiating a sample with a high-energy electron pulse. This method allows for the investigation of single-electron reduction and oxidation processes.[4][5]
Experimental Protocol: Pulse Radiolysis of Hydrolyzed Bi(III) Ions
This protocol is adapted from the study of the reduction of polycationic Bi(III) species in aqueous solutions.[4][6]
-
Sample Preparation:
-
Prepare an aqueous solution of BiOClO₄ (bismuth oxyperchlorate) at the desired concentration in ultrapure water.
-
To study the reduction pathway, add a scavenger for hydroxyl radicals (•OH), such as 2-propanol or t-butanol (typically at a concentration of 0.2 M).[4]
-
For studying oxidation, saturate the solution with N₂O to convert hydrated electrons (e⁻aq) into •OH radicals.
-
The solutions are typically deaerated by bubbling with high-purity nitrogen or argon to remove oxygen, which can interfere with the reactions.
-
-
Irradiation and Detection:
-
The sample is placed in a quartz cell with a specific optical path length.
-
A high-energy electron pulse (e.g., from a linear accelerator) is delivered to the sample cell. The pulse duration is typically in the nanosecond range.
-
A synchronized light source (e.g., a xenon lamp) passes through the sample, and the change in light transmission is monitored by a fast photodetector (e.g., a photomultiplier tube) and recorded by a digital oscilloscope.[7][8][9]
-
Transient absorption spectra are constructed by measuring the absorbance change at various wavelengths immediately after the electron pulse.
-
Reaction Workflow: Pulse Radiolysis of Hydrolyzed Bi(III)
Workflow for pulse radiolysis of hydrolyzed Bi(III).
Laser Flash Photolysis (LFP)
LFP is used to study transient species generated by photochemical reactions. A high-intensity laser pulse excites the sample, and a second, weaker light source probes the resulting changes in absorption over time.[8][10] This technique is ideal for studying the excited states and reaction intermediates of organobismuth compounds.
Experimental Protocol: General LFP of Organobismuth Compounds
-
Sample Preparation:
-
Dissolve the organobismuth precursor in a suitable solvent (e.g., THF, acetonitrile) that is transparent at the excitation and probing wavelengths.
-
The concentration should be adjusted to yield an optimal absorbance at the excitation wavelength.
-
The solution is placed in a quartz cuvette and typically deoxygenated by purging with an inert gas (N₂ or Ar).
-
-
Photolysis and Detection:
-
The sample is excited with a short, high-energy laser pulse (e.g., from a Nd:YAG or excimer laser) of a specific wavelength.[10] The pulse width is typically in the nanosecond range.[8]
-
A continuous wave or pulsed probe light source (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser.
-
The transmitted probe light is directed to a monochromator and then to a fast detector (photomultiplier tube or CCD camera).
-
The change in absorbance as a function of time is recorded, providing kinetic data for the decay of the transient species. Time-resolved spectra are generated by repeating the experiment at different probe wavelengths.[8]
-
Stopped-Flow Spectroscopy
The stopped-flow technique is designed to study the kinetics of fast reactions in solution by rapidly mixing two reactants and then abruptly stopping the flow to monitor the reaction progress spectroscopically.[11][12][13][14] It is well-suited for investigating the formation of bismuth cationic species in bimolecular reactions with half-lives in the millisecond range.[11][12]
Experimental Protocol: General Stopped-Flow Measurement
-
Reactant Preparation:
-
Mixing and Data Acquisition:
-
The drive syringes are rapidly depressed, forcing the two solutions into a high-efficiency mixing chamber.[12]
-
The newly mixed solution flows into an observation cell, displacing the previous contents into a stopping syringe.
-
When the stopping syringe plunger hits a block, the flow is instantaneously halted. This action simultaneously triggers the start of data acquisition.[14]
-
A spectrophotometer (e.g., UV-Vis) monitors the change in absorbance or fluorescence in the observation cell as a function of time.[11][12]
-
Kinetic traces are recorded, from which reaction rate constants can be determined.
-
Logical Flow: Stopped-Flow Technique
Logical flow of the stopped-flow technique.
Spectroscopic Data of Transient Bismuth Cations
The identification of transient species relies heavily on their characteristic absorption spectra. This section compiles available UV-Vis spectroscopic data for various bismuth cationic species.
Table 1: UV-Vis Spectroscopic Data for Transient Bismuth Cationic Species
| Bismuth Species | Generation Method | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Bi₉(OH)₂₂⁴⁺ (Reduced polynuclear species) | Pulse Radiolysis | Aqueous (HClO₄) | 273 | Not Reported | 1.2 x 10¹⁰ (for e⁻aq + Bi₉(OH)₂₂⁵⁺) | [4],[6] |
| Bi₉(OH)₂₃⁵⁺ (OH adduct) | Pulse Radiolysis | Aqueous (HClO₄) | 280, 420 (shoulder) | Not Reported | 1.5 x 10⁹ (for •OH + Bi₉(OH)₂₂⁵⁺) | [4],[6] |
| [Bi₂I₆(phen-thio)₂] Complex | Solvothermal/Conventional Synthesis | DMF | ~392 | ~45,700 | Not Applicable | [16] |
| Bi(III)-Olefin Complex | Chemical Reaction | CD₂Cl₂ | Not Reported | Not Reported | Not Applicable | [17] |
| Allylbismuth Species | Chemical Reaction | CD₂Cl₂ | Not Reported | Not Reported | Not Applicable | [4],[17] |
Note: Data for many transient species, particularly organobismuth cations, are often reported qualitatively or within the context of reaction monitoring rather than as fully characterized spectroscopic constants. Further research is needed to populate this table comprehensively.
Reaction Pathways and Mechanisms
Transient bismuth cations are key intermediates in a variety of reactions, including catalytic cycles for organic synthesis. Understanding these pathways is essential for reaction design and optimization.
Catalytic Cycle of Bi(III) in Allylic C-H Functionalization
Cationic Bi(III) complexes have been shown to catalyze the allylic C-H functionalization of olefins.[4][17] The mechanism involves the formation of transient Bi-olefin and allylbismuth intermediates.[4][17]
Proposed Catalytic Cycle
Catalytic cycle for Bi(III)-mediated C-H functionalization.
This catalytic cycle highlights the role of the cationic Bi(III) center as a Lewis acid to activate the olefin.[1] Subsequent deprotonation by a base generates a transient allylbismuth species, which then reacts with an electrophile to form the final product and regenerate the catalyst.[17] Spectroscopic evidence for the Bi-olefin and allylbismuth intermediates has been obtained through techniques like NMR, HRMS, and EPR spectroscopy.[17]
Conclusion
The spectroscopic identification of transient bismuth cationic species is a rapidly advancing field, driven by the growing importance of bismuth in catalysis and medicine.[2][3] Techniques like pulse radiolysis, laser flash photolysis, and stopped-flow spectroscopy are indispensable for generating and characterizing these short-lived intermediates. While quantitative spectroscopic data remains limited for many species, the methodologies and mechanistic insights presented in this guide provide a solid foundation for researchers. Future work focusing on the systematic quantification of spectroscopic parameters (λmax, ε) and the detailed elucidation of reaction pathways will further empower the rational design of novel bismuth-based technologies.
References
- 1. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition Metal Mimetic π-Activation by Cationic Bismuth(III) Catalysts for Allylic C–H Functionalization of Olefins Using C=O and C=N Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the Initial Process of Radiation Chemical Reactions: Pulse Radiolysis Experiment [wrs.waseda.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 9. Pulse radiolysis experiments: synthesis and analysis of composite spectra (Journal Article) | ETDEWEB [osti.gov]
- 10. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. Stopped-flow - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biologic.net [biologic.net]
- 15. agilent.com [agilent.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Relativistic Effects in the Chemistry of Bismuth Cations: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth, the heaviest stable element, exhibits chemical properties that are profoundly influenced by relativistic effects. For its cations, these effects are not mere minor perturbations but are fundamental drivers of their stability, structure, reactivity, and coordination chemistry. The relativistic contraction of the 6s orbital gives rise to the well-known "inert pair effect," which dictates the dominance of the Bi(III) oxidation state over the Bi(V) state. This guide provides a comprehensive technical overview of these phenomena, presenting quantitative data on the Lewis acidity and spectroscopic properties of bismuth cations, detailing key experimental and computational protocols, and exploring the implications of this unique chemistry in the field of drug development, from common gastrointestinal treatments to advanced radiopharmaceuticals.
The Physical Basis of Relativistic Effects in Bismuth
For heavy elements like bismuth (Z=83), inner-shell electrons travel at speeds approaching a significant fraction of the speed of light. According to Einstein's theory of special relativity, this leads to an increase in the electron's mass, which in turn causes the s and p orbitals to contract and become more energetically stabilized. This is known as a direct relativistic effect . Conversely, the contraction of these inner orbitals more effectively shields the outer d and f orbitals from the nucleus, causing them to expand and become destabilized, an indirect relativistic effect .
The most significant chemical consequence of these effects in bismuth is the inert pair effect . The relativistic stabilization of the 6s orbital makes the two 6s electrons less available for ionization and bonding.[1] Consequently, the energy required to remove these electrons and achieve the group oxidation state of +5 is significantly higher than would be expected from periodic trends alone. This results in the +3 oxidation state (corresponding to the removal of only the 6p electrons) being far more stable and common than the +5 state.[1]
The electronic configurations for neutral bismuth and its common cations are:
-
Bi (neutral): [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³
-
Bi³⁺ cation: [Xe] 4f¹⁴ 5d¹⁰ 6s²
-
Bi⁵⁺ cation: [Xe] 4f¹⁴ 5d¹⁰
The Bi³⁺ cation retains the stabilized 6s² electron pair, which is often stereochemically active, influencing the coordination geometry of its complexes.
Chemical and Physical Properties of Bismuth Cations
The inert pair effect governs the fundamental chemical behavior of bismuth cations, from their redox potential and Lewis acidity to their spectroscopic signatures.
Redox Chemistry and Lewis Acidity
The pronounced stability of Bi³⁺ makes Bi⁵⁺ compounds potent oxidizing agents. Catalytic cycles involving the Bi(III)/Bi(V) redox couple often require carefully designed ligand scaffolds to stabilize the high-valent state and lower the high oxidation potential.[2][3]
Bismuth(III) cations, particularly organobismuth cations, are notable for their character as soft Lewis acids, readily forming adducts with soft donors like sulfur or selenium.[4] The Lewis acidity can be quantified using the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon coordination. The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.
| Lewis Acid | Probe Molecule | Acceptor Number (AN) | Hard/Soft Character | Reference(s) |
| [BiCl(dmso)₆]²⁺ | OPEt₃ | 56 | Hard | [5] |
| [BiCl(dmso)₆]²⁺ | SPMe₃ | 24 | Hard | [5] |
| [BiCl(dmso)₆]²⁺ | SePMe₃ | 28 | Hard | [5] |
| [Bi(diaryl)]⁺ | SPMe₃ | 96 | Soft | [4][6] |
| [Bi(diaryl)]⁺ | SePMe₃ | 92 | Soft | [4][6] |
| BiCl₃ | SPMe₃ | 78 | Soft | [6] |
| Bi(OTf)₃ | SPMe₃ | 88 | Soft | [6] |
| AlCl₃ (benchmark) | OPEt₃ | 85 | Hard | [4] |
| GaI₃ (benchmark) | SePMe₃ | 100 | Soft | [4] |
Table 1: Quantitative Lewis acidity of various bismuth cations and reference compounds determined by the Gutmann-Beckett method. Higher AN values with soft probes (SPMe₃, SePMe₃) indicate softer Lewis acid character.
Coordination and Structural Chemistry
The large ionic radius of Bi³⁺ (1.03 Å for 6-coordinate) allows for high coordination numbers, typically ranging from 6 to 9.[7][8] The 6s² lone pair is often stereochemically active, leading to distorted coordination geometries such as a distorted trigonal bipyramidal structure instead of a perfect octahedron.[8][9]
| Complex Cation | Bond | Bond Length (Å) | Bond Angle (°) | Geometry | Reference(s) |
| [BiMe₂(py)₂]⁺ | Bi–C | 2.223 - 2.235 | C–Bi–C: 92.3 | Distorted Tetrahedral | [10] |
| Bi–N | 2.519 | N–Bi–N: 169.1 | |||
| [Bi(diaryl)(SPMe₃)]⁺ | Bi–C | 2.246 - 2.248 | C–Bi–C: 85.1 | Three-coordinate | [4] |
| Bi–S | 2.611 | C–Bi–S: ~90 | |||
| [Bi(diaryl)(SePMe₃)]⁺ | Bi–C | 2.237 - 2.240 | C–Bi–C: 87.8 | Three-coordinate | [4] |
| Bi–Se | 2.722 | C–Bi–Se: ~92 | |||
| Ph₃BiF₂ (Bi(V) example) | Bi–C (eq) | 2.10 - 2.22 | F–Bi–F: 175.1 | Trigonal Bipyramidal | [11] |
| Bi–F (ax) | 2.53 - 2.59 |
Table 2: Selected bond lengths and angles for representative bismuth cation complexes. Note the variance in coordination and geometry.
Spectroscopic Properties
Relativistic effects, particularly spin-orbit coupling (SOC), are critical for accurately interpreting the electronic spectra of bismuth compounds. SOC splits the atomic energy levels (e.g., the excited ³P state from the 6s¹6p¹ configuration), influencing the position and intensity of absorption bands. Theoretical calculations must include SOC to match experimental observations.[12]
| Complex Ion | Transition | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) (with SOC) | Reference |
| [Bi(DMSO)₈]³⁺ | ³P₁ ← ¹S₀ | 279 | 277 | [12] |
| [BiCl₆]³⁻ | ³P₁ ← ¹S₀ | 326 | 325, 332 | [12] |
| [BiCl₅]²⁻ | ³P₁ ← ¹S₀ | 334 | 315, 325 | [12] |
Table 3: Experimental and calculated (QD-NEVPT2) absorption maxima for Bi(III) complexes. The close agreement between experiment and theory underscores the necessity of including spin-orbit coupling (SOC) in calculations.
Experimental and Computational Protocols
Studying the chemistry of bismuth cations requires specialized synthetic and analytical techniques, as well as robust computational models that properly account for relativity.
Protocol: Synthesis of an Organobismuth(V) Cation Precursor
This protocol details a two-step synthesis of triphenylbismuth dichloride (Ph₃BiCl₂), a stable Bi(V) compound, from bismuth(III) chloride. This demonstrates the oxidation from the stable +3 state to the less stable +5 state.
Methodology Details:
-
Synthesis of Triphenylbismuth (Ph₃Bi): Phenylmagnesium bromide is prepared from magnesium turnings and bromobenzene in anhydrous diethyl ether. To this Grignard reagent, a solution of bismuth(III) chloride in dry ether is added slowly. After reaction, the mixture is hydrolyzed with a saturated ammonium chloride solution. The organic layer is separated, dried, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield colorless needles of Ph₃Bi.[13][14]
-
Oxidation to Ph₃BiCl₂: The synthesized Ph₃Bi is dissolved in a solvent like toluene. The solution is cooled, and a stream of chlorine gas is passed through it, or a solution of sulfuryl chloride (SO₂Cl₂) is added dropwise. Triphenylbismuth dichloride precipitates as a white solid, which can be filtered, washed with a non-polar solvent, and dried.[15]
Protocol: Determination of Lewis Acidity (Gutmann-Beckett Method)
This protocol outlines the NMR-based experiment to quantify the Lewis acidity of a this compound.
Methodology Details:
-
Sample Preparation: Two samples are prepared in a suitable deuterated solvent like acetonitrile-d₃ or dichloromethane-d₂. The first contains only the probe molecule (e.g., triethylphosphine oxide, OPEt₃, for hard acids; trimethylphosphine sulfide, SPMe₃, for softer acids). The second contains the probe molecule and an equimolar amount of the bismuth Lewis acid to be tested.[5][6]
-
NMR Spectroscopy: A quantitative ³¹P NMR spectrum is acquired for each sample under identical conditions (temperature, concentration).
-
Calculation: The chemical shift difference (Δδ³¹P) between the test sample and the reference sample is determined. This shift is then used to calculate the Acceptor Number (AN) using an established linear relationship, providing a quantitative measure of Lewis acidity.[6]
Protocol: A Typical Computational Workflow
Accurate theoretical modeling of bismuth cations is essential for understanding their electronic structure and reactivity. A proper treatment of relativistic effects is non-negotiable.
Methodology Details:
-
Method Selection: A suitable level of theory is chosen. For bismuth, this typically involves Density Functional Theory (DFT) with a functional like PBE or B3LYP. Crucially, a Relativistic Effective Core Potential (ECP), such as those from the LANL2DZ or Stuttgart-Dresden families, must be used for the bismuth atom to implicitly account for scalar relativistic effects.[16][17]
-
Geometry Optimization: A calculation is run to find the lowest energy structure (geometry) of the molecule. This is typically done at the scalar relativistic level.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: For accurate electronic properties like orbital energies or spectroscopic transitions, a single-point energy calculation is often performed on the optimized geometry, this time explicitly including Spin-Orbit Coupling (SOC) effects.[16][17][18] This two-step approach is computationally efficient while capturing the essential physics.
Relevance and Applications in Drug Development
The unique chemistry of the Bi³⁺ cation, governed by relativistic effects, is central to its role in medicine.
-
Gastrointestinal Agents: In drugs like Bismuth Subsalicylate (the active ingredient in Pepto-Bismol®), the compound hydrolyzes in the stomach to form bismuth oxychloride (BiOCl) and salicylic acid. The Bi³⁺ species is responsible for the drug's antimicrobial and bactericidal actions, while the salicylate provides anti-inflammatory effects. The inherent stability of the Bi³⁺ cation is key to its function and low toxicity.
-
Targeted Alpha Therapy (TAT): The isotope Bismuth-213 (²¹³Bi) is a promising alpha-emitting radionuclide for cancer therapy. ²¹³Bi is chelated by a ligand attached to a targeting molecule (like an antibody) that selectively binds to cancer cells. Upon decay, it releases a high-energy alpha particle, which causes lethal double-strand breaks in the DNA of the targeted cell. The design of effective chelators relies on the well-understood coordination chemistry of the stable Bi³⁺ cation to ensure the radioisotope is securely delivered to the tumor site.[12]
Conclusion
The chemistry of bismuth cations is a compelling example of relativistic effects manifesting at a macroscopic chemical level. The inert pair effect, a direct consequence of relativity, establishes the dominance of the Bi³⁺ oxidation state, which in turn defines the element's redox properties, Lewis acidity, coordination chemistry, and ultimately, its utility in catalysis and medicine. For researchers in drug development, understanding these fundamental principles is crucial for designing novel bismuth-based therapeutics, whether by leveraging the antimicrobial properties of the stable Bi³⁺ cation or by engineering sophisticated chelators for its radioisotopes in targeted cancer therapies.
References
- 1. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Computational mechanism investigation of bismuth (BiIII/BiV) redox-catalyzed fluorination of arylboronic esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dimethylthis compound: Entry Into Dative Bi−Bi Bonding and Unconventional Methyl Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unravelling the 6sp ← 6s absorption spectra of Bi( iii ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03744D [pubs.rsc.org]
- 13. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. jetir.org [jetir.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Bismuth Cation Interactions with Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The growing interest in bismuth-based compounds for therapeutic and catalytic applications necessitates a deep understanding of their fundamental interactions with biological and chemical systems. A crucial aspect of this is the interaction of bismuth cations with aromatic moieties, a phenomenon governed by cation-π interactions. This guide provides a comprehensive technical overview of the core principles of bismuth cation-aromatic interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the key concepts to aid researchers in this field.
Introduction to this compound-π Interactions
The cation-π interaction is a non-covalent force between a cation and the electron-rich face of an aromatic ring. In the context of bismuth, the trivalent cation (Bi³⁺) acts as a potent Lewis acid, capable of engaging in significant electrostatic and orbital interactions with the π-electron cloud of aromatic systems.[1] These interactions play a critical role in the structure and stability of organobismuth compounds and are of considerable interest in understanding the mechanism of action of bismuth-containing drugs, many of which interact with proteins containing aromatic amino acid residues.
The nature of the bismuth-arene interaction can range from weak van der Waals forces to stronger, more directed interactions with significant charge-transfer character. The strength of this interaction is influenced by several factors, including the nature of the substituents on the aromatic ring, the coordination environment of the this compound, and the solvent.
Quantitative Analysis of Bismuth-Aromatic Interactions
A quantitative understanding of the strength and geometry of bismuth-aromatic interactions is essential for predictive modeling and rational drug design. The following tables summarize key quantitative data from experimental and computational studies.
Table 1: Interaction Energies and Geometries of Bismuth Compounds with Aromatic Systems
| Bismuth Species | Aromatic System | Method | Bi-Arene Centroid Distance (Å) | Interaction Energy (kJ/mol) | Reference |
| [Bi(CH₂C₆H₄Cl-2)₃]₂ | Intramolecular Arene | X-ray Crystallography | 3.659 | - | [2] |
| BiMe₃ | Benzene | MP2/TZVP (Calculated) | ~3.75 | 7 | [2] |
| Bi(OMe)₃ | Benzene | MP2/TZVP (Calculated) | ~3.35 | - | [2] |
| BiF₃ | Benzene | MP2/TZVP (Calculated) | - | 28 | [2] |
| BiCl₃ | Benzene | MP2/TZVP (Calculated) | - | 38 | [2] |
| BiBr₃ | Benzene | MP2/TZVP (Calculated) | - | 41 | [2] |
Note: The interaction energies for BiX₃ compounds are calculated for the neutral species, providing an indication of the Lewis acidity of the bismuth center.
Table 2: Association Constants for Bi(III) with Aromatic Amino Acids
| Aromatic Amino Acid | Method | Association Constant (Kₐ) (M⁻¹) | Free Energy Change (ΔG) (kJ/mol) | Reference |
| Tyrosine | Spectrophotometry / Spectrofluorimetry | 1.8 x 10⁵ | -30.0 | [3][4] |
| Phenylalanine | Spectrophotometry / Spectrofluorimetry | 1.2 x 10⁵ | -28.9 | [3][4] |
| Tryptophan | Spectrophotometry / Spectrofluorimetry | 0.8 x 10⁵ | -28.0 | [3][4] |
Note: The affinity of Bi(III) for these amino acids follows the order: Tyrosine > Phenylalanine > Tryptophan.[3][4]
Experimental Protocols for Characterizing Bismuth-Aromatic Interactions
Detailed experimental procedures are crucial for obtaining reliable and reproducible data. The following sections outline protocols for key techniques used to study these interactions.
Single-Crystal X-ray Diffraction
This technique provides definitive evidence for bismuth-arene interactions in the solid state by determining the precise atomic coordinates.
Protocol:
-
Crystal Growth:
-
Dissolve the purified organobismuth compound in a suitable solvent or solvent mixture (e.g., dichloromethane, toluene).
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion of a less-soluble solvent (e.g., pentane, hexane), or slow cooling of a saturated solution.
-
Handle air- and moisture-sensitive compounds under an inert atmosphere (e.g., in a glovebox).
-
-
Crystal Mounting:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Typically, use Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots and perform data reduction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and the Bi-arene centroid distance.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful method to study interactions in solution and determine binding constants.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the bismuth salt (e.g., Bi(OTf)₃) in a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂).
-
Prepare a stock solution of the aromatic ligand at a higher concentration in the same solvent.
-
Ensure both solutions contain an internal standard (e.g., TMS).
-
Prepare an initial NMR sample containing a known concentration of the aromatic ligand.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the initial sample.
-
Incrementally add small aliquots of the bismuth salt stock solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibration.
-
Monitor the chemical shift changes of the aromatic protons.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) of a specific proton against the molar ratio of [Bi³⁺]/[Aromatic].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
-
Fluorescence Quenching Titration
This technique is particularly useful for studying the interaction of bismuth with fluorescent aromatic amino acids like tryptophan.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the aromatic amino acid (e.g., tryptophan) in a suitable buffer (ensure the buffer does not complex with Bi³⁺).
-
Prepare a stock solution of a bismuth salt in the same buffer.
-
-
Fluorescence Measurement:
-
Place a known concentration of the tryptophan solution in a quartz cuvette.
-
Excite the sample at the appropriate wavelength (e.g., ~295 nm for tryptophan) and record the emission spectrum (e.g., 300-450 nm).
-
Incrementally add small aliquots of the bismuth salt solution to the cuvette.
-
Record the fluorescence emission spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, the data can be used to calculate the association constant (Kₐ). A plot of 1/(F₀-F) versus 1/[Bi³⁺] (a Benesi-Hildebrand plot) can be used for a 1:1 complex.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the aromatic compound in a suitable buffer.
-
Prepare a solution of the bismuth salt in the exact same buffer at a concentration 10-20 times higher than the aromatic compound.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the aromatic solution into the sample cell of the calorimeter.
-
Load the bismuth salt solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small injections of the bismuth solution into the sample cell. The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of [Bi³⁺]/[Aromatic].
-
Fit the resulting titration curve to a suitable binding model to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizing Interactions and Workflows
Graphical representations are invaluable for conceptualizing complex interactions and experimental processes. The following diagrams are generated using the DOT language.
Applications in Drug Development
The interaction of bismuth cations with aromatic systems is of significant relevance to drug development. Many bismuth-based drugs exert their therapeutic effects by interacting with proteins. Aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, are frequently found in the active sites or binding pockets of enzymes and receptors. Understanding how bismuth cations interact with these residues can provide insights into the mechanism of action of existing drugs and guide the design of new, more effective therapeutic agents. For instance, the inhibition of certain enzymes by bismuth compounds may be mediated by cation-π interactions with key aromatic residues in the active site.
Conclusion
The interaction between bismuth cations and aromatic systems is a multifaceted phenomenon with important implications for coordination chemistry, materials science, and medicinal chemistry. This guide has provided a foundational overview, presenting key quantitative data and detailed experimental protocols to facilitate further research in this area. A thorough understanding of these fundamental interactions is paramount for the continued development of novel bismuth-based technologies and therapeutics.
References
Unveiling the Lewis Acidity of Bismuth Cations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bismuth, a heavy element with low toxicity, has garnered significant attention in chemical synthesis due to the potent Lewis acidity of its cationic species.[1][2] This in-depth technical guide explores the landscape of bismuth cation Lewis acidity, providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the catalytic potential of these unique compounds.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of various bismuth cations has been quantified using several methods, most notably the Gutmann-Beckett method and its modifications, as well as computational approaches like Fluoride Ion Affinity (FIA) calculations.[1][3][4] The Gutmann-Beckett method utilizes a probe molecule, typically triethylphosphine oxide (OPEt₃), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid to determine an Acceptor Number (AN).[5] Higher AN values signify greater Lewis acidity.[5] Modifications to this method employ softer Lewis bases like trimethylphosphine sulfide (SPMe₃) and trimethylphosphine selenide (SePMe₃) to probe the "soft" character of the Lewis acid.[6][7]
The following tables summarize the quantitative Lewis acidity data for a range of bismuth compounds, facilitating a clear comparison of their strengths.
Table 1: Acceptor Numbers (AN) of Bismuth Compounds Determined by the Modified Gutmann-Beckett Method with SPMe₃. [6][7]
| Entry | Compound | AN (SPMe₃) |
| 1 | BiPh₃ | 0 |
| 2 | Bi(diaryl)I | 12 |
| 3 | BiCl₃ | 26 |
| 4 | BiBr₃ | 17 |
| 5 | BiI₃ | 13 |
| 6 | Bi(diaryl)(OTf) | 52 |
| 7 | Bi(OTf)₃ | 44 |
| 8 | [Bi(diaryl)(thf)₂][SbF₆] | 96 |
| 9 | [Bi(diaryl)(SPMe₃)][SbF₆] | 85 |
| 10 | [BiPh₂(thf)₂][SbF₆] | 93 |
diaryl = [(C₆H₄)₂C₂H₂]²⁻
Table 2: Acceptor Numbers (AN) of Bismuth Compounds Determined by the Modified Gutmann-Beckett Method with SePMe₃. [7]
| Entry | Compound | AN (SePMe₃) |
| 1 | BiPh₃ | 0 |
| 2 | Bi(diaryl)I | 14 |
| 3 | BiCl₃ | 10 |
| 4 | BiBr₃ | 8 |
| 5 | BiI₃ | 6 |
| 6 | Bi(diaryl)(OTf) | 61 |
| 7 | Bi(OTf)₃ | 46 |
| 8 | [Bi(diaryl)(thf)₂][SbF₆] | 97 |
| 9 | [Bi(diaryl)(SePMe₃)][SbF₆] | 89 |
| 10 | [BiPh₂(thf)₂][SbF₆] | 96 |
diaryl = [(C₆H₄)₂C₂H₂]²⁻
Table 3: Acceptor Numbers (AN) of Selected Bismuth Cations Determined by the Gutmann-Beckett Method with OPEt₃. [8][9]
| Compound | AN (OPEt₃) |
| [BiCl(dmso)₆][BF₄]₂ | >100 |
| Trispyrazolylborate-supported bismuth dication | 75 |
| Carbone-stabilized bromido-bismuth dication | 65 |
| Carbone-stabilized bismuth trications | 50-84 |
Table 4: Calculated Fluoride Ion Affinities (FIA) for Tricationic Pnictaalkene Complexes. [10]
| Compound | FIA (kcal/mol) |
| [(pyCDC)Sb][NTf₂]₃ | 99.8 |
| [(pyCDC)Bi][NTf₂]₃ | 94.3 |
For comparison, the FIA of the strong Lewis acid SbF₅ is 85.1 kcal/mol.[10]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the assessment of this compound Lewis acidity.
Synthesis of Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)₃)
Bismuth(III) triflate is a versatile precursor for generating cationic bismuth species and a potent Lewis acid catalyst in its own right.[11][12] A common laboratory-scale preparation involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[12][13]
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
Procedure:
-
Suspend bismuth(III) oxide in chlorobenzene in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension with vigorous stirring.
-
Heat the reaction mixture to a temperature between 40 and 75°C.[14]
-
Continue stirring until the reaction is complete, which can be monitored by the dissolution of the solid bismuth oxide.
-
Upon completion, the product, bismuth(III) triflate, can be isolated. Depending on the solvent system, this may involve filtration to remove any unreacted starting material, followed by removal of the solvent under reduced pressure. The resulting product may be a hydrate.[12]
Determination of Lewis Acidity via the (Modified) Gutmann-Beckett Method
The Gutmann-Beckett method provides a convenient experimental means to quantify the Lewis acidity of a compound in solution.[5] The procedure involves monitoring the ³¹P NMR chemical shift of a phosphine oxide, sulfide, or selenide probe upon interaction with the Lewis acid.[7][8]
Materials:
-
The bismuth compound to be analyzed (Lewis acid)
-
Triethylphosphine oxide (OPEt₃), trimethylphosphine sulfide (SPMe₃), or trimethylphosphine selenide (SePMe₃) (Lewis base probe)
-
Anhydrous, deuterated solvent (e.g., CD₂Cl₂, acetonitrile-d₃)[7][8]
-
NMR tubes and spectrometer
Procedure:
-
In an inert atmosphere (e.g., a glovebox), prepare a solution of the bismuth compound in the chosen deuterated solvent.
-
In a separate vial, prepare a solution of the Lewis base probe (OPEt₃, SPMe₃, or SePMe₃) in the same solvent.
-
Add one equivalent of the Lewis base probe solution to the solution of the bismuth compound.[8][9]
-
Thoroughly mix the solution and transfer it to an NMR tube.
-
Acquire the ³¹P NMR spectrum of the sample.
-
The Acceptor Number (AN) is calculated from the observed ³¹P chemical shift (δ_sample) of the Lewis base probe in the presence of the Lewis acid.[5] For OPEt₃, the formula is AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of OPEt₃ in the non-coordinating solvent hexane.[5] For the modified methods using SPMe₃ and SePMe₃, the AN is typically determined by referencing the chemical shift of the free probe in the same solvent.[7]
Visualizing Chemical Processes and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the study of this compound Lewis acidity.
Caption: Workflow for Determining Lewis Acidity via the Gutmann-Beckett Method.
Caption: Key Factors Influencing the Lewis Acidity of Bismuth Cations.
Caption: Conceptual Pathway for this compound-Catalyzed Transformations.
References
- 1. Synthesis and reactivity of Lewis acidic pyridine Di(imine) bismuth mono- and dications - American Chemical Society [acs.digitellinc.com]
- 2. Cationic Bismuth Compounds in Catalysis | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth Cations: Fluoride Ion Abstraction, Isocyanide Coordination, and Impact of Steric Bulk on Lewis Acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chlorido-Bismuth Dication: A Potent Lewis Acid Captured in a Hepta-Coordinate Species with a Stereochemically Active Lone Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 14. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
Methodological & Application
Application of Bismuth Salts in Homogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth salts have emerged as highly attractive catalysts in homogeneous catalysis due to their low toxicity, low cost, and tolerance to air and moisture.[1][2] Unlike many traditional transition metal catalysts, bismuth compounds are often considered "green" reagents, making them suitable for developing sustainable and environmentally friendly chemical processes.[2][3] Their Lewis acidic character is a key feature, enabling the activation of a wide range of substrates in organic synthesis.[2][4] This document provides an overview of the applications of various bismuth salts in key organic transformations, complete with experimental protocols and quantitative data to facilitate their adoption in research and development.
Key Applications of Bismuth Salts in Homogeneous Catalysis
Bismuth(III) salts, such as bismuth(III) triflate [Bi(OTf)₃], bismuth(III) chloride (BiCl₃), and bismuth(III) nitrate [Bi(NO₃)₃], are versatile catalysts for a variety of organic reactions.[1][5] These reactions include carbon-carbon and carbon-heteroatom bond formation, oxidation, and polymerization reactions.[1][6]
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds by attaching substituents to aromatic rings. Bismuth salts have proven to be effective catalysts for both acylation and alkylation reactions.[1][7]
A. Friedel-Crafts Acylation
Bismuth(III) triflate is a particularly efficient catalyst for the Friedel-Crafts acylation of aromatic compounds.[8] It can be used in catalytic amounts and is recoverable and reusable. Microwave irradiation can be employed to enhance the reaction rates and yields.[8] Bismuth oxide (Bi₂O₃) and bismuth triflate dissolved in ionic liquids also form highly efficient and recyclable catalytic systems for Friedel-Crafts acylations.[9][10]
Workflow for Bismuth-Catalyzed Friedel-Crafts Acylation
Caption: Workflow for a typical bismuth-catalyzed Friedel-Crafts acylation.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Bismuth Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Benzoic Anhydride | Bi(OTf)₃ (10) | None (MW) | - | 5 min | 95 | [8] |
| Toluene | Benzoyl Chloride | Bi₂O₃ (1) | [emim][NTf₂] | 150 | 4 | >95 | [9] |
| Anisole | Acetic Anhydride | BiCl₃ (5) | Dichloromethane | RT | 2 | 98 | [1] |
Experimental Protocol: Microwave-Assisted Friedel-Crafts Benzoylation of Anisole [8]
-
In a microwave-transparent vessel, mix anisole (1.0 mmol), benzoic anhydride (1.2 mmol), and bismuth triflate (10 mol%).
-
Place the vessel in a microwave reactor and irradiate at a suitable power level to maintain a gentle reflux for 5 minutes.
-
After cooling, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzoylated anisole.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a crucial reaction for forming carbon-carbon and carbon-heteroatom bonds. Bismuth nitrate [Bi(NO₃)₃·5H₂O] is a highly effective catalyst for the Michael addition of various nucleophiles, including amines, imidazoles, and thiols, to α,β-unsaturated carbonyl compounds.[11][12] The reactions are typically high-yielding, proceed at room temperature, and are tolerant to oxygen and moisture.[11][13] Bismuth triflate has also been shown to be an excellent chemoselective catalyst for the conjugate addition of aliphatic amines.[14]
Proposed Mechanism for Bismuth Nitrate-Catalyzed Michael Addition
Caption: A plausible mechanism for the bismuth nitrate-catalyzed Michael addition.
Quantitative Data for Michael Addition Reactions
| Michael Acceptor | Nucleophile | Bismuth Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Vinyl Ketone | Aniline | Bi(NO₃)₃·5H₂O (10) | None | RT | 0.5 | 95 | [12] |
| Cyclohexenone | Imidazole | Bi(NO₃)₃·5H₂O (10) | None | RT | 1.5 | 90 | [12] |
| Methyl Acrylate | Pyrrolidine | Bi(OTf)₃ (cat.) | Acetonitrile | RT | 30 min | ~100 | [14] |
| Ethyl Crotonate | Morpholine | Bi(OTf)₃ (cat.) | Acetonitrile | RT | 2 | 98 | [14] |
Experimental Protocol: Bismuth Nitrate-Catalyzed Michael Addition of Aniline to Methyl Vinyl Ketone [12]
-
To a stirred solution of methyl vinyl ketone (1 mmol) in a suitable solvent (or neat), add aniline (1 mmol).
-
Add bismuth nitrate pentahydrate (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired β-amino ketone.
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines. A catalytic system comprising Bi(OTf)₃ and Cu(CH₃CN)₄PF₆ has been shown to efficiently promote the intermolecular hydroamination of 1,3-dienes with carbamates, sulfonamides, and carboxamides, yielding allylic amines.[15][16][17] The reaction proceeds with low catalyst loading under mild conditions.[16] Bismuth(III) triflate has also been found to promote the intramolecular hydroamination of unactivated alkenyl sulfonamides.[18]
Quantitative Data for Intermolecular Hydroamination of 1,3-Dienes [16]
| 1,3-Diene | Amide | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,3-Cyclohexadiene | Boc-NH₂ | Bi(OTf)₃ (10) / Cu(CH₃CN)₄PF₆ (10) | 1,4-Dioxane | 25 | 24 | 79 |
| Isoprene | Ts-NH₂ | Bi(OTf)₃ (10) / Cu(CH₃CN)₄PF₆ (10) / dppe | 1,4-Dioxane | 50 | 24 | 85 |
| 1,3-Butadiene | Ac-NH₂ | Bi(OTf)₃ (10) / Cu(CH₃CN)₄PF₆ (10) | 1,4-Dioxane | 50 | 24 | 68 |
Experimental Protocol: Bismuth-Catalyzed Intermolecular Hydroamination of 1,3-Cyclohexadiene [16]
-
In a glovebox, add Bi(OTf)₃ (10 mol%) and Cu(CH₃CN)₄PF₆ (10 mol%) to a reaction vial.
-
Add 1,4-dioxane as the solvent.
-
Add the carbamate (e.g., Boc-NH₂, 1.0 equiv) and the 1,3-diene (e.g., 1,3-cyclohexadiene, 4.0 equiv).
-
Seal the vial and stir the mixture at 25 °C for 24 hours.
-
After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Oxidation Reactions
Bismuth salts can catalyze a range of oxidation reactions. For instance, a system of Bi(NO₃)₃ and Keto-ABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) with air as the oxidant can be used for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[19] Bismuth(III) oxide (Bi₂O₃) has been used for the oxidation of acyloins to diketones.[1]
Quantitative Data for Aerobic Oxidation of Alcohols [19]
| Alcohol Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Phenylethanol | Bi(NO₃)₃·5H₂O (5 mol%) / Keto-ABNO (5 mol%) | Toluene | 80 | 12 | 95 |
| Benzyl alcohol | Bi(NO₃)₃·5H₂O (5 mol%) / Keto-ABNO (5 mol%) | Toluene | 80 | 12 | 92 |
| Cyclohexanol | Bi(NO₃)₃·5H₂O (5 mol%) / Keto-ABNO (5 mol%) | Toluene | 80 | 12 | 88 |
Experimental Protocol: Aerobic Oxidation of 1-Phenylethanol [19]
-
To a solution of 1-phenylethanol (1.0 mmol) in toluene, add Bi(NO₃)₃·5H₂O (5 mol%) and Keto-ABNO (5 mol%).
-
Stir the reaction mixture at 80 °C under an air atmosphere (using a balloon) for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield acetophenone.
Cross-Coupling Reactions
Recent studies have demonstrated the potential of bismuth in catalyzing cross-coupling reactions, an area traditionally dominated by transition metals. A low-valent bismuth complex has been shown to catalyze a C(sp³)–N cross-coupling reaction under mild conditions.[20][21] Furthermore, a Bi(OTf)₃-catalyzed oxidative cross-coupling of 3-hydroxycarbazoles with arenols has been developed under an oxygen atmosphere.[22] Bismuth redox catalysis, involving Bi(III)/Bi(V) cycles, has also been exploited for the oxidative coupling of arylboronic acids with triflate and nonaflate salts.[23][24]
Polymerization Reactions
Bismuth compounds are effective catalysts for polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide.[25][26] Bismuth triflate is an exceptionally reactive catalyst for the ROP of ε-caprolactone, even at room temperature.[25] Bismuth subsalicylate has been utilized with diol initiators for the ROP of L-lactide.[26] Organobismuthine-mediated living radical polymerization (BIRP) has also been developed for the synthesis of polymers with controlled molecular weights and low polydispersity.[27]
Conclusion
Bismuth salts offer a compelling alternative to traditional heavy metal catalysts in homogeneous catalysis. Their low toxicity, ready availability, and diverse catalytic activity make them valuable tools for a wide range of organic transformations. The protocols and data presented in these application notes are intended to serve as a starting point for researchers and professionals looking to incorporate these "green" catalysts into their synthetic methodologies. Further exploration of bismuth catalysis is expected to uncover even more novel applications and contribute to the development of more sustainable chemical processes.
References
- 1. jetir.org [jetir.org]
- 2. Recent Advances of Bismuth(III) Salts in Organic Chemistry: Appli...: Ingenta Connect [ingentaconnect.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Applications of bismuth(iii) compounds in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 8. [PDF] Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of bismuth(III) derivatives in ionic liquids: novel and recyclable catalytic systems for Friedel-Crafts acylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bismuth nitrate-catalyzed versatile Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Bismuth-catalyzed intermolecular hydroamination of 1,3-dienes with carbamates, sulfonamides, and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bismuth-Catalyzed Intermolecular Hydroamination of 1,3-Dienes with Carbamates, Sulfonamides, and Carboxamides [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Bismuth radical catalysis in the activation and coupling of redox-active electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Bismuth subsalicylate, a low-toxicity catalyst for the ring-opening polymerization (ROP) of l -lactide ( l -LA) with aliphatic diol initiators: synthe ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05413E [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bismuth-Based Photocatalysts in Pollutant Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Water contamination by persistent organic pollutants (POPs), such as dyes, pharmaceuticals, and phenols, poses a significant environmental and health risk.[1] Advanced oxidation processes (AOPs) have emerged as a promising technology for wastewater treatment, with semiconductor photocatalysis gaining substantial attention.[1] Bismuth-based materials have become a major focus in this field due to their unique properties, including non-toxicity, cost-effectiveness, and outstanding optical and chemical characteristics.[1][2]
Unlike traditional photocatalysts like TiO₂ and ZnO, which are primarily activated by UV light (less than 5% of the solar spectrum), many bismuth-based semiconductors possess narrow bandgaps that allow them to absorb a larger portion of the solar spectrum, particularly visible light.[3][4] This makes them highly efficient for solar-driven photocatalytic applications.[5] This document provides an overview of common bismuth-based photocatalysts, their performance data, and detailed protocols for their synthesis and application in the degradation of organic pollutants.
General Principles of Photocatalytic Degradation
The fundamental mechanism of photocatalysis on a semiconductor material involves five key steps:
-
Mass transfer of pollutants from the bulk solution to the catalyst's surface.
-
Adsorption of the pollutants onto the surface.
-
Photo-activation: Upon irradiation with light of sufficient energy (equal to or greater than its bandgap), the semiconductor generates electron-hole (e⁻-h⁺) pairs.
-
Redox Reactions: The photogenerated electrons and holes migrate to the surface and react with adsorbed species (like O₂ and H₂O) to produce highly reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that break down the adsorbed organic pollutants.
-
Desorption of the degradation byproducts from the surface into the solution.[6]
The unique electronic structure of bismuth-based materials, often involving hybridization of Bi 6s and O 2p orbitals, facilitates the separation and migration of these charge carriers, enhancing overall photocatalytic efficiency.[4]
Caption: General mechanism of photocatalysis.
Performance of Bismuth-Based Photocatalysts
A wide variety of bismuth-based materials have been developed and tested for the degradation of numerous organic pollutants. These include bismuth oxyhalides (BiOX), bismuth vanadate (BiVO₄), bismuth ferrite (BiFeO₃), and bismuth molybdate (Bi₂MoO₆).[3][7][8][9] Their performance is highly dependent on factors like morphology, crystal structure, surface area, and the specific experimental conditions.[3] A summary of representative performance data is presented below.
Table 1: Photocatalytic Performance of Selected Bismuth-Based Materials
| Photocatalyst | Pollutant | Catalyst Dose (g/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| BiFeO₃/Bi₂₅FeO₄₀ | Acid Yellow-17 | Not specified | Solar Light | Not specified | ~100 | [8] |
| BiFeO₃/Bi₂₅FeO₄₀ | Reactive Blue-19 | Not specified | Solar Light | Not specified | ~95 | [8] |
| BiVO₄ (shuriken-like) | Rhodamine B | Not specified | Not specified | 240 | 94.7 | [7] |
| BiVO₄ NPs | Methyl Orange | Not specified | Visible Light | 80 | ~87.8 | [10] |
| Bi₂S₃/Bi₄O₇ | Rhodamine B | Not specified | Visible Light | Not specified | >96 (after 4 cycles) | [4] |
| Bi₂MoO₆ | Phenol | Not specified | Visible Light | 300 | 90 | [11] |
| Bi₂MoO₆/rGO | Naphthalene | Not specified | Visible Light | Not specified | >90 | [12] |
| BiOBr (hierarchical) | PPCPs | Not specified | Visible Light | Not specified | 3x faster than plate-like |[13] |
Experimental Protocols
Protocol 1: Synthesis of Bismuth-Based Photocatalysts
Various synthesis methods are employed to control the morphology, particle size, and crystallinity of bismuth-based photocatalysts.[3] Common techniques include hydrothermal, solvothermal, co-precipitation, and sol-gel methods.[3][14] The hydrothermal method is widely used as it offers excellent control over the final product's properties.[3]
Example: Hydrothermal Synthesis of BiVO₄
This protocol is a generalized procedure based on common literature methods.
Materials:
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
Nitric acid (HNO₃)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution A: Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution with vigorous stirring until a clear solution is formed.
-
Precursor Solution B: Dissolve a corresponding stoichiometric amount of NH₄VO₃ in a dilute NaOH solution with stirring. Heating gently may be required to achieve full dissolution.
-
Mixing: Slowly add Precursor Solution B into Precursor Solution A under continuous stirring. Adjust the pH of the resulting mixture to the desired value (e.g., pH 7) using NaOH or HNO₃. A precipitate will form.
-
Hydrothermal Treatment: Transfer the final suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated duration (e.g., 12-24 hours).
-
Collection and Washing: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.
-
Wash the collected powder several times with DI water and ethanol to remove any unreacted ions and organic residues.
-
Drying: Dry the final product in an oven at 60-80 °C overnight. The BiVO₄ powder is now ready for characterization and use.
Caption: Workflow for hydrothermal synthesis.
Protocol 2: Characterization of Photocatalysts
To understand the relationship between the material's properties and its photocatalytic performance, several characterization techniques are essential:
-
X-ray Diffraction (XRD): To determine the crystal phase, purity, and crystallite size.[8]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.[8]
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap energy.[15]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[16]
Protocol 3: Photocatalytic Degradation Experiment
This protocol describes a typical batch experiment to evaluate the photocatalytic activity of a synthesized bismuth-based material for degrading an organic pollutant.
Equipment:
-
Photoreactor equipped with a light source (e.g., Xenon lamp with appropriate filters for visible light, or a solar simulator).[17][18]
-
Stirring plate.
-
Beaker or quartz reactor vessel.
-
UV-Vis Spectrophotometer.
-
Centrifuge.
Procedure:
-
Prepare Pollutant Stock Solution: Prepare a stock solution of the target pollutant (e.g., 100 ppm Methylene Blue) in DI water.
-
Catalyst Suspension: Suspend a specific amount of the photocatalyst powder (e.g., 50 mg) in a defined volume of the pollutant solution (e.g., 50 mL of 10 ppm Methylene Blue) in the reactor vessel. The catalyst loading is typically 0.5-1.0 g/L.
-
Establish Adsorption-Desorption Equilibrium: Place the reactor in the dark and stir the suspension for 30-60 minutes. This step ensures that any decrease in pollutant concentration is due to photocatalysis and not just physical adsorption. Take an initial sample (t=0) at the end of this period.[19]
-
Initiate Photocatalysis: Turn on the light source to begin the irradiation. Ensure the reactor is kept at a constant temperature, often using a cooling water jacket.[18]
-
Sample Collection: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 3 mL) of the suspension.
-
Sample Preparation: Immediately centrifuge the collected aliquots to separate the photocatalyst particles from the solution.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λₘₐₓ) of the pollutant using a UV-Vis spectrophotometer.
-
Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the pollutant (after dark adsorption) and Cₜ is the concentration at time 't'. Concentration is proportional to absorbance according to the Beer-Lambert law.
Caption: Experimental workflow for photocatalysis.
Conclusion and Outlook
Bismuth-based materials are highly promising photocatalysts for environmental remediation due to their excellent visible-light absorption, stability, and low toxicity.[3][4] Significant research has demonstrated their effectiveness in degrading a wide range of persistent organic pollutants.[1] Challenges remain, however, including the recombination of photogenerated charge carriers and the recovery of nanoparticle catalysts from treated water.[7][12]
Future research will likely focus on optimizing performance through strategies like doping, forming heterojunctions with other materials, and controlling morphology to enhance charge separation and surface area.[1][7][20] Developing methods to immobilize these catalysts on stable substrates will also be crucial for their practical, large-scale application in water treatment systems.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bismuth-based nanostructured photocatalysts for the remediation of antibiotics and organic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bismuth ferrite (BiFeO3) perovskite-based advanced nanomaterials with state-of-the-art photocatalytic performance in water clean-up - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | A Review on Bismuth Oxyhalide (BiOX, X=Cl, Br, I) Based Photocatalysts for Wastewater Remediation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Solar light-driven photocatalysis using mixed-phase bismuth ferrite (BiFeO3/Bi25FeO40) nanoparticles for remediation of dye-contaminated water: kinetics and comparison with artificial UV and visible light-mediated photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pH dependent synthesis and characterization of bismuth molybdate nanostructure for photocatalysis degradation of organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bismuth oxyhalide-based photocatalysts for visible-light-driven photocatalytic degradation of PPCPs in water : removal mechanisms, property-performance relationships, and practical applicability - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalytic Degradation of Organic Compounds on TiO2-Photocatalyst-Coated Concrete Surfaces [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Bismuth Cations in Medicinal and Radiopharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the burgeoning applications of bismuth cations in both medicinal and radiopharmaceutical chemistry. Bismuth, a heavy element with low toxicity, has a long history of medicinal use, particularly in gastrointestinal remedies.[1][2] More recently, its unique chemical and radiophysical properties have been harnessed for advanced therapeutic and diagnostic applications, including cancer therapy and targeted alpha therapy.[3][4]
This document details the protocols for the synthesis of bismuth-based compounds and nanoparticles, their evaluation as antimicrobial and anticancer agents, and their use in the formulation of radiopharmaceuticals.
I. Medicinal Chemistry Applications of Bismuth Cations
Bismuth compounds have demonstrated significant therapeutic potential, primarily as antimicrobial and anticancer agents. Their mechanisms of action are multifaceted, often involving the inhibition of essential enzymes and disruption of cellular processes in pathogens and cancer cells.[5]
A. Bismuth Compounds in the Eradication of Helicobacter pylori
Bismuth-containing quadruple therapy is a recommended treatment for H. pylori infection, especially in areas with high antibiotic resistance.[5][6][7] Bismuth's efficacy stems from its direct bactericidal effects, including the inhibition of bacterial enzymes and ATP synthesis, and preventing bacterial adherence to the gastric mucosa.[5]
Quantitative Data: Efficacy of Bismuth-Containing Therapies for H. pylori Eradication
| Therapy Regimen | Duration | Eradication Rate (ITT) | Eradication Rate (PP) | Reference |
| Bismuth Quadruple Therapy (PPI, bismuth, metronidazole, tetracycline) | 14 days | 87.9% | 93.1% | [7] |
| Bismuth Quadruple Therapy (PPI, bismuth, amoxicillin, metronidazole) | 10 days | 76.7% | 83.3% | [7] |
| Bismuth-furazolidone Quadruple Therapy | 14 days | >90% | >90% | [7] |
ITT: Intention-to-treat analysis; PP: Per-protocol analysis.
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against H. pylori
This protocol outlines the agar dilution method to determine the MIC of bismuth compounds against H. pylori.
Materials:
-
Bismuth compound (e.g., bismuth subsalicylate, bismuth subcitrate)
-
H. pylori strains (reference and clinical isolates)
-
Mueller-Hinton agar supplemented with 5% horse serum
-
Microaerophilic incubator (37°C, 5% O₂, 10% CO₂, 85% N₂)
-
Sterile plates, loops, and other standard microbiology equipment
Procedure:
-
Prepare Bismuth Stock Solutions: Dissolve the bismuth compound in an appropriate solvent to a high concentration.
-
Prepare Agar Plates: Prepare serial twofold dilutions of the bismuth compound in molten Mueller-Hinton agar. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Culture H. pylori strains on non-selective agar plates for 72 hours under microaerophilic conditions. Harvest the bacteria and suspend them in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C in a microaerophilic environment for 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the bismuth compound that completely inhibits visible growth of the bacteria.[8]
B. Bismuth Compounds as Anticancer Agents
Bismuth complexes have emerged as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][9] Their mechanisms of action include the induction of apoptosis and the generation of reactive oxygen species (ROS).[10] Bismuth nanoparticles have also been investigated as radiosensitizers to enhance the efficacy of radiation therapy.[11][12]
Quantitative Data: Cytotoxicity of Bismuth Compounds against Cancer Cell Lines
| Bismuth Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Bismuth Subgallate | 8505C (Thyroid Cancer) | MTT | 24 | ~50 µM | |
| Biologically synthesized Bi NPs | HT-29 (Colon Cancer) | MTT | 24 | 28.7 ± 1.4 µg/ml | [13] |
| Bismuth Lipophilic Nanoparticles (BisBAL NPs) | MCF-7 (Breast Cancer) | MTT | 24 | ~1 µM (51% inhibition) | [10] |
| Bismuth Lipophilic Nanoparticles (BisBAL NPs) | MCF-10A (Non-cancerous Breast) | MTT | 24 | >1 µM (11% inhibition) | [10] |
| Amine-terminated Bi NPs | HeLa (Cervical Cancer) | - | - | 52% cell death at 50 nM | [14] |
| Silica-coated Bi NPs | HeLa (Cervical Cancer) | - | - | 41% cell death at 50 nM | [14] |
| PEG-modified Bi NPs | HeLa (Cervical Cancer) | - | - | 34% cell death at 50 nM | [14] |
Experimental Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of bismuth compounds on cancer cells.[5][10][13]
Materials:
-
Cancer cell line (e.g., MCF-7, HT-29)
-
Bismuth compound or nanoparticles
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the bismuth compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[5]
Logical Relationship: Workflow for Assessing Bismuth Compound Cytotoxicity
II. Radiopharmaceutical Chemistry Applications of Bismuth Cations
The alpha-emitting radionuclide, Bismuth-213 (²¹³Bi), is of significant interest for Targeted Alpha Therapy (TAT) due to its high linear energy transfer and short-range radiation, which allows for potent and localized killing of cancer cells with minimal damage to surrounding healthy tissue.[15][16][17]
A. ²¹³Bi-Labeled Radiopharmaceuticals for Targeted Alpha Therapy
²¹³Bi can be chelated to targeting molecules such as peptides (e.g., DOTATATE) and monoclonal antibodies to create radiopharmaceuticals that specifically bind to cancer cells.[18][19][20]
Quantitative Data: Dosimetry of ²¹³Bi-PSMA-617
| Organ | Equivalent Dose (Sv_RBE5/GBq) |
| Salivary Glands | 8.1 |
| Kidneys | 8.1 |
| Red Marrow | 0.52 |
| Liver | 1.2 |
| Spleen | 1.4 |
| Bladder | 0.28 |
| Other Organs | 0.26 |
| Tumor Lesions (median) | 7.6 |
Data from a dosimetry estimate for ²¹³Bi-PSMA-617, assuming a relative biological effectiveness (RBE) of 5 for alpha radiation.[21]
Experimental Protocol 3: Radiolabeling of DOTATATE with ²¹³Bi
This protocol details the steps for labeling the somatostatin analog DOTATATE with ²¹³Bi.[19]
Materials:
-
²²⁵Ac/²¹³Bi generator
-
DOTATATE solution
-
TRIS buffer (0.15 M, pH 8.3)
-
Ascorbic acid
-
DTPA (diethylenetriaminepentaacetic acid) solution
-
Heating block (95°C)
-
ITLC-SG strips and RP-HPLC for quality control
Procedure:
-
²¹³Bi Elution: Elute ²¹³Bi from the ²²⁵Ac/²¹³Bi generator.[19][20]
-
Reaction Mixture Preparation: In a reaction vial, combine the ²¹³Bi eluate with DOTATATE (at least 3.5 nmol), TRIS buffer, and ascorbic acid.[22] The final reaction volume is typically around 800 µL.[19][22]
-
Incubation: Incubate the reaction mixture at 95°C for 5 minutes.[19][22]
-
Quenching: Stop the reaction by cooling on ice and adding DTPA to chelate any unbound ²¹³Bi.[19]
-
Quality Control: Determine the radiochemical purity and incorporation yield using ITLC-SG and RP-HPLC.[22]
Experimental Workflow: Preparation of ²¹³Bi-labeled Antibody
B. Biodistribution Studies of Bismuth Radiopharmaceuticals
Preclinical biodistribution studies are crucial to determine the uptake, retention, and clearance of radiopharmaceuticals in various organs and tumors.[23]
Quantitative Data: Biodistribution of Bismuth Radiotracers in Rats
| Organ | % Injected Dose/gram (at 1 hour post-injection) |
| Kidneys | 24.63 ± 2.79 ([²⁰⁵/²⁰⁶Bi(C-NETA)]) |
| Kidneys | 4.69 ± 0.55 ([²⁰⁵/²⁰⁶Bi(C-NE3TA)]) |
Data from a biodistribution study of unconjugated bismuth radiotracers in non-tumor-bearing mice.[8]
Experimental Protocol 4: In Vivo Biodistribution Study in a Murine Model
This protocol provides a general outline for conducting a biodistribution study of a bismuth radiopharmaceutical in mice.[23][24]
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Bismuth radiopharmaceutical
-
Anesthesia
-
Gamma counter
-
Dissection tools and collection vials
Procedure:
-
Animal Model: Establish the tumor model in the mice.
-
Radiopharmaceutical Administration: Inject a known activity of the bismuth radiopharmaceutical into the mice (e.g., via tail vein injection).
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Tissue Collection: Dissect and collect relevant organs and tumors. Weigh each tissue sample.
-
Activity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.
Signaling Pathway: Targeted Alpha Therapy with ²¹³Bi-DOTATATE
References
- 1. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified quadruple therapy versus bismuth-containing quadruple therapy in first-line treatment of Helicobacter pylori infection in Korea; rationale and design of an open-label, multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103183608B - Preparation method of bismuth subsalicylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Bismuth nanoparticles obtained by a facile synthesis method exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiosensitization Effects by Bismuth Oxide Nanoparticles in Combination with Cisplatin for High Dose Rate Brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of alpha-emitting 213Bi-labeled antibody constructs for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 213Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bismuth selenide nanoparticles enhance radiation sensitivity in colon cancer cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Effective therapy with Bismuth-212 labeled macroaggregated albumin in orthotopic mouse breast tumor models [frontiersin.org]
Application Notes and Protocols for Bismuth-Doped Nanomaterials in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-doped nanomaterials are emerging as a versatile and promising class of contrast agents for a range of bioimaging applications. Their high atomic number (Z=83) and electron density make them excellent candidates for X-ray computed tomography (CT), offering superior contrast to traditional iodinated agents.[1][2] Furthermore, the unique physicochemical properties of bismuth can be harnessed to develop multimodal imaging probes, including fluorescent and photoacoustic agents.[3][4] The ability to dope bismuth into various nanostructures, such as carbon dots, quantum dots, and polymeric nanoparticles, allows for the tuning of their optical and physical properties.[5][6][7] Moreover, their surfaces can be readily functionalized with targeting ligands to enable specific imaging of biological targets, such as cancer cells.[5][8]
These application notes provide a comprehensive overview of the use of bismuth-doped nanomaterials in bioimaging, including detailed experimental protocols and quantitative data to guide researchers in their effective application.
Data Presentation: Properties of Bismuth-Doped Nanomaterials
The following tables summarize the key quantitative data for various bismuth-doped nanomaterials, facilitating easy comparison of their properties for different bioimaging applications.
Table 1: Physicochemical and Imaging Properties of Bismuth-Doped Nanomaterials
| Nanomaterial Type | Core/Dopant | Average Size (nm) | Imaging Modality | Key Quantitative Data | Reference(s) |
| Polymer-Encapsulated Nanoparticles | Bismuth(0) in PLGA | 120.4 ± 37.0 | Fluorescence, CT | Bismuth Core Size: 38.0 ± 7.1 nm | [7] |
| Bismuth Sulfide Nanoparticles | Bi2S3@BSA-Triptorelin | ~8.6 (Bi core) | CT | 1.4x higher HU value than non-targeted NPs at 75 µg/ml and 90 kVp | [5] |
| Bismuth-Doped Carbon Dots | Bi@CDs | 1.57 ± 0.6 | Fluorescence | Quantum Yield: 8.42% | [5] |
| Bismuth, Nitrogen-Codoped Carbon Dots | Bi,N-CDs | Not Specified | Fluorescence | Quantum Yield: 11.2% | [6][9] |
| Bismuth, Gadolinium-Codoped Carbon Quantum Dots | Bi,Gd-CQDs | 2.8 | Fluorescence, CT, MRI | - | [10] |
Table 2: In Vitro Cytotoxicity of Bismuth-Doped Nanomaterials
| Nanomaterial Type | Cell Line | Assay | Concentration | Cell Viability (%) | Reference(s) |
| Bi2S3@BSA-Triptorelin NPs | MCF-7 | MTT | Up to 75 µg/ml | No significant cytotoxicity | [1] |
| Bi2S3@BSA NPs | MCF-7 | MTT | Up to 150 µg/ml | No significant cytotoxicity | [1] |
| Biologically synthesised Bi NPs | HT-29 | Not Specified | 28.7 ± 1.4 µg/ml (IC50) | 50 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, functionalization, and bioimaging applications of bismuth-doped nanomaterials.
Protocol 1: Synthesis of Bismuth-Doped Carbon Dots (Bi@CDs)
This protocol is adapted from a hydrothermal method for synthesizing fluorescent bismuth-doped carbon dots.
Materials:
-
Citric acid
-
Bismuth nitrate pentahydrate
-
Urea
-
Deionized water
-
Dialysis membrane (MWCO = 1000 Da)
Procedure:
-
Dissolve 1 g of citric acid, 0.5 g of urea, and 0.1 g of bismuth nitrate pentahydrate in 20 mL of deionized water.
-
Stir the solution vigorously for 30 minutes to ensure complete dissolution.
-
Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 180°C for 8 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Centrifuge the resulting brown solution at 10,000 rpm for 15 minutes to remove large aggregates.
-
Collect the supernatant and dialyze it against deionized water for 48 hours using a dialysis membrane to remove unreacted precursors and small molecules.
-
Lyophilize the purified solution to obtain Bi@CDs as a powder.
-
Characterize the synthesized Bi@CDs for their size, morphology, and optical properties (fluorescence spectroscopy to determine excitation/emission maxima and quantum yield).
Protocol 2: Surface Functionalization with Targeting Ligands (e.g., Peptides)
This protocol describes the conjugation of a targeting peptide to the surface of bismuth sulfide nanoparticles, as demonstrated with Triptorelin for targeting Gonadotropin-Releasing Hormone (GnRH) receptors.[5]
Materials:
-
Bismuth sulfide nanoparticles (Bi2S3@BSA)
-
Triptorelin peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Disperse Bi2S3@BSA nanoparticles in PBS.
-
Activate the carboxyl groups on the BSA coating by adding EDC and NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring.
-
Add the Triptorelin peptide to the activated nanoparticle suspension. The primary amine groups of the peptide will react with the activated carboxyl groups to form stable amide bonds.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purify the functionalized nanoparticles (Bi2S3@BSA-Triptorelin) by centrifugation using centrifugal filter units to remove unreacted peptide and coupling reagents.
-
Wash the nanoparticles with PBS three times.
-
Resuspend the final product in PBS for storage and further use.
-
Confirm the successful conjugation of the peptide using techniques such as FTIR or XPS.
Protocol 3: In Vitro Cellular Imaging with Targeted Bismuth Nanoparticles
This protocol outlines the procedure for imaging cancer cells targeted with functionalized bismuth nanoparticles.
Materials:
-
Targeted bismuth nanoparticles (e.g., Bi2S3@BSA-Triptorelin)
-
Non-targeted control nanoparticles (e.g., Bi2S3@BSA)
-
Cancer cell line overexpressing the target receptor (e.g., MCF-7 for GnRH receptor)
-
Control cell line with low or no expression of the target receptor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
DAPI for nuclear staining (for fluorescence microscopy)
-
Imaging system (e.g., fluorescence microscope or micro-CT scanner)
Procedure:
-
Seed the cancer cells and control cells in appropriate culture vessels (e.g., chambered slides for microscopy or multi-well plates for CT imaging) and allow them to adhere overnight.
-
Prepare different concentrations of targeted and non-targeted nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with PBS to remove unbound nanoparticles.
-
For Fluorescence Imaging:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Mount the slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the nanoparticle's fluorophore and DAPI.
-
-
For CT Imaging:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Prepare cell pellets of a known cell number in microcentrifuge tubes.
-
Scan the cell pellets using a micro-CT scanner.
-
Analyze the CT images to quantify the Hounsfield Units (HU) as a measure of nanoparticle uptake.[1]
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of the synthesized nanomaterials.
Materials:
-
Bismuth-doped nanomaterials
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the bismuth-doped nanomaterials in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the nanomaterials. Include a control group with medium only.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Visualizations: Diagrams of Workflows and Signaling Pathways
Synthesis and Functionalization Workflow
Caption: Workflow for synthesis and functionalization of targeted nanoparticles.
Cellular Uptake and Trafficking
Caption: Receptor-mediated uptake and intracellular trafficking of nanoparticles.
Targeted Signaling Pathway: VEGFR
Caption: VEGFR signaling pathway targeted by functionalized nanoparticles.[2][11]
References
- 1. Magnetic Field-Induced T Cell Receptor Clustering by Nanoparticles Enhances T Cell Activation and Stimulates Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticle delivery of a peptide targeting EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesizing biofunctionalized nanoparticles to image cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Nanoparticles for Targeted Cancer Imaging and Diagnosis [infoscience.epfl.ch]
- 8. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanoparticle-mediated IgE-receptor aggregation and signaling in RBL mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted EGFR Nanotherapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bismuth Oxide Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bismuth oxide (Bi₂O₃) nanoparticles are gaining significant attention in the biomedical and pharmaceutical fields due to their unique physicochemical properties, including high atomic number, low toxicity, and photocatalytic activity.[1][2] These characteristics make them promising candidates for a variety of applications, such as contrast agents for medical imaging, carriers for drug delivery, and radiosensitizers for cancer therapy.[3][4][5][6] The properties and efficacy of Bi₂O₃ nanoparticles are highly dependent on their size, morphology, and crystal structure, which are in turn dictated by the synthesis method.[7] This document provides detailed protocols for several common and effective methods for synthesizing bismuth oxide nanoparticles: Green Synthesis, Sol-Gel, Co-precipitation, and Hydrothermal methods.
Green Synthesis Protocol
Green synthesis offers an eco-friendly, simple, and cost-effective approach by utilizing biological extracts as reducing and capping agents.[8] This method avoids the use of toxic chemicals, making the resulting nanoparticles particularly suitable for biomedical applications.[9]
Quantitative Data Summary
| Precursor | Biological Extract | Temp. (°C) | Time (h) | Particle Size (nm) | Crystal Phase | Reference |
| Bi(NO₃)₃·5H₂O | Mentha pulegium | 90 | 24 | ~150 | Monoclinic (α-Bi₂O₃) | [8] |
| Bi(NO₃)₃·5H₂O | Spirulina platensis | 90 | 24 | - | - | [9] |
| Bi₂(SO₄)₃ | Beta vulgaris | Room Temp. | - | 30.28 | Monoclinic | [10] |
| Bi(NO₃)₃·5H₂O | Beta vulgaris | Room Temp. | - | 34.90 | Rhombohedral | [10] |
| Bi(NO₃)₃·5H₂O | Mexican Mint gel | - | - | ~60 | Monoclinic (α-Bi₂O₃) | [11] |
Experimental Protocol: Green Synthesis using Mentha pulegium Extract[8]
This protocol describes the synthesis of monoclinic α-Bi₂O₃ nanoparticles.[8]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Fresh leaves of Mentha pulegium
-
Deionized (DI) water
Procedure:
-
Preparation of Aqueous Extract:
-
Thoroughly wash fresh Mentha pulegium leaves with DI water.
-
Boil a specific quantity of the leaves in DI water to create an aqueous extract.
-
Filter the extract to remove solid plant material.
-
-
Nanoparticle Synthesis:
-
Purification and Calcination:
-
After the reaction, wash the resulting precipitate several times with DI water to remove any unreacted precursors or by-products.
-
Dry the washed sample in a vacuum oven.[9]
-
Calcine the dried powder in a furnace at 550°C for 5 hours in a static air atmosphere to ensure the removal of residual organic impurities and to promote crystallization.[9]
-
-
Characterization:
-
The final product, a yellow powder, can be characterized using UV-Vis Spectroscopy (absorption peak around 290 nm), XRD, SEM, and TEM to confirm the formation, crystal structure, morphology, and size of the Bi₂O₃ nanoparticles.[8]
-
Workflow Diagram: Green Synthesis
Caption: Workflow for Green Synthesis of Bi₂O₃ Nanoparticles.
Sol-Gel Synthesis Protocol
The sol-gel method is a versatile chemical technique for synthesizing high-purity, homogeneous nanoparticles at lower temperatures compared to conventional solid-state methods.[12][13] The process involves the transition of a solution (sol) into a gel-like network, followed by drying and calcination.
Quantitative Data Summary
| Precursor | Complexing Agent | Temp. (°C) | Particle Size (nm) | Crystal Phase | Reference |
| Bi(NO₃)₃·5H₂O | Citric Acid | 80 (Gel), 120 (Decomp.), 500 (Calc.) | < 20 | Monoclinic (α-Bi₂O₃) | [12][13][14] |
| Bi(NO₃)₃·5H₂O | Citric Acid | 100 (Gel), 500-700 (Calc.) | Varies with temp. | α-Bi₂O₃ + γ-Bi₂O₃ | [7] |
Experimental Protocol: Sol-Gel Synthesis[12][15]
This protocol yields α-Bi₂O₃ nanoparticles with an average size of less than 20 nm.[12]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (AR grade)
-
Citric acid (AR grade)
-
Nitric acid (HNO₃) solution
-
Polyethylene glycol (PEG600) (Surfactant)
-
Deionized (DI) water
Procedure:
-
Sol Formation:
-
Dissolve a known quantity of Bi(NO₃)₃·5H₂O in a nitric acid solution.
-
In a separate container, dissolve citric acid in DI water.
-
Mix the two solutions in a 1:1 molar ratio of bismuth nitrate to citric acid.[15]
-
Add a small amount of PEG600 as a surfactant to prevent particle agglomeration.[12]
-
Adjust the pH of the solution to 3.
-
Stir the solution vigorously for 2 hours until a homogeneous, clear sol is formed.[12]
-
-
Gel Formation:
-
Heat the sol solution to 80°C for 3 hours. During this time, the sol will gradually transform into a yellowish, viscous gel.[15]
-
-
Decomposition and Calcination:
-
Characterization:
-
The final powder can be analyzed using XRD to confirm the α-Bi₂O₃ phase and TEM to verify the particle size and morphology.[12]
-
Workflow Diagram: Sol-Gel Synthesis
Caption: Workflow for Sol-Gel Synthesis of Bi₂O₃ Nanoparticles.
Co-precipitation Synthesis Protocol
Co-precipitation is a straightforward, rapid, and scalable method for producing nanoparticles.[16] It involves the simultaneous precipitation of precursors from a solution, followed by thermal treatment to form the desired oxide.
Quantitative Data Summary
| Precursor | Precipitating Agent | pH | Microwave | Particle Size (nm) | Crystal Phase | Reference |
| Bi(NO₃)₂·6H₂O | Ammonia (NH₃) | 8 | Yes (5 min) | 18-36 | Tetragonal | [1] |
| Bi(NO₃)₃·5H₂O | KOH | - | No | Rod-like | Monoclinic | [17] |
Experimental Protocol: Microwave-Assisted Co-precipitation[1]
This protocol describes a rapid synthesis of tetragonal Bi₂O₃ nanoparticles.[1]
Materials:
-
Bismuth (III) nitrate (Bi(NO₃)₂·6H₂O)
-
Ammonia solution (NH₃)
-
Double distilled water
Procedure:
-
Precursor Solution:
-
Prepare a 0.1 M solution of bismuth nitrate by dissolving it in double distilled water.
-
-
Precipitation:
-
Under constant stirring, add ammonia solution dropwise to the bismuth nitrate solution until the pH level reaches 8. This will cause the precipitation of bismuth hydroxide.
-
-
Microwave Irradiation:
-
Immediately transfer the stirred mixture to a microwave reactor.
-
Irradiate the mixture with microwaves (frequency 2.45 GHz) for 5 minutes.
-
-
Purification and Drying:
-
After irradiation, wash the precipitate multiple times with double distilled water to remove ionic impurities.
-
Dry the purified product in an oven.
-
-
Characterization:
-
The resulting nanoparticles can be characterized by XRD to determine the crystal structure and average crystallite size (~28 nm) and by TEM to observe the particle size (18-36 nm) and morphology (approximately spherical).[1]
-
Workflow Diagram: Co-precipitation Synthesis
References
- 1. mkjc.in [mkjc.in]
- 2. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
- 5. nanotrun.com [nanotrun.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jep.usb.ac.ir [jep.usb.ac.ir]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
- 12. ajer.org [ajer.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of Bismuth oxide nanoparticles via sol-gel method | Semantic Scholar [semanticscholar.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Bismuth Oxide (Bio) Nanoparticles Prepared by Co – Precipitation Method [ijaresm.com]
- 17. malayajournal.org [malayajournal.org]
Application Notes & Protocols: Bismuth Cations as Activators in Luminescent Materials
Audience: Researchers, scientists, and drug development professionals.
Application Notes
1.1. Introduction to Bismuth as a Luminescent Activator
Bismuth (Bi) has emerged as a versatile and compelling activating cation in the field of luminescent materials, often hailed as a 'wonder metal' due to its diverse and tunable optical properties.[1] Unlike traditional rare-earth activators, bismuth's luminescence is highly sensitive to the host material, stemming from the unshielded nature of its outer 6s and 6p orbitals.[2] This sensitivity allows for the generation of light across a wide spectral range, from ultraviolet (UV) and visible to the near-infrared (NIR).[1] Bismuth ions can exist in various valence states (e.g., Bi³⁺, Bi²⁺, Bi⁺, Bi⁰), each contributing unique luminescent characteristics, which makes them highly adaptable for a range of applications.[1][3] Key advantages of bismuth-activated materials include broad emission bands, significant Stokes shifts, and the potential for high thermal stability, positioning them as excellent candidates for solid-state lighting, bioimaging, and optical communications.[4][5]
1.2. Key Luminescent Properties and Bismuth Valence States
The luminescence of bismuth-doped materials is intrinsically linked to the valence state of the bismuth ion and its interaction with the surrounding crystal lattice. The most common and stable state, Bi³⁺, typically exhibits emission from the UV to the red part of the spectrum, arising from the ³P₁ → ¹S₀ electronic transition.[4][6] The precise emission wavelength is strongly dependent on the host environment, including covalence, coordination number, and site symmetry.[7]
Lower valence states of bismuth are often responsible for luminescence in the NIR region (1000–1700 nm).[8] These emissions are of significant interest for applications in telecommunications and bioimaging.[1][8] The exact nature of these NIR-emitting centers is a subject of ongoing research, with various species such as Bi⁺, Bi⁰, and bismuth clusters being proposed as potential origins.[1][3]
-
Bi³⁺: Acts as an excellent activator and sensitizer, with emissions covering the entire visible light region under UV or near-UV excitation.[4] It is widely used in phosphors for white light-emitting diodes (WLEDs).[9]
-
Bi²⁺: Has been associated with red and near-infrared luminescence in specific host materials.[3]
-
Bi⁺ and Bi⁰: These lower valence states are often credited with the super-broadband NIR luminescence observed in many bismuth-doped glasses and crystals, making them suitable for optical amplifiers and fiber lasers.[3][8]
1.3. Primary Applications
1.3.1. Solid-State Lighting
Bismuth-activated phosphors are highly promising for WLEDs.[10] By doping a host material with Bi³⁺, it is possible to create phosphors that efficiently absorb near-UV or blue light from an LED chip and convert it into broad-spectrum visible light.[4][11] For instance, a single-component white-light emission can be achieved by carefully designing the host lattice to create multiple emission centers for the Bi³⁺ ions.[4] Their high thermal stability and quantum efficiency make them a viable alternative to some rare-earth-based phosphors.[10][12]
1.3.2. Bioimaging and Theranostics
The low toxicity and unique optical properties of bismuth make it an attractive element for biomedical applications.[13] Bismuth-based nanoparticles can serve as multifunctional probes for dual-modal imaging, combining fluorescence imaging with X-ray computed tomography (CT) due to bismuth's high atomic number (Z=83).[14][15] Surface-functionalized bismuth nanoparticles have demonstrated the ability to accumulate in tumor tissues, enabling targeted imaging and diagnosis.[14] Furthermore, materials like bismuth sulfide (Bi₂S₃) exhibit strong NIR absorption, making them suitable for photothermal therapy (PTT), where they convert light into heat to ablate cancer cells.[16] This combination of diagnostic (imaging) and therapeutic capabilities positions bismuth nanomaterials as a promising platform for theranostics.
1.3.3. Optical Communications and Lasers
Bismuth-doped glasses and optical fibers are capable of producing ultra-broadband luminescence in the NIR region (1000-1700 nm), a spectral range not easily covered by rare-earth elements.[5][8] This property is critical for developing the next generation of broadband optical amplifiers and tunable fiber lasers, which are essential for increasing the capacity of fiber-optic communication networks.[8][17]
Quantitative Data Summary
The following table summarizes the luminescent properties of various bismuth-activated materials reported in the literature.
| Host Material | Bi Valence State | Excitation λ (nm) | Emission λ (nm) | FWHM (nm) | Quantum Efficiency (%) | Lifetime (μs) | Application Area |
| K₂MgGeO₄ | Bi³⁺ | near-UV | 614 | - | 66.6% | - | WLEDs[10] |
| Ca₃Lu₂Ge₃O₁₂ | Bi³⁺ | 390 | ~490 (cyan) | 47 | - | - | WLEDs, Displays[18] |
| Na₂Y₂B₂O₇ | Bi³⁺ | 350-400 | ~450 (blue) | - | - | - | WLEDs[9] |
| CaSnO₃ | Bi³⁺ | 262, 308 | 448 | - | - | - | Blue Phosphor[6] |
| BaLaGa₃O₇:Eu³⁺ | Bi³⁺ (sensitizer) | 394 | 615 (Eu³⁺) | - | - | - | WLEDs[12] |
| SrB₄O₇ | Bi²⁺ | - | Red | - | - | - | Red Phosphor[3] |
| Silica Glass | Low Valence (Bi⁺, Bi⁰) | 800 | ~1300 | Broad | - | 650 | Optical Amplifiers[8] |
| Phosphosilicate Glass | Low Valence | 1240 | 1320 | Broad | - | - | Optical Fibers[17] |
Experimental Protocols & Visualizations
3.1. Synthesis and Characterization Workflow
The general process for developing and evaluating a novel bismuth-activated luminescent material involves synthesis, followed by comprehensive structural and optical characterization.
3.2. Protocol 1: Synthesis of Bi-Activated Phosphors via Solid-State Reaction
This protocol describes a common high-temperature solid-state reaction method for preparing polycrystalline Bi-doped phosphors.[6][12]
Materials & Equipment:
-
High-purity precursor powders (e.g., oxides, carbonates, phosphates of host cations).
-
Bismuth (III) oxide (Bi₂O₃) as the activator source.
-
Charge compensator if needed (e.g., Lithium carbonate, Li₂CO₃).[6]
-
Agate mortar and pestle.
-
Alumina crucibles.
-
High-temperature tube or muffle furnace.
Procedure:
-
Stoichiometric Weighing: Accurately weigh the precursor materials according to the desired chemical formula (e.g., Ca₁-ₓSnO₃:Biₓ).
-
Mixing and Grinding: Transfer the weighed powders into an agate mortar. Grind the mixture thoroughly for 30-60 minutes to ensure homogeneity. Ethanol may be added to facilitate wet grinding.
-
Pre-sintering (Optional): Transfer the ground powder to an alumina crucible and heat at a moderate temperature (e.g., 600-800 °C) for 2-4 hours in air to decompose carbonates and initiate the reaction.
-
Grinding: After cooling to room temperature, grind the pre-sintered powder again for 15-30 minutes to break up agglomerates.
-
Final Sintering: Place the powder back into the crucible and transfer to a high-temperature furnace. Heat the sample to the final sintering temperature (typically 1000-1400 °C) for 4-12 hours in a controlled atmosphere (e.g., air or a reducing atmosphere, depending on the desired Bi valence state).
-
Cooling and Final Grinding: Allow the furnace to cool down naturally to room temperature. The resulting sintered cake is the final phosphor product. Gently grind it into a fine powder for characterization.
3.3. Protocol 2: Photoluminescence (PL) and Excitation (PLE) Spectroscopy
This protocol outlines the measurement of emission and excitation spectra to determine the optical properties of the synthesized phosphor.
Equipment:
-
Fluorescence Spectrophotometer.
-
Excitation source (e.g., Xenon lamp).
-
Monochromators for excitation and emission.
-
Detector (e.g., Photomultiplier tube - PMT).
Procedure:
-
Sample Preparation: Load the phosphor powder into a solid sample holder. Ensure the surface is flat and densely packed.
-
PLE Spectrum Measurement:
-
Set the emission monochromator to the wavelength of the maximum emission intensity of the phosphor.
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 200-500 nm).
-
The resulting plot of emission intensity versus excitation wavelength is the PLE spectrum, which reveals the wavelengths of light the material most efficiently absorbs.
-
-
PL Spectrum Measurement:
-
Set the excitation monochromator to the wavelength corresponding to the highest peak in the PLE spectrum.
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 400-800 nm).
-
The resulting plot of emission intensity versus emission wavelength is the PL (emission) spectrum.
-
3.4. Luminescence Mechanism & Application Pathway Diagrams
3.5. Protocol 3: Luminescence Lifetime Measurement
This protocol describes the use of Time-Correlated Single Photon Counting (TCSPC) to measure the decay time of the luminescence.[19][20]
Equipment:
-
TCSPC system.
-
Pulsed excitation source (e.g., picosecond laser diode or LED) at a wavelength determined from the PLE spectrum.
-
High-speed, single-photon sensitive detector (e.g., PMT or SPAD).
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).
-
Data analysis software.
Procedure:
-
System Calibration: Measure the instrument response function (IRF) by using a scattering solution (e.g., Ludox) in place of the sample. This records the time profile of the excitation pulse itself.
-
Sample Measurement:
-
Place the phosphor sample in the holder.
-
Excite the sample with the pulsed light source at a high repetition rate (kHz to MHz range).
-
Collect the emitted photons one by one with the detector. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.
-
-
Data Acquisition: A histogram of arrival times is built up over millions of excitation cycles. This histogram represents the probability of photon emission over time and directly maps the luminescence decay curve.
-
Data Analysis:
-
Fit the measured decay curve to an exponential function (or a sum of exponentials) using deconvolution analysis, which takes the IRF into account.
-
The time constant (τ) of the fitted exponential decay is the luminescence lifetime.
-
3.6. Protocol 4: Absolute Photoluminescence Quantum Yield (PLQY) Measurement
This protocol details the direct measurement of PLQY for powder samples using an integrating sphere, which is defined as the ratio of photons emitted to photons absorbed.[21][22]
Equipment:
-
Fluorescence Spectrophotometer equipped with an integrating sphere.
-
Calibrated light source.
-
Reflectance standard (e.g., Barium Sulfate - BaSO₄ or PTFE).[23]
Procedure:
-
Reference Measurement (Incident Light Spectrum):
-
Place the empty sample holder inside the integrating sphere.
-
Illuminate the reflectance standard mounted on the sphere wall with monochromatic light at the desired excitation wavelength.
-
Measure the spectrum of the scattered excitation light. This is Spectrum A.
-
-
Sample Measurement:
-
Place the sample holder filled with the phosphor powder inside the integrating sphere.
-
Illuminate the sample directly with the same monochromatic light.
-
Measure the resulting spectrum, which will contain both the scattered excitation light and the sample's emission. This is Spectrum B.
-
-
Calculation:
-
The number of photons absorbed by the sample is proportional to the integrated area of Spectrum A minus the integrated area of the scattered excitation peak in Spectrum B.
-
The number of photons emitted by the sample is the integrated area of the emission peak in Spectrum B.
-
The absolute PLQY is calculated as: PLQY (%) = (Integrated Emission from Sample) / (Integrated Absorption by Sample) * 100
-
Specialized software accompanying the instrument typically performs these integrations and calculations automatically.[21][24]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and luminescence properties of CaSnO3 :Bi3+ blue phosphor and the emission improvement by Li+ ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Super Broad Infrared Luminescence Bismuth-Doped Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bismuth activated high thermal stability blue-emitting phosphor Na2Y2B2O7:Bi used for near-UV white-light LEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review of bismuth‐based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Defect-engineered magnetic bismuth nanomedicine for dual-modal imaging and synergistic lung tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polarized Luminescence of Bismuth Active Centers in Phosphosilicate Glasses | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. horiba.com [horiba.com]
- 21. jascoinc.com [jascoinc.com]
- 22. scribd.com [scribd.com]
- 23. hitachi-hightech.com [hitachi-hightech.com]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Electrochemical Deposition of Bismuth Films Using Cationic Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bismuth is a semimetal with a range of unique physical and chemical properties, including high electrical resistance, the largest diamagnetism of all metals, and low toxicity, making it an environmentally friendly alternative to materials like lead and mercury.[1][2][3] Electrochemical deposition is a versatile, cost-effective, and scalable method for fabricating high-quality bismuth films.[4][5] This technique allows for precise control over film thickness, morphology, and crystalline structure by tuning parameters such as electrolyte composition, pH, current density, and temperature.[6][7]
For researchers in drug development and related scientific fields, electrodeposited bismuth films offer significant potential. Their applications span from the development of sensitive electrochemical sensors for detecting heavy metals and organic compounds to their use as radiation shielding materials and catalysts.[1][8][9] The ability to form "fused alloys" with heavy metals makes bismuth film electrodes a powerful tool in stripping voltammetry for trace analysis, a critical aspect of pharmaceutical quality control and toxicology studies.[10] This document provides detailed protocols and quantitative data for the electrochemical deposition of bismuth films from cationic precursors (typically Bi³⁺).
Experimental Protocols
Proper substrate preparation is critical for achieving well-adhered and uniform bismuth films. The choice of substrate can influence film morphology.[5] Common substrates include gold, copper, brass, and various forms of carbon (e.g., glassy carbon, screen-printed carbon).[7][8][11]
Protocol 1: General Substrate Cleaning
-
Mechanical Polishing: For metallic substrates like copper or brass, polish the surface with alumina slurry (e.g., 0.3 µm) on a polishing cloth to achieve a mirror-like finish.[12]
-
Degreasing: Sonicate the substrate in a sequence of organic solvents such as acetone and ethanol to remove organic residues.
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water between each cleaning step.
-
Acid/Base Treatment (Optional): An acid dip (e.g., dilute HNO₃ or HCl) can be used to remove any native oxide layer from metallic substrates. For glassy carbon electrodes, electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., dilute H₂SO₄) is often performed.
-
Final Rinse and Drying: Perform a final rinse with DI water and dry the substrate under a stream of inert gas (e.g., nitrogen or argon) before placing it in the electrodeposition cell.[11]
The electrolyte composition, including the bismuth salt, supporting acid, and additives, is a key factor in determining the final properties of the film.[6] Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a commonly used cationic precursor.[6][7]
Protocol 2: Nitrate-Based Electrolyte
-
Composition:
-
Preparation:
-
Add the required volume of concentrated nitric acid to a beaker containing deionized water.
-
Slowly dissolve the Bismuth(III) nitrate pentahydrate in the acidic solution with stirring until the solution is clear.
-
Adjust the final volume with deionized water. The pH of such solutions is typically very low (~0.3).[6]
-
Protocol 3: Perchlorate-Based Electrolyte
-
Composition:
-
Preparation:
-
Carefully prepare the perchloric acid solution by diluting the concentrated acid in deionized water.
-
Dissolve the bismuth perchlorate in the acid solution under constant stirring.
-
Protocol 4: Electrolyte with Additives
Additives are used to modify the film's morphology, grain size, and adhesion.[13][14]
-
Base Electrolyte: Prepare a nitrate-based electrolyte as described in Protocol 2.
-
Additives:
-
Complexing Agent (e.g., Tartaric Acid, Citric Acid): Helps to stabilize the Bi³⁺ ion.[7] Concentration: ~0.33 M Tartaric Acid.[6]
-
Grain Refiner/Suppressor (e.g., Glycerol, Betaine): Promotes smoother, more uniform films.[6][13] Concentration: ~1.35 M Glycerol.[6]
-
Surface Inhibitor (e.g., Polyvinyl Alcohol - PVA): Can slow down the deposition rate and increase the number of nucleation sites.[13]
-
-
Preparation: Dissolve the additives in the prepared acidic bismuth nitrate solution. The order of addition may be important and should be optimized. For instance, chelating agents like tartaric acid and glycerol are often added to help stabilize the Bi³⁺ ion.[7]
The deposition can be carried out using various electrochemical techniques, including chronoamperometry (constant potential), galvanostatic deposition (constant current), or pulsed plating.[1][3][12]
Protocol 5: Galvanostatic (Constant Current) Deposition
-
Cell Setup: Assemble a two or three-electrode cell.
-
Electrolyte: Fill the cell with the desired electrolyte. Stirring is often employed to ensure mass transport of Bi³⁺ ions to the electrode surface.[3]
-
Deposition: Apply a constant cathodic current density. The current density significantly affects film quality and morphology.[7]
-
Duration: The deposition time determines the film thickness. For example, at 9 mA/cm², a 2-minute deposition can yield a film of approximately 862 nm.[6]
-
Post-Deposition: After deposition, immediately remove the electrode, rinse it thoroughly with DI water to remove residual electrolyte, and dry it with an inert gas.[11]
Data Presentation: Influence of Deposition Parameters
The following tables summarize quantitative data on how various parameters affect the properties of electrodeposited bismuth films.
Table 1: Effect of Additives on Bismuth Film Morphology
| Additive | Role | Effect on Morphology | Adhesion | Reference |
|---|---|---|---|---|
| None | Baseline | Micron-sized, hexagonal rods; Fused flat disk-type spindles (pulsed) | Poor on Copper | [13][14] |
| Citric Acid | Complexant | Flower-like structures, cracked grains | Poor on Copper | [13] |
| Polyvinyl Alcohol (PVA) | Surface Inhibitor | Cauliflower-like crystallites; increased number of nuclei | Significantly enhanced on Copper | [13][14] |
| Betaine | Grain Refiner | Smoothens cauliflower-like crystallites | Good | [13][14] |
| Glycerol & Tartaric Acid | Chelating Agents | Moderate film growth, stabilize Bi³⁺ ion | Good (at optimal pH) | [7] |
| Triton X-100 | Surfactant | Uniform, finely grained crystallites | Improved |[15] |
Table 2: Effect of Deposition Parameters on Bismuth Film Properties
| Parameter | Value | Temperature | Deposition Time | Resulting Film Property | Reference |
|---|---|---|---|---|---|
| Current Density | 1 - 15 mA/cm² | 30 °C | 2 min | Average grain size increases with increasing current density. | [6] |
| Current Density | 9 mA/cm² | 30 °C | 2 min | Film Thickness: 768 nm | [6] |
| Current Density | 9 mA/cm² | 40 °C | 2 min | Film Thickness: 862 nm | [6] |
| Current Density | 9 mA/cm² | 50 °C | 2 min | Film Thickness: 828 nm | [6] |
| Current Density | 9 mA/cm² | 60 °C | 2 min | Film Thickness: 794 nm | [6] |
| Deposition Potential | -0.15 V vs. SCE | Room Temp. | 300 s | Continuous and dense film with good adhesion. | [12] |
| Deposition Potential | -0.3 V vs. SCE | Room Temp. | 300 s | Poor adhesion to brass substrate. |[12] |
Visualizations: Workflows and Relationships
Caption: Workflow for electrochemical deposition and characterization of bismuth films.
Caption: Effect of common additives on the morphology of electrodeposited bismuth films.
Applications in Research and Drug Development
While bismuth compounds themselves have a history in medicine, particularly for gastrointestinal ailments, electrodeposited bismuth films provide a versatile platform for analytical and diagnostic applications relevant to the pharmaceutical and life sciences.[16]
-
Heavy Metal Detection: Bismuth film electrodes (BFEs) are an excellent non-toxic alternative to mercury electrodes for the detection of trace heavy metals (e.g., lead, cadmium) via anodic stripping voltammetry.[10][14] This is critical for screening raw materials, final drug products, and in environmental monitoring related to pharmaceutical manufacturing. The films obtained from baths with additives can show superior sensor responses.[13]
-
Biosensing: The surface of bismuth films can be modified to create sensors for various biological and pharmaceutical compounds.[8] Their high hydrogen evolution overpotential provides a wide negative potential window, enabling the detection of a broader range of analytes.[7] Applications include the determination of pesticides, pharmaceutical substances, and other compounds of biological relevance.[8]
-
Catalysis: Bismuth demonstrates high electrocatalytic activity for certain reactions, such as the reduction of CO₂ to formate.[9] This catalytic property can be explored for various synthetic and environmental applications in the pharmaceutical industry.
-
Radiation Shielding: Thick, homogenous bismuth films can serve as non-toxic shielding against radiation (e.g., X-rays), which has applications in the shielding of sensitive diagnostic equipment or in therapeutic settings.[1][6]
The development of bismuth-based nanoparticles and composites for therapeutic and diagnostic purposes is also a rapidly growing field, with applications in bioimaging, drug delivery, and cancer therapy.[17] Electrodeposition provides a foundational method for creating the initial bismuth structures for these advanced applications.
References
- 1. Electrodeposition and analysis of thick bismuth films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elib.bsu.by [elib.bsu.by]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electroplating Deposition of Bismuth Absorbers for X-ray Superconducting Transition Edge Sensors [mdpi.com]
- 7. Electrodeposition and analysis of thick bismuth films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Electrochemical Detection of Cadmium Using a Bismuth Film Deposited on a Brass Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Current and Potential Applications of Bismuth-Based Drugs | MDPI [mdpi.com]
- 17. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]
Application Notes and Protocols for Bismuth-Based Perovskites in Solar Cell Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-based perovskites are emerging as a promising class of materials for next-generation solar cells, offering a less toxic and more stable alternative to their lead-based counterparts.[1][2] While the power conversion efficiencies (PCEs) of bismuth-based perovskite solar cells are currently lower than those of lead-based devices, significant progress is being made to enhance their performance.[1][3] These materials exhibit unique optoelectronic properties, high stability, and are composed of earth-abundant elements, making them attractive for sustainable energy applications.[2][4] This document provides detailed application notes, experimental protocols, and performance data for three prominent types of bismuth-based perovskites: Methylammonium Bismuth Iodide (MA₃Bi₂I₉), Cesium Bismuth Iodide (Cs₃Bi₂I₉), and Silver Bismuth Iodide (AgBiI₄).
Data Presentation
Table 1: Performance of MA₃Bi₂I₉-Based Solar Cells
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability | Ref. |
| FTO/c-TiO₂/m-TiO₂/MA₃Bi₂I₉/Spiro-OMeTAD/Au | 0.67 | 1.0 | 62.48 | 0.42 | - | [5] |
| ITO/c-TiO₂/m-TiO₂/MA₃Bi₂I₉/Spiro-OMeTAD/MoO₃/Ag | - | - | - | 0.42 | - | [5] |
| Inverted Planar Heterojunction | 0.83 | - | - | 0.39 | - | [6] |
| Mesoporous Device | - | - | - | 0.33 | Higher than one-step spin coating | [7] |
| P3HT HTL | - | - | - | 1.62 | Stable for 300h under 1 sun | [8] |
| Spiro-OMeTAD HTL | - | - | - | 1.12 | - | [8] |
| High-Vacuum Deposition | - | - | - | 1.64 | - | [6] |
Table 2: Performance of Cs₃Bi₂I₉-Based Solar Cells
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability | Ref. |
| FTO/c-TiO₂/m-TiO₂/Cs₃Bi₂I₉/Spiro-OMeTAD/Au | 0.43 | 2.14 | 36.98 | 0.33 | - | [9] |
| KI-modified (2 vol%) | 1.01 | 3.60 | 77 | 2.81 | - | [10] |
| Mesoscopic Solar Cell | - | - | - | <1 | Limited by poor photocurrent | [11] |
| Planar Heterojunction | - | - | - | 0.72 | - | [12] |
| Solution Processed | 0.37 | 1.43 | 32 | 0.17 | Thermally stable up to ~420°C | [13] |
Table 3: Performance of AgBiI₄-Based Solar Cells
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability | Ref. |
| Mesoporous with PTAA HTL | - | - | - | 2.1 | Maintained 96% initial PCE after 1000h | [14] |
| With Thiourea Additive | - | - | - | 1.87 | Improved air stability | [15] |
| AgBi₂I₇ | - | - | - | 1.2 | Stable for 10 days in ambient conditions | [16] |
| Ag₃BiI₆ | - | - | - | 4.3 | - | [16] |
Experimental Protocols
Protocol 1: Fabrication of MA₃Bi₂I₉ Perovskite Solar Cells (One-Step Solution Processing)
This protocol describes a common one-step spin-coating method for the fabrication of (CH₃NH₃)₃Bi₂I₉ (MA₃Bi₂I₉) perovskite films.
1. Substrate Preparation: 1.1. Etch Fluorine-doped Tin Oxide (FTO) coated glass substrates with 2 M HCl and zinc powder. 1.2. Clean the substrates sequentially in an ultrasonic bath with a 2% alkaline detergent solution, deionized water, acetone, and isopropanol for 10 minutes each.[17] 1.3. Dry the substrates with a nitrogen gun and treat them with oxygen plasma for 15 minutes.[17]
2. Deposition of Electron Transport Layer (ETL): 2.1. Prepare a compact TiO₂ (c-TiO₂) blocking layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol onto the FTO substrates heated at 450°C.[17] 2.2. Anneal the substrates at 450°C for 30 minutes.[17] 2.3. Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a commercial TiO₂ paste diluted in ethanol at 5000 rpm for 30 seconds. 2.4. Sinter the TiO₂ layers at 500°C for 30 minutes.
3. MA₃Bi₂I₉ Perovskite Layer Formation: 3.1. Prepare the perovskite precursor solution by dissolving methylammonium iodide (MAI) and bismuth(III) iodide (BiI₃) in a 3:2 molar ratio in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). 3.2. Spin-coat the precursor solution onto the m-TiO₂ layer in a two-step program: 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. 3.3. During the second step, dispense an anti-solvent (e.g., toluene or chlorobenzene) onto the spinning substrate. 3.4. Anneal the film at 100-150°C for 10-30 minutes.
4. Deposition of Hole Transport Layer (HTL): 4.1. Prepare a solution of Spiro-OMeTAD, Li-TFSI, and 4-tert-butylpyridine (tBP) in chlorobenzene.[17] 4.2. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.[17]
5. Deposition of Metal Electrode: 5.1. Evaporate a gold (Au) or silver (Ag) back contact of approximately 80-100 nm thickness through a shadow mask using a thermal evaporator.[17]
Protocol 2: Two-Step Synthesis of MA₃Bi₂I₉ Thin Films
This protocol is adapted from a method involving the conversion of a BiI₃ layer.[4]
1. Substrate and BiI₃ Deposition: 1.1. Clean quartz-coated glass substrates in an ultrasonic bath with isopropanol for 10 minutes.[4] 1.2. Deposit a layer of BiI₃ by thermal evaporation at a rate of 2 Å/s in a high-vacuum chamber (10⁻⁶ mbar).[4]
2. Conversion to MA₃Bi₂I₉: 2.1. Prepare a 10 mg/mL solution of methylammonium iodide (MAI) in isopropyl alcohol (IPA).[4] 2.2. Immerse the BiI₃-coated substrates in the MAI solution for a specific duration (e.g., 20 minutes).[4] 2.3. Anneal the converted films at 100°C for a defined time (e.g., 90-120 minutes) in a controlled environment.[4]
Protocol 3: Fabrication of Cs₃Bi₂I₉ Perovskite Solar Cells
1. Perovskite Precursor Solution: 1.1. Dissolve Cesium Iodide (CsI) and Bismuth(III) Iodide (BiI₃) in a 1:1.5 molar ratio in a mixture of DMF and DMSO (e.g., 9:1 v/v).[9]
2. Film Deposition: 2.1. Follow the substrate preparation and ETL deposition steps as outlined in Protocol 1. 2.2. Spin-coat the Cs₃Bi₂I₉ precursor solution onto the ETL. 2.3. Employ an anti-solvent dripping method during the spin-coating process, using a solvent like toluene.[9] The timing and volume of the anti-solvent are critical parameters to optimize.[9] 2.4. Anneal the film to promote crystallization.
3. Device Completion: 3.1. Complete the device by depositing the HTL and metal electrode as described in Protocol 1.
Protocol 4: Fabrication of AgBiI₄ Perovskite Solar Cells
1. Perovskite Precursor Solution: 1.1. Prepare a 0.6 M solution by dissolving AgI and BiI₃ in a 1:1 molar ratio in a co-solvent of DMSO and DMF.[15] For improved film quality, additives like thiourea can be introduced into the precursor solution.[15]
2. Film Deposition and Annealing: 2.1. Pre-heat the substrate and the precursor solution to around 110°C.[15] 2.2. Spin-coat the solution onto the substrate.[15] 2.3. Anneal the film at a moderate temperature (e.g., 150°C).[14]
3. Device Completion: 3.1. Follow the subsequent steps for HTL and electrode deposition as in the previous protocols.
Mandatory Visualization
References
- 1. Recent progress of lead-free bismuth-based perovskite materials for solar cell applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A critical review on bismuth and antimony halide based perovskites and their derivatives for photovoltaic applications: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Two-Step Synthesis of Bismuth-Based Hybrid Halide Perovskite Thin-Films | MDPI [mdpi.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved film morphology of (CH3NH3)3Bi2I9 via cation displacement approach for lead-free perovskite solar cells | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Fabrication and Characterization of a Lead-Free Cesium Bismuth Iodide Perovskite through Antisolvent-Assisted Crystallization [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijred.cbiore.id [ijred.cbiore.id]
- 13. Environmentally stable lead-free cesium bismuth iodide (Cs3Bi2I9) perovskite: Synthesis to solar cell application: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pld.nju.edu.cn [pld.nju.edu.cn]
- 16. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
- 17. youtube.com [youtube.com]
Method Development for Bismuth Determination in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of bismuth (Bi) in various environmental matrices. The methodologies outlined are based on established analytical techniques and are intended to guide researchers in setting up robust and reliable methods for bismuth analysis in their laboratories.
Introduction
Bismuth is an element of emerging environmental significance. While historically considered to have low toxicity, its increasing use in various industrial applications, including as a lead substitute in alloys and in cosmetics and pharmaceuticals, necessitates accurate monitoring of its concentration in the environment.[1][2] This document details several analytical techniques for the quantification of bismuth in samples such as water, soil, and sediment. The primary methods covered include Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Hydride Generation Atomic Absorption Spectrometry (HGAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Analytical Methods Overview
A variety of instrumental methods are available for the determination of bismuth in environmental samples. The choice of method often depends on the required detection limit, the sample matrix, and the available instrumentation. Atomic absorption spectrometry (AAS) is a widely used technique, with both flame and electrothermal atomization (graphite furnace) being applicable.[1] For enhanced sensitivity and to overcome matrix interferences, hydride generation coupled with AAS (HGAAS) is often employed.[3][4] Inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectrometry (ICP-OES) are powerful multi-element techniques that also offer excellent sensitivity for bismuth determination.[1][3][5] Other techniques such as spectrophotometry and electrochemical methods have also been reported for bismuth analysis.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various methods used for bismuth determination in environmental samples.
Table 1: Performance of Atomic Absorption Spectrometry (AAS) Methods
| Method | Sample Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Characteristic Mass | Recovery (%) | Reference |
| Slurry Sampling GFAAS | Soil, Sediment | 50 ng/g | 160 ng/g | 16 pg | - | [3] |
| GFAAS | Stationary Source Emissions | 1.84 µg/L | - | - | - | [4] |
| HGAAS | Stationary Source Emissions | 0.06 µg/L | - | - | >95 | [4] |
| HG-ETAAS | Seawater, Hot-spring water | 70 ng/L | - | 35 pg | - | [7] |
| Flameless AAS with HG | Natural waters, shells, algae, sediments | 3 pg (absolute) | - | - | - | [8] |
Table 2: Performance of Inductively Coupled Plasma (ICP) Methods
| Method | Sample Matrix | Detection Limit (LOD) | Relative Standard Deviation (RSD) | Enhancement Factor | Reference |
| ICP-MS | Environmental Water | 11 ppt | - | - | [5][9] |
| Cobalt Ion-Assisted PVG-ICP-MS | Environmental Water | 0.3 ng/L | - | ~70-fold | [10] |
| Iron-Assisted PVG-ICP-MS | Standard Solution | 0.3 ng/L | 2.5% for 0.5 ng/mL | 30-fold | [9] |
Table 3: Performance of Other Methods
| Method | Sample Matrix | Detection Limit (LOD) | Linear Range | Molar Absorptivity | Reference |
| Nanodrop Spectrophotometry | Environmental, Pharmaceutical | 36.0 µg/L | 0.1 - 7.0 µg/mL | 7.2 × 10⁵ L mol⁻¹ cm⁻¹ | [6] |
| Atomic Fluorescence Spectrometry | Soil, Sediment | 0.005 mg/kg | 0.10 - 10.0 µg/L | - | [11] |
| Solid Phase Extraction-FAAS | Water, Sediment | 0.26 ng/mL | - | - | [12][13] |
Experimental Protocols
Sample Preparation
4.1.1. Water Samples For the analysis of total bismuth, water samples should be acidified with (1+1) nitric acid to a pH of 2 or less to stabilize the metal content.[14] Typically, 3 mL of (1+1) nitric acid per liter of sample is sufficient.[14] If the analysis of dissolved bismuth is required, the sample should be filtered through a 0.45 µm membrane filter before acidification.
4.1.2. Soil and Sediment Samples Digestion is required to bring the bismuth in solid samples into a solution suitable for analysis.
-
Microwave-Assisted Acid Digestion:
-
Weigh approximately 0.2 g of the dried and homogenized sample into a microwave digestion vessel.
-
Add a mixture of concentrated acids. A common mixture is nitric acid (HNO₃) and hydrochloric acid (HCl). For samples with high organic content, hydrofluoric acid (HF) may also be necessary to digest silicate matrices.[11] A proposed mixture is HCl, HNO₃, H₂SO₄, and HF in a volume ratio of 0.5:1.5:0.5:0.5.[11]
-
Seal the vessels and place them in the microwave digestion system.
-
Apply a suitable temperature and pressure program to achieve complete digestion.
-
After cooling, carefully open the vessels and dilute the digestate to a known volume with deionized water.
-
-
Ultrasonic Water Bath Digestion:
Analytical Procedures
4.2.1. Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
This method is suitable for the determination of low concentrations of bismuth in various environmental samples.
-
Instrumentation: Atomic Absorption Spectrometer with a graphite furnace atomizer and a Zeeman or deuterium arc background correction system.
-
Reagents:
-
Bismuth standard solutions (1000 mg/L).
-
Chemical modifier: A solution of palladium nitrate and magnesium nitrate is commonly used. Niobium carbide (NbC) has also been shown to be an effective permanent modifier.[3] To overcome interferences from sulfur compounds, barium nitrate can be used.[3]
-
High-purity argon gas.
-
-
Protocol:
-
Prepare a series of calibration standards by diluting the stock bismuth standard solution. The concentration range should bracket the expected sample concentrations.
-
Prepare a chemical modifier solution.
-
Set the graphite furnace temperature program. An example program is provided in Table 4. These parameters should be optimized for the specific instrument and matrix.
-
Inject a known volume of the sample or standard, followed by the chemical modifier, into the graphite tube.
-
Initiate the temperature program and measure the absorbance of the bismuth line at 223.1 nm.
-
Quantify the bismuth concentration in the samples using the calibration curve.
-
Table 4: Example GFAAS Temperature Program [4]
| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Argon Flow (mL/min) |
| Drying 1 | 90 | 5 | 10 | 250 |
| Drying 2 | 120 | 10 | 10 | 250 |
| Pyrolysis | 800 | 10 | 10 | 250 |
| Atomization | 1800 | 0 | 5 | 0 |
| Cleanout | 2400 | 1 | 3 | 250 |
4.2.2. Hydride Generation Atomic Absorption Spectrometry (HGAAS)
This technique offers improved sensitivity and reduced matrix interference compared to direct GFAAS.
-
Instrumentation: Atomic Absorption Spectrometer coupled with a continuous flow or flow injection hydride generation system and a heated quartz cell atomizer.
-
Reagents:
-
Bismuth standard solutions.
-
Sodium borohydride (NaBH₄) solution (e.g., 0.5% w/v in 0.1% w/v NaOH).
-
Hydrochloric acid (HCl) solution (e.g., 1 M).
-
-
Protocol:
-
Prepare calibration standards in the appropriate acid matrix.
-
Set up the hydride generation system. The sample/standard solution is mixed with the HCl solution and then with the NaBH₄ solution.
-
The volatile bismuth hydride (BiH₃) is generated and swept by a stream of argon gas into the heated quartz cell.
-
The BiH₃ decomposes in the heated cell, and the absorbance of the ground-state bismuth atoms is measured at 223.1 nm.
-
A calibration curve is constructed to determine the bismuth concentration in the samples.
-
4.2.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique suitable for trace and ultra-trace determination of bismuth.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
-
Reagents:
-
Protocol:
-
Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) using the tuning solution.
-
Prepare calibration standards and a calibration blank. An internal standard should be added to all standards, blanks, and samples to correct for instrumental drift and matrix effects.[15]
-
Introduce the samples and standards into the plasma.
-
The ions generated in the plasma are extracted into the mass spectrometer, where the bismuth isotope (²⁰⁹Bi) is separated and detected.
-
The concentration of bismuth in the samples is determined from the calibration curve.
-
Diagrams
Caption: Experimental workflow for bismuth determination by GFAAS.
Caption: Experimental workflow for bismuth determination by HGAAS.
Caption: Experimental workflow for bismuth determination by ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Paper-Based Analytical Method for the Selective Colorimetric Determination of Bismuth in Water Samples | MDPI [mdpi.com]
- 3. Determination of bismuth in environmental samples by slurry sampling graphite furnace atomic absorption spectrometry using combined chemical modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Determination of bismuth in environmental samples by ICP-MS and basic examination of cell toxicity for their compounds [inis.iaea.org]
- 6. Determination of bismuth(iii) in environmental and pharmaceutical samples using an organic reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. clausiuspress.com [clausiuspress.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ime.fraunhofer.de [ime.fraunhofer.de]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Bismuth Salts in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with bismuth salts in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you resolve common issues when dissolving bismuth salts in organic solvents.
Problem 1: My bismuth salt is not dissolving in my chosen organic solvent.
-
Initial Checks:
-
Salt Selection: Have you selected an appropriate bismuth salt for your desired solvent? Simple inorganic salts like bismuth chloride, nitrate, and oxide have notoriously low solubility in many common organic solvents.
-
Solvent Polarity: Is the polarity of your solvent appropriate for the bismuth salt? While many inorganic bismuth salts are poorly soluble in non-polar solvents, some show limited solubility in polar aprotic solvents.
-
Purity of Salt and Solvent: Impurities in either the bismuth salt or the solvent can affect solubility. Ensure you are using high-purity reagents.
-
Water Content: Many bismuth salts, such as bismuth chloride, will hydrolyze in the presence of water, forming insoluble bismuth oxy-salts (e.g., BiOCl).[1][2] Ensure you are using anhydrous solvents and handling the materials in a dry environment (e.g., under an inert atmosphere).
-
-
Solutions to Try:
-
Change the Solvent: Refer to the solubility data table below to select a more suitable solvent. For example, bismuth chloride is soluble in methanol, diethyl ether, and acetone.[1][3] Bismuth nitrate is soluble in DMSO, acetic acid, and glycerol.[4][5]
-
Use a Co-solvent: Adding a small amount of a co-solvent can sometimes improve solubility. For instance, if your primary solvent is non-polar, adding a small amount of a polar aprotic solvent might help.
-
Heating: Gently heating the mixture can increase the solubility of many salts. However, be cautious as some bismuth salts may decompose at higher temperatures.
-
Sonication: Using an ultrasonic bath can help to break down salt agglomerates and increase the rate of dissolution.
-
Convert to a More Soluble Form: If direct dissolution fails, consider converting the inorganic bismuth salt to a more soluble organobismuth compound or a bismuth carboxylate.
-
Problem 2: My bismuth salt initially dissolves but then precipitates out of solution.
-
Possible Causes:
-
Hydrolysis: As mentioned, trace amounts of water can cause the hydrolysis of the bismuth salt over time, leading to the precipitation of insoluble species.
-
Temperature Change: If you dissolved the salt at an elevated temperature, it might be precipitating out as the solution cools due to lower solubility at room temperature.
-
Reaction with Solvent: Some bismuth salts may slowly react with certain organic solvents, leading to the formation of an insoluble product.
-
-
Solutions to Try:
-
Ensure Anhydrous Conditions: Rigorously dry your solvents and glassware. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Maintain Temperature: If the compound is only soluble at elevated temperatures, you may need to perform subsequent experimental steps at that temperature.
-
Use a Chelating Agent: The addition of a chelating agent can form a stable, soluble complex with the bismuth ion, preventing precipitation.
-
Frequently Asked Questions (FAQs)
Q1: Which bismuth salts have the best solubility in organic solvents?
A1: Generally, bismuth carboxylates with longer organic chains are significantly more soluble in organic solvents than simple inorganic bismuth salts. Bismuth(III) 2-ethylhexanoate and bismuth neodecanoate are known for their good solubility in a range of organic media, including non-polar solvents.[6][7][8][9][10]
Q2: I need to use an inorganic bismuth salt for my reaction. How can I improve its solubility in an organic solvent?
A2: You have a few options:
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Solvent Selection: Choose a solvent in which the salt has at least some solubility. For example, bismuth(III) nitrate is soluble in acetone, acetic acid, and glycerol, while being practically insoluble in ethanol and ethyl acetate.[4][5]
-
Use of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can form a soluble complex with the bismuth ion.
-
In-situ Conversion: You can perform an in-situ conversion to a more soluble species. For example, reacting the inorganic bismuth salt with a carboxylic acid in the reaction mixture to form a more soluble bismuth carboxylate.
Q3: What are the best practices for handling and storing bismuth salts to maintain their solubility?
A3: Many bismuth salts are hygroscopic and can react with moisture from the air. To maintain their integrity and solubility:
-
Store them in a tightly sealed container in a desiccator or a dry, inert atmosphere.
-
Handle the salts in a glove box or under a stream of dry nitrogen or argon whenever possible.
-
Use anhydrous solvents for dissolution.
Q4: Can I use a co-solvent system to dissolve my bismuth salt?
A4: Yes, a co-solvent system can be effective. The choice of co-solvents will depend on the specific bismuth salt and the primary solvent. A common strategy is to use a mixture of a non-polar solvent with a more polar aprotic solvent. Experimentation with different ratios may be necessary to find the optimal mixture.
Q5: Are there any safety precautions I should be aware of when trying to dissolve bismuth salts?
A5: Yes. Always consult the Safety Data Sheet (SDS) for the specific bismuth salt and solvents you are using. Some general precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, especially when using volatile organic solvents.
-
Be cautious when heating organic solvents as many are flammable.
-
Bismuth salts can be toxic if ingested, so avoid creating dust and wash your hands thoroughly after handling.
Data Presentation
Table 1: Quantitative Solubility of Bismuth Salts in Organic Solvents
| Bismuth Salt | Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 mL) |
| Bismuth(III) oxofumarate | Ethyl alcohol | 22 | 2.5 x 10⁻⁶ | ~0.00013 |
| Bismuth(III) oxofumarate | Benzyl alcohol | 22 | 2.5 x 10⁻⁵ | ~0.0013 |
| Bismuth(III) oxofumarate | Ethylene glycol | 22 | 2.1 x 10⁻⁴ | ~0.011 |
| Bismuth(III) oxofumarate | o-Xylene | 22 | 1.3 x 10⁻⁶ | ~0.000068 |
| Bismuth(III) oxofumarate | n-Hexane | 22 | 1.0 x 10⁻⁶ | ~0.000052 |
| Bismuth(III) iodide | Ethanol | Not specified | - | 50 |
Note: Quantitative solubility data for many bismuth salts in organic solvents is not widely published. The table above represents available data. For many salts, only qualitative descriptions are available.
Table 2: Qualitative Solubility of Common Bismuth Salts in Organic Solvents
| Bismuth Salt | Soluble In | Insoluble/Practically Insoluble In |
| Bismuth(III) chloride | Methanol, Diethyl ether, Acetone, Ethyl acetate | Alcohol |
| Bismuth(III) nitrate | Acetone, Acetic acid, Glycerol, DMSO | Ethanol, Ethyl acetate |
| Bismuth(III) iodide | Ethanol, Benzene, Toluene, Xylene | Water |
| Bismuth(III) acetate | Acetic acid | Water |
| Bismuth carboxylates | Hydrocarbon solvents (e.g., hexane, toluene) | Water |
Experimental Protocols
Protocol 1: Synthesis of Soluble Bismuth 2-Ethylhexanoate from Bismuth(III) Oxide
This protocol describes the direct reaction of bismuth(III) oxide with 2-ethylhexanoic acid to produce a highly soluble bismuth carboxylate.
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
2-Ethylhexanoic acid
-
Toluene (or another suitable hydrocarbon solvent)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend bismuth(III) oxide (1 molar equivalent) in toluene.
-
Addition of Acid: While stirring, add 2-ethylhexanoic acid (2.1 molar equivalents) to the suspension.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Workup: After cooling the reaction mixture to room temperature, filter it to remove any unreacted bismuth(III) oxide.
-
Purification: Remove the toluene from the filtrate under reduced pressure to yield the crude bismuth(III) 2-ethylhexanoate. Further purification can be achieved by vacuum distillation.
Protocol 2: General Method for Enhancing Bismuth Salt Solubility with a Chelating Agent (EDTA)
This protocol provides a general guideline for using EDTA to solubilize a bismuth salt in a polar aprotic solvent.
Materials:
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Bismuth salt (e.g., Bismuth(III) nitrate)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a glass vial, add the bismuth salt and an equimolar amount of EDTA.
-
Solvent Addition: Add the desired volume of the organic solvent (e.g., DMSO).
-
Dissolution: Stir the mixture at room temperature. Gentle heating may be applied if necessary to facilitate the formation of the bismuth-EDTA complex and subsequent dissolution.
-
Observation: The formation of a clear solution indicates the successful solubilization of the bismuth salt. The resulting solution contains the bismuth-EDTA complex.
Visualizations
Figure 1: Experimental workflows for enhancing bismuth salt solubility.
Figure 2: Logical relationship between the solubility problem and potential solutions.
References
- 1. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. ProChem, Inc. Bismuth (III) Chloride 99.999%- High-Purity Catalyst for Organic & Glass Applications [prochemonline.com]
- 4. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]
- 5. Bismuth(III) nitrate pentahydrate, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. Buy Bismuth 2-ethylhexanoate | 67874-71-9 [smolecule.com]
- 7. CAS 67874-71-9: Bismuth tris(2-ethylhexanoate) [cymitquimica.com]
- 8. americanelements.com [americanelements.com]
- 9. americanelements.com [americanelements.com]
- 10. BISMUTH 2-ETHYLHEXANOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Stabilization of Low-Valent Bismuth Cations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of low-valent bismuth cations against disproportionation.
Frequently Asked Questions (FAQs)
Q1: Why are low-valent bismuth cations, such as Bi(I), so difficult to isolate and handle?
A1: The instability of low-valent bismuth cations is intrinsic to their electronic properties. The Bi(I) center possesses two lone pairs of electrons and large, diffuse valence orbitals, making it highly nucleophilic and electropositive.[1][2] These characteristics make them prone to disproportionation into more stable oxidation states, typically Bi(0) and Bi(III), and oligomerization.[2] Successful stabilization, therefore, requires strategies to mitigate this inherent reactivity.
Q2: What is the most critical factor in stabilizing a low-valent bismuth cation?
A2: The choice of ligand is the most critical factor. Effective ligands provide both kinetic and thermodynamic stability. Sterically bulky ligands are essential to physically block the bismuth center from interacting with other species, thus preventing disproportionation and oligomerization.[3] Furthermore, strong electron-donating ligands can help to satisfy the electron demand of the cationic bismuth center.
Q3: What are "redox-noninnocent" ligands and how do they help stabilize low-valent bismuth?
A3: Redox-noninnocent ligands are ligands that can actively participate in the redox chemistry of the metal complex. In the context of stabilizing low-valent bismuth cations, these ligands can accept electron density from the bismuth center, effectively delocalizing the positive charge of the cation over the ligand framework.[1][2][4] This charge delocalization significantly reduces the electrophilicity of the bismuth center, thereby increasing the overall stability of the complex.[1][2][4] A notable example is the use of bis(germylene) ligands, where the positive charge migrates to a germanium atom.[1][4]
Q4: My synthesis attempt resulted in a complex mixture of products, likely due to over-reduction. How can I avoid this?
A4: Over-reduction is a common issue when synthesizing low-valent species. To avoid this, consider the following:
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Choice of Reducing Agent: Use a reducing agent with a reduction potential that is well-matched to the Bi(III) to Bi(I) reduction. The use of overly strong reducing agents like KC8 can lead to decomposition.[1] Cobaltocene (Cp2Co) has been successfully used as a two-electron reductant in some syntheses.[1][4]
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Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of an excess of the reducing agent should be avoided.
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Reaction Conditions: Monitor the reaction closely and consider running it at lower temperatures to slow down the reaction rate and potentially prevent side reactions.
Q5: My low-valent bismuth complex is only stable in concentrated solutions and decomposes upon dilution. Why does this happen and how can I address it?
A5: The decomposition of certain low-valent bismuth complexes upon dilution suggests that an equilibrium exists between the stabilized complex and its constituent parts, or that the complex is susceptible to solvent-mediated decomposition pathways that are less prevalent at higher concentrations.[1][2] To address this, you can try to crystallize the product from the concentrated solution. If the complex is intended for use in solution, it may be necessary to use it in a more concentrated form or to find a solvent system that better stabilizes the complex.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to isolate the desired low-valent this compound; decomposition observed during reaction. | 1. Atmosphere not sufficiently inert: Low-valent bismuth species are highly sensitive to air and moisture. | 1. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox. Use rigorously dried and deoxygenated solvents. |
| 2. Over-reduction: The reducing agent is too strong or used in excess, leading to the formation of elemental bismuth or other undesired products. | 2. Select a milder reducing agent or use a precise stoichiometry. Consider inverse addition (adding the reductant to the bismuth precursor solution).[1] | |
| 3. Thermal instability: The complex may be decomposing at the reaction temperature. | 3. Perform the reaction at a lower temperature. | |
| The isolated product is an intractable oil or powder that cannot be characterized by X-ray crystallography. | 1. Amorphous product: The product may have precipitated as an amorphous solid. | 1. Experiment with different solvent systems for crystallization (e.g., layering a non-polar solvent over a solution of the complex). |
| 2. Impurities: The presence of impurities may be hindering crystallization. | 2. Re-purify the product. This may involve washing with appropriate solvents or attempting recrystallization from a different solvent system. | |
| Broad, uninformative NMR spectra. | 1. Paramagnetism: If the target species is a radical (e.g., a Bi(II) cation), the presence of an unpaired electron will lead to broad NMR signals.[1] | 1. This is an inherent property. Rely on other characterization techniques such as EPR spectroscopy for paramagnetic species.[1][4] |
| 2. Dynamic processes in solution: The complex may be undergoing rapid exchange processes on the NMR timescale. | 2. Acquire NMR spectra at different temperatures (VT-NMR) to see if the dynamic process can be slowed or "frozen out". | |
| The color of the reaction mixture indicates the formation of the desired species, but it decomposes during workup. | 1. Instability to workup conditions: The complex may be unstable to changes in concentration, solvent, or temperature during the workup procedure. | 1. Minimize the workup steps. If possible, attempt to crystallize the product directly from the reaction mixture by cooling or layering with a non-coordinating, non-polar solvent. |
Experimental Protocols
Synthesis of a Stabilized Bi(I) Cation using a Bis(germylene) Ligand
This protocol is a generalized representation based on published procedures.[1][4]
Objective: To synthesize a stable Bi(I) cation by reduction of a Bi(III) precursor complex.
Materials:
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Bi(III) precursor complex (e.g., a dihalide complex with the stabilizing ligand)
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Cobaltocene (Cp2Co) as the reducing agent
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Anhydrous, deoxygenated solvents (e.g., toluene, THF)
-
All manipulations must be performed under a strictly inert atmosphere in a glovebox.
Procedure:
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In a reaction vessel inside a glovebox, dissolve the Bi(III) precursor complex in the chosen solvent (e.g., toluene).
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In a separate vial, dissolve 2 molar equivalents of cobaltocene in the same solvent.
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Slowly add the cobaltocene solution to the stirred solution of the Bi(III) precursor at room temperature.
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A color change (e.g., to a red solution) should be observed, indicating the formation of the Bi(I) species.[1]
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Stir the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature.
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Remove the solvent under reduced pressure.
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Extract the product from the residue with a suitable solvent (e.g., toluene or benzene) and filter to remove insoluble byproducts (e.g., cobaltocenium salt).
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Concentrate the filtrate and store at low temperature (e.g., -30 °C) to induce crystallization.
-
Isolate the crystals by filtration and dry under vacuum.
Visualizations
Caption: Unstabilized Bi(I) cations are prone to disproportionation.
Caption: General workflow for synthesizing stabilized Bi(I) cations.
Caption: Key ligand features for stabilizing low-valent bismuth cations.
References
Technical Support Center: Enhancing Bismuth-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for bismuth-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and troubleshoot their experiments involving this versatile and eco-friendly catalyst. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to streamline your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during bismuth-catalyzed cross-coupling reactions and provides practical solutions.
1. Why is my reaction yield consistently low?
Low yields in bismuth-catalyzed cross-coupling reactions can stem from several factors. A primary consideration is the purity and stability of the bismuth catalyst itself. Some bismuth salts can be sensitive to air and moisture, leading to deactivation. Additionally, the choice of solvent, base, and reaction temperature plays a crucial role in reaction efficiency.
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Catalyst Quality: Ensure the bismuth catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if necessary). Consider using freshly prepared or purchased catalyst.
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Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. It is advisable to screen a variety of solvents to find the optimal one for your specific substrate and catalyst system.
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Base Strength and Solubility: The choice of base is critical. The base should be strong enough to facilitate the desired transformation but not so strong as to cause side reactions. Its solubility in the reaction solvent is also a key factor.
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Temperature Optimization: The reaction temperature can influence both the reaction rate and the stability of the catalyst and reactants. A systematic optimization of the temperature is recommended.
2. I am observing significant formation of side products. How can I improve the selectivity of my reaction?
Poor selectivity can be a result of competing reaction pathways. The formation of homocoupled products or other undesired side reactions can often be suppressed by carefully tuning the reaction conditions.
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Ligand Modification: The electronic and steric properties of the ligand coordinated to the bismuth center can have a profound impact on selectivity.[1][2] Experimenting with different ligands is a powerful strategy to steer the reaction towards the desired product. Electron-deficient ligands, for example, have been shown to be key for certain transformations.[3][4][5][6]
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Additive Screening: The addition of certain additives, such as molecular sieves, can help to remove trace amounts of water and improve reaction outcomes.[3][5][6] Other additives may also influence the catalytic cycle in a beneficial way.
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Controlled Reagent Addition: In some cases, slow addition of one of the reactants can help to maintain a low concentration of a reactive intermediate, thereby minimizing side reactions.
3. My bismuth catalyst appears to be deactivating over the course of the reaction. What are the common causes and potential solutions?
Catalyst deactivation is a common issue in catalysis and can be caused by several factors in bismuth-catalyzed reactions, including poisoning, agglomeration, or structural changes.
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Catalyst Poisoning: Certain functional groups present in the substrates or impurities in the reaction mixture can act as poisons to the bismuth catalyst.[7] Purification of starting materials is crucial.
-
Regeneration: In some cases, a deactivated catalyst can be regenerated. For instance, a post-heat-treatment at 200–300 °C has been shown to remove chelating intermediates and regenerate a bismuth-promoted platinum catalyst.[7] Specific regeneration protocols for homogeneous bismuth catalysts are less common but may involve treatment with specific reagents to remove poisoning species. A process for regenerating a spent ammoxidation catalyst containing bismuth involves impregnation with a solution of bismuth and molybdenum followed by calcination.[8][9]
-
Catalyst Leaching: In heterogeneous systems, leaching of the active bismuth species into the solution can lead to a loss of activity.[10] The choice of support and immobilization technique is important to minimize leaching.
4. How critical is the exclusion of air and moisture in my bismuth-catalyzed reaction?
The sensitivity of bismuth catalysts to air and moisture can vary depending on the specific bismuth salt and the reaction conditions. While some bismuth(III) compounds are relatively stable, it is generally good practice to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents, especially when dealing with sensitive substrates or when aiming for high yields and reproducibility. The presence of water can sometimes lead to the formation of bismuth oxides or hydroxides, which may have lower catalytic activity.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on bismuth-catalyzed cross-coupling reactions to aid in the selection of optimal reaction conditions.
Table 1: Optimization of Reaction Conditions for Bi-Catalyzed Oxidative Coupling of Phenylboronic Acid with Sodium Triflate [3][4][6]
| Entry | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 4c (10) | K₂CO₃ | - | MeCN | 60 | 11 |
| 2 | 4c (10) | Na₃PO₄ | - | MeCN | 60 | 45 |
| 3 | 4c (10) | Na₃PO₄ | 5 Å MS | CHCl₃ | 60 | 90 |
| 4 | 4c (5) | Na₃PO₄ | 5 Å MS | CHCl₃ | 60 | <10 |
Reaction conditions: Phenylboronic acid (1a, 0.025 mmol), NaOTf (1.1 equiv), Oxidant (1.1 equiv), Catalyst, Base (2.0 equiv), Additive, Solvent (0.1 M), 16 h.
Table 2: Ligand Effects on the Chemodivergent Coupling of Arylboronic Acids [1]
| Catalyst | Ligand Type | C(sp²)–N Product (%) | C(sp²)–O Product (%) |
| Bi-1 | Electron-rich sulfone | 66 | 22 |
| Bi-2 | Electron-deficient sulfone | 25 | 65 |
| Bi-3 | Electron-deficient sulfoximine | 15 | 80 |
Representative data showing the impact of ligand electronics on product selectivity.
Detailed Experimental Protocols
Protocol 1: General Procedure for Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate Salts [3][5][6]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the arylboronic acid (0.3 mmol, 1.0 equiv), sodium triflate (0.33 mmol, 1.1 equiv), Na₃PO₄ (0.6 mmol, 2.0 equiv), and 5 Å molecular sieves (120 mg).
-
Inert Atmosphere: The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times.
-
Reagent Addition: The bismuth catalyst (e.g., 4c , 0.03 mmol, 10 mol%) and the oxidant ([Cl₂pyrF]BF₄, 0.33 mmol, 1.1 equiv) are added under a positive flow of argon.
-
Solvent Addition: Anhydrous and degassed chloroform (3.0 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated in a preheated oil bath at 60 °C for 16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, eluting with dichloromethane. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aryl triflate.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate key mechanistic pathways and experimental workflows in bismuth-catalyzed cross-coupling reactions.
Caption: Proposed catalytic cycle for the Bi(III)/Bi(V) redox-catalyzed cross-coupling of arylboronic acids.[3][4][6][11][12][13]
Caption: A systematic workflow for troubleshooting low yields in bismuth-catalyzed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational mechanism investigation of bismuth (BiIII/BiV) redox-catalyzed fluorination of arylboronic esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Air and Moisture Sensitivity of Bismuth Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the air and moisture sensitivity of bismuth catalytic systems. The information is designed to help you anticipate and resolve common issues encountered during experiments, ensuring the reliability and success of your reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with bismuth catalysts.
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Hydrolysis: Many bismuth catalysts, especially carboxylates and halides, are susceptible to hydrolysis, leading to the formation of less active or inactive bismuth oxides and hydroxides.[1] | - Use anhydrous solvents and reagents. - Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Consider using a hydrolytically stable catalyst formulation, such as those with specialized ligands.[1][2] |
| White precipitate forms in the reaction mixture. | Bismuth Oxide/Hydroxide Formation: The appearance of a white solid is a common indicator of catalyst decomposition due to reaction with water.[1] | - Immediately cease the reaction and re-evaluate your experimental setup for sources of moisture. - Filter the reaction mixture to remove the precipitate, but be aware that the catalyst concentration will be significantly reduced. |
| Inconsistent reaction yields or product selectivity. | Variable Catalyst Activity: Partial hydrolysis of the catalyst can lead to inconsistent amounts of active catalyst in each reaction. | - Ensure rigorous control over the reaction atmosphere and the dryness of all components. - Prepare a stock solution of the catalyst in a dry, inert solvent within a glovebox for more consistent dispensing. |
| Reaction works well with certain substrates but not others. | Substrate-Specific Deactivation: Some substrates or impurities within them may react with the bismuth catalyst, leading to deactivation. | - Purify all substrates and reagents before use. - Run a small-scale control reaction to test the stability of the catalyst with the specific substrate. |
| Catalyst appears discolored or changes in appearance. | Decomposition or Reaction with Impurities: A change in the catalyst's physical appearance can indicate decomposition or a reaction with impurities. | - Do not use a catalyst that has changed in appearance. - Store catalysts in a cool, dark, and dry environment, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Are all bismuth catalysts sensitive to air and moisture?
A1: Not all, but many common bismuth(III) salts are. For instance, bismuth carboxylates are known to be prone to hydrolysis, which leads to the precipitation of bismuth oxide.[1] However, some bismuth compounds are described as "air and moisture stable" and can be handled in the open air for brief periods without significant decomposition.[3] The stability is highly dependent on the ligands coordinated to the bismuth center. For example, specially designed ligands can protect the bismuth ion from hydrolysis.[1]
Q2: I've heard that bismuth triflate (Bi(OTf)₃) is air and moisture tolerant. Do I still need to take precautions?
A2: While bismuth triflate is often cited as being relatively stable and can be used in reactions open to the atmosphere, its performance can still be affected by moisture.[4][5] For reactions that are sensitive to water or require strict control over conditions to ensure reproducibility, it is still best practice to handle Bi(OTf)₃ under an inert atmosphere. The presence of water can sometimes lead to the formation of byproducts or a decrease in catalytic activity.
Q3: What are the visual signs of bismuth catalyst decomposition?
A3: The most common visual sign of decomposition for many bismuth catalysts, particularly in the presence of moisture, is the formation of a white precipitate, which is often bismuth oxide (Bi₂O₃) or related species.[1] For example, when water is added to traditional bismuth carboxylate catalysts, they can become murky and form a precipitate.[2]
Q4: Can I regenerate a deactivated bismuth catalyst?
A4: Regeneration of bismuth catalysts is possible in some cases, particularly in industrial settings. The process often involves washing the catalyst to remove poisons, followed by a calcination step.[1] For laboratory-scale reactions, if the deactivation is due to simple hydrolysis, it is generally more practical to discard the deactivated catalyst and use a fresh batch, ensuring anhydrous conditions. A specific regeneration method for a deactivated Bi-promoted Pt catalyst involved post-heat-treatment at 200–300 °C to remove adsorbed intermediates.[6]
Q5: How should I store my bismuth catalysts?
A5: Bismuth catalysts should be stored in a cool, dry place, away from light. For catalysts known to be sensitive to air and moisture, it is highly recommended to store them in a desiccator or a glovebox under an inert atmosphere.
Data Presentation
Table 1: Hydrolytic Stability of Bismuth Catalysts in Polyurethane Formulations
This table summarizes the visual stability of traditional and hydrolytically stable bismuth carboxylate catalysts in the presence of varying amounts of water.
| Catalyst | Water Content (wt%) | Observation after 24 hours | Reference |
| Traditional BiCATs | 4% | Precipitation of Bismuth Oxide | [7] |
| 8% | Precipitation of Bismuth Oxide | [7] | |
| 12% | Precipitation of Bismuth Oxide | [7] | |
| 16% | Precipitation of Bismuth Oxide | [7] | |
| Hydrolytically Stable BiCATs | 4% | Clear, no precipitation | [7] |
| 8% | Clear, no precipitation | [7] | |
| 12% | Clear, no precipitation | [7] | |
| 16% | Clear, no precipitation | [7] |
Table 2: Performance of Bismuth Catalysts in Polyurethane Foam with Varying Moisture Content
This table shows the effect of moisture content on the pot life of polyurethane formulations catalyzed by different bismuth catalysts compared to a tin-based catalyst (DBTL).
| Catalyst | Moisture Content (%) | Pot Life (minutes) | Reference |
| DBTL | 0.3 | ~10 | |
| < 0.1 | ~10 | ||
| < 0.01 | ~10 | ||
| Bismuth Neodecanoate | 0.3 | ~7 | |
| < 0.1 | ~5 | ||
| < 0.01 | ~3 | ||
| Bismuth Octoate | 0.3 | ~8 | |
| < 0.1 | ~6 | ||
| < 0.01 | ~4 | ||
| Bi/Zn Carboxylate | 0.3 | ~12 | |
| < 0.1 | ~9 | ||
| < 0.01 | ~6 |
Table 3: Comparison of Catalytic Activity of Bismuth Salts in Alkyne Hydration
This table compares the performance of various bismuth(III) compounds as catalysts for the Markovnikov-type hydration of p-methoxyphenylacetylene.
| Entry | Catalyst (15 mol%) | Conversion (%) | Selectivity to Methyl Ketone (%) | Reference |
| 1 | None | 0 | - | [8] |
| 2 | Bismuth Subnitrate | 100 | 100 | [8] |
| 3 | Bi(OTf)₃ | 100 | 88 | [8] |
| 4 | BiBr₃ | 45 | 92 | [8] |
| 5 | Bi(OAc)₃ | 0 | - | [8] |
| 6 | Bi₂O₃ | 0 | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Bismuth Catalysts
This protocol outlines the basic steps for setting up a reaction using a bismuth catalyst that is sensitive to air and moisture, employing standard Schlenk techniques.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Schlenk line (optional, but recommended)
-
Oven-dried glassware
-
Anhydrous solvents and reagents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Assembling the Apparatus: Assemble the reaction flask with a stir bar and seal all joints with rubber septa.
-
Inerting the System: Connect the flask to a nitrogen or argon line with a bubbler to ensure a positive pressure of inert gas. Purge the flask for several minutes to remove air and moisture.
-
Adding the Catalyst: If the catalyst is a solid, quickly weigh it and add it to the flask against a positive flow of inert gas. If it is a liquid or a solution, transfer it via a dry syringe.
-
Adding Solvents and Reagents: Add anhydrous solvents and reagents to the reaction flask via syringe through the rubber septum.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. The bubbler should show a slow, steady stream of gas bubbles.
-
Work-up: Quench and work up the reaction as required by the specific procedure, keeping in mind that the products may also be air or moisture sensitive.
Protocol 2: Bismuth-Catalyzed Hydration of an Alkyne
This protocol is an example of a reaction where some bismuth catalysts have shown good performance, even without stringent air-free techniques, though anhydrous conditions are still recommended for best results.
Materials:
-
Bismuth(III) salt (e.g., Bismuth Subnitrate or Bi(OTf)₃)
-
Terminal alkyne
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser
-
Stir plate and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkyne (1.0 mmol).
-
Add anhydrous methanol (4.0 mL).
-
Add the bismuth catalyst (e.g., 15 mol% bismuth subnitrate).[8]
-
Stir the reaction mixture at reflux (approximately 65 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl ketone.
Mandatory Visualizations
Caption: General workflow for handling air-sensitive bismuth catalysts.
Caption: Troubleshooting common issues in bismuth-catalyzed reactions.
References
- 1. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shepchem.com [shepchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. shepchem.com [shepchem.com]
- 8. Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Bismuth Catalyst Regeneration and Recycling: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth catalysts.
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity or Yield
You observe a significant drop in the conversion rate or yield of your reaction after one or more cycles.
Possible Causes and Solutions:
-
Catalyst Leaching: Bismuth may leach from the support into the reaction medium, especially in acidic conditions.
-
Troubleshooting Steps:
-
Analyze the reaction mixture for dissolved bismuth using techniques like ICP-MS.
-
If leaching is confirmed, consider using a more robust support material or optimizing the reaction pH.
-
For some systems, the leached bismuth might still be catalytically active in the solution.[1]
-
-
-
Active Site Poisoning: Adsorption of intermediates or byproducts can block the active sites of the catalyst.
-
Troubleshooting Steps:
-
A post-heat treatment (calcination) can often remove adsorbed organic species. For instance, a heat treatment at 200–300 °C has been shown to regenerate bismuth-promoted platinum catalysts.[2]
-
Washing the catalyst with an appropriate solvent might also remove weakly adsorbed species.
-
-
-
Hydrolysis and Precipitation: In aqueous or protic environments, some bismuth catalysts, like bismuth carboxylates, are prone to hydrolysis, leading to the formation of inactive bismuth oxide (Bi₂O₃).[3]
-
Troubleshooting Steps:
-
Ensure anhydrous conditions if your catalyst is moisture-sensitive.
-
Consider using hydrolytically stable bismuth catalysts, such as those with branched alkanolamine ligands.[3]
-
-
-
Aggregation of Nanoparticles: Bismuth nanoparticle catalysts may aggregate during the reaction or recovery process, leading to a decrease in active surface area.[4]
-
Coke Formation or Sintering: At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, and the support or metal particles may sinter, reducing activity.[6]
-
Troubleshooting Steps:
-
Regeneration can often be achieved by calcination in an oxidizing atmosphere to burn off the coke.
-
Optimize reaction temperature to minimize coke formation and sintering.
-
-
Issue 2: Difficulty in Catalyst Recovery and Recycling
You are experiencing significant loss of catalyst material between reaction cycles.
Possible Causes and Solutions:
-
Poor Mechanical Stability: The catalyst support may be degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Select a more mechanically and chemically robust support material.
-
Handle the catalyst gently during recovery and transfer.
-
-
-
Inefficient Separation Technique: The method used to separate the catalyst from the reaction mixture may not be optimal for the particle size and density.
-
Troubleshooting Steps:
-
For nanoparticle catalysts, centrifugation is a common recovery method.[4] Optimize the centrifugation speed and time.
-
For larger or denser particles like bismuth phosphate, gravity settling may be a viable and scalable recovery method.[7]
-
Filtration can also be used, but ensure the filter membrane is compatible with your catalyst and solvent system.
-
-
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for bismuth catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my bismuth catalyst to lose activity?
A1: The most common causes of deactivation are the leaching of bismuth into the reaction solution, poisoning of active sites by adsorption of reaction intermediates, hydrolysis of the catalyst to form inactive bismuth oxide, aggregation of nanoparticles, and coke formation at high temperatures.[1][2][4][6]
Q2: Can I regenerate my deactivated bismuth catalyst?
A2: Yes, in many cases, regeneration is possible. Common methods include:
-
Heat Treatment/Calcination: Heating the catalyst in an oxidizing atmosphere (like air) can remove adsorbed organic species and coke. Temperatures can range from 200°C to 700°C depending on the specific catalyst and deactivation cause.[2][8]
-
Impregnation: For catalysts where a component like molybdenum has been lost, regeneration can be achieved by impregnating the spent catalyst with a solution containing the lost components (e.g., molybdenum and bismuth) followed by calcination.[8][9]
-
Washing: Simple washing with appropriate acidic or alkaline solutions can sometimes remove poisons from the catalyst surface.[10]
Q3: How many times can I recycle my bismuth catalyst?
A3: The recyclability depends heavily on the catalyst type, reaction conditions, and recovery method. Some robust bismuth nanocatalysts have been shown to be recyclable for at least five cycles with minimal loss of efficiency (<3%).[5] Bismuth-promoted platinum catalysts have also been successfully recycled for at least five runs after regeneration by heat treatment.[2]
Q4: My bismuth catalyst is in nanoparticle form. What is the best way to recover it?
A4: Centrifugation is a widely used and effective method for recovering bismuth nanoparticles (BiNPs) from a reaction mixture.[4] After centrifugation, the supernatant is decanted, and the catalyst can be washed with a suitable solvent before being dried and reused.
Q5: Are there water-stable bismuth catalysts available to avoid hydrolysis issues?
A5: Yes. Traditional bismuth carboxylate catalysts are often unstable in the presence of water.[3] However, newer formulations, such as those developed by The Shepherd Chemical Company (e.g., BiCATs™ 8840 and 8842), utilize specific ligands to enhance hydrolytic stability, making them suitable for use in water-bearing formulations.[3]
Quantitative Data Summary
| Catalyst System | Application | Recyclability | Efficiency Loss | Reference |
| Bismuth Nanoparticles (BiNPs) | Reduction of 4-nitrophenol | Up to 5 cycles | Activity decreases with each cycle due to aggregation | [4] |
| Tannic Acid-functionalized BiNPs | Reduction of azo dyes | At least 5 cycles | <3% loss of initial efficiency | [5] |
| Bismuth-promoted Platinum | Selective oxidation of glycerol | At least 5 runs (with regeneration) | No clear deactivation observed after regeneration | [2] |
Experimental Protocols
Protocol 1: Regeneration of a Bismuth-Promoted Platinum Catalyst by Heat Treatment
This protocol is based on the method described for regenerating a catalyst deactivated by the adsorption of chelating intermediates.[2]
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the liquid phase by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with distilled water and then with ethanol to remove any residual reactants and products.
-
Drying: Dry the catalyst in an oven at 60-80°C for several hours until a constant weight is achieved.
-
Regeneration (Calcination): Place the dried, spent catalyst in a furnace. Heat the catalyst to 200–300°C in an air atmosphere for 2-4 hours.
-
Cooling: Allow the catalyst to cool down to room temperature under a dry atmosphere.
-
Reuse: The regenerated catalyst is now ready for use in a subsequent reaction cycle.
Protocol 2: Regeneration by Impregnation for Molybdenum-Bismuth Catalysts
This protocol is adapted from a process for regenerating ammoxidation catalysts that have lost molybdenum during use.[8][9]
-
Catalyst Recovery: Separate the spent catalyst from the reaction mixture.
-
Preparation of Impregnation Solution:
-
Dissolve molybdenum trioxide and phosphoric acid in water to achieve a concentration of at least 29 g/L of molybdenum and 0.8 g/L of phosphorus.
-
Add nitric acid to the solution.
-
Finally, dissolve bismuth nitrate pentahydrate in the solution to achieve a concentration of at least 11 g/L of bismuth. The mole ratio of added molybdenum to bismuth should be between 0.5 and 20.
-
-
Impregnation: Thoroughly contact the spent catalyst with the prepared solution until at least 50% of the lost molybdenum is replaced.
-
Separation: Separate the impregnated catalyst from any excess solution that has not been absorbed.
-
Calcination: Heat the treated catalyst in a furnace to a temperature in the range of 450–650°C in an oxidizing atmosphere (e.g., air) to form the active, regenerated catalyst.
Experimental Workflow Diagram
Caption: General workflow for bismuth catalyst recovery and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. shepchem.com [shepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.latech.edu [www2.latech.edu]
- 7. scispace.com [scispace.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Troubleshooting bismuth electrode fouling in electrochemistry
Welcome to the Technical Support Center for Bismuth Electrodes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during electrochemical experiments using bismuth electrodes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter, providing explanations and actionable solutions.
1. Why are my voltammetric peak currents decreasing or disappearing?
A decrease in peak current is a common symptom of electrode fouling. This occurs when species from the sample matrix adsorb onto the electrode surface, blocking active sites and hindering electron transfer.
-
Common Causes:
-
Adsorption of organic molecules: Surfactants, proteins, humic acids, and other organic compounds present in complex samples like biological fluids or environmental water can readily adsorb onto the bismuth surface.[1] The adsorption of these surfactants can cause a gradual decrease in the stripping peaks.[1]
-
Passivation: Formation of an insulating layer, such as bismuth oxide, on the electrode surface can prevent the desired electrochemical reactions.[2][3]
-
Irreversible adsorption of analytes or their reaction products: The analyte itself or products of the electrochemical reaction may strongly adsorb to the electrode surface.
-
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the electrode surface for any visible films or residues.
-
Electrochemical Cleaning: Implement a cleaning protocol to remove adsorbed species. A common method is to apply a positive potential to strip off the bismuth film and any contaminants.[4][5]
-
Solvent Rinsing: Rinse the electrode with appropriate solvents (e.g., deionized water, ethanol) to remove loosely bound contaminants.
-
Mechanical Polishing: If fouling is severe, gently polish the underlying substrate electrode (e.g., glassy carbon) with alumina slurry before re-plating the bismuth film.
-
Sample Pre-treatment: Consider sample preparation techniques like filtration, centrifugation, or solid-phase extraction to remove interfering substances before analysis.
-
2. Why are my peaks shifting to different potentials?
Peak potential shifts can indicate a change in the electrode surface chemistry or the composition of your sample.
-
Common Causes:
-
Changes in Bismuth Film Morphology: The structure and thickness of the bismuth film can influence the energetics of the electrochemical reaction. Inconsistent film preparation can lead to peak shifts.
-
Intermetallic Compound Formation: The analyte may form intermetallic compounds with the bismuth, altering the energy required for stripping.[6]
-
pH Changes: The pH of the supporting electrolyte can significantly affect the peak potentials of many analytes.
-
Complexation: If your sample contains ligands that can complex with the analyte, the peak potential may shift.
-
-
Troubleshooting Steps:
-
Standardize Bismuth Film Preparation: Ensure your method for preparing the bismuth film is consistent in terms of bismuth concentration, deposition potential, and deposition time.[7][8]
-
Control pH: Use a buffered supporting electrolyte and verify its pH before each experiment.
-
Analyze a Standard: Run a standard solution of your analyte to confirm that the peak shift is not due to an issue with your instrument or reference electrode.
-
Consider Matrix Effects: If the shift only occurs in real samples, it is likely due to the sample matrix. Investigate potential complexing agents in your sample.
-
3. How can I prevent electrode fouling in the first place?
Proactive measures can significantly reduce the incidence of electrode fouling and improve the reliability of your measurements.
-
Preventative Strategies:
-
Surface Modification: Apply a protective coating to the electrode that prevents fouling agents from reaching the surface while still allowing the analyte to be detected.
-
In-situ Bismuth Plating: For some applications, preparing the bismuth film in situ (i.e., in the same solution as the analyte) can provide a fresh, clean surface for each measurement.[7][8]
-
Optimizing Experimental Parameters: Adjusting the deposition potential and time can sometimes minimize the co-deposition of interfering species.
-
4. My results are not reproducible. What could be the cause?
Poor reproducibility is often linked to inconsistent electrode surface conditions.
-
Common Causes:
-
Inconsistent Bismuth Film: Variations in the thickness and morphology of the bismuth film from one experiment to the next are a major source of irreproducibility.[10]
-
Progressive Fouling: If the electrode is not adequately cleaned between measurements, fouling can accumulate, leading to a drift in the signal over time.
-
Reference Electrode Instability: A drifting reference electrode potential will cause apparent shifts in your working electrode's response.
-
-
Troubleshooting Steps:
-
Strictly Control Film Deposition: Use a precise and repeatable procedure for preparing the bismuth film.
-
Implement a Rigorous Cleaning Protocol: Ensure the electrode is returned to a consistent state before each measurement. An electrochemical cleaning step is often necessary.[11]
-
Check Your Reference Electrode: Verify the stability of your reference electrode by measuring the potential of a known redox couple.
-
Quantitative Data Summary
The following table summarizes key performance metrics for bismuth film electrodes (BFEs) from various studies. This data can be used as a benchmark for your own experimental results.
| Parameter | Analyte(s) | Electrode Type | Method | Result | Reference |
| Detection Limit | Pb | Bismuth-coated carbon screen-printed electrode | Stripping Voltammetry | 0.3 ppb (after 4 min deposition) | [12] |
| Cd, Pb | Bi-modified electrode with fibrinogen coating | Anodic Stripping Voltammetry | 0.2 µg/L (Cd), 0.1 µg/L (Pb) | [13] | |
| Pb | Bismuth-coated glassy carbon electrode | Stripping Voltammetry | 1.1 ppb (2-min deposition), 0.3 ppb (10-min deposition) | [7][8] | |
| Reproducibility (RSD) | Cd, Pb | Bismuth-coated glassy carbon electrode | Stripping Voltammetry | 2.4% (Cd), 4.4% (Pb) for 22 repetitive measurements of 80 µg/L | [7][8] |
| Linear Range | Pb | Bismuth-coated carbon screen-printed electrode | Stripping Voltammetry | 10-100 ppb | [12] |
Key Experimental Protocols
Protocol 1: In-Situ Bismuth Film Preparation for Anodic Stripping Voltammetry
This protocol is adapted for the analysis of heavy metals like lead and cadmium.
-
Substrate Preparation:
-
If using a glassy carbon electrode (GCE), polish the surface with 0.05 µm alumina slurry on a polishing pad for 1 minute.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 1 minute to remove any residual alumina particles.
-
Dry the electrode surface with a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Place the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the electrochemical cell.
-
Add the sample solution, which should contain the supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5).
-
-
Bismuth and Analyte Co-deposition:
-
Add a standard solution of Bi(III) to the sample to a final concentration of 200-400 µg/L.[7][8]
-
Apply a deposition potential of -1.2 V vs. Ag/AgCl for a specified time (e.g., 120 seconds) while stirring the solution.[7] This will co-deposit the bismuth and the target metal ions onto the GCE surface.
-
-
Stripping:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
Scan the potential from the deposition potential towards more positive values using a suitable waveform (e.g., square wave or differential pulse). The metals will be stripped from the electrode surface, generating a current peak at their characteristic potentials.
-
-
Cleaning:
-
After the stripping scan, hold the electrode at a positive potential (e.g., +0.3 V) for a short time (e.g., 30 seconds) with stirring to completely remove the bismuth film and any remaining metals.[4]
-
Protocol 2: Electrochemical Cleaning of a Fouled Bismuth Electrode
This protocol can be used to regenerate a fouled bismuth film electrode.
-
Transfer to a Cleaning Solution:
-
Remove the fouled electrode from the sample solution and rinse it with deionized water.
-
Place the electrode in an electrochemical cell containing only the supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.8).
-
-
Oxidative Stripping:
-
Apply a constant positive potential (e.g., +0.8 V vs. Ag/AgCl) for 30-60 seconds while stirring the solution.[11] This will oxidatively remove the bismuth film and any adsorbed organic foulants.
-
-
Rinsing and Re-plating:
-
Rinse the electrode thoroughly with deionized water.
-
The underlying substrate electrode is now ready for the deposition of a fresh bismuth film as described in Protocol 1.
-
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for diagnosing and addressing common issues with bismuth electrodes.
Caption: Troubleshooting workflow for decreased peak current.
Caption: Troubleshooting workflow for poor reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 4. US6682647B1 - Bismuth-based electrochemical stripping analysis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bismuth-coated carbon electrodes for anodic stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Bi(iii)-to-metal ion concentration ratios on stripping voltammetric response of bismuth-film glassy carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical evaluation of the desloratadine at bismuth film electrode in the presence of cationic surfactant: Highly sensitive determination in pharmaceuticals and human urine by Linear sweep-cathodic stripping voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for selective bismuth-mediated oxidations
Welcome to the technical support center for selective bismuth-mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common bismuth catalysts used for selective oxidations?
A1: A variety of bismuth compounds are utilized as catalysts. Bismuth(III) salts such as bismuth nitrate (Bi(NO₃)₃), bismuth bromide (BiBr₃), and bismuth triflate (Bi(OTf)₃) are commonly employed for the oxidation of alcohols.[1][2] For industrial applications like propylene oxidation, mixed metal oxides, particularly bismuth molybdates (e.g., γ-Bi₂MoO₆), are prevalent.[3][4] Bimetallic systems, such as platinum-bismuth (Pt-Bi) nanoparticles, are also used to enhance selectivity and activity in reactions like glycerol and glucose oxidation.[5][6][7]
Q2: My primary alcohol is over-oxidizing to a carboxylic acid. How can I improve selectivity for the aldehyde?
A2: Over-oxidation is a common challenge. To favor the aldehyde, you can use an excess of the alcohol relative to the oxidizing agent and distill the aldehyde as it forms to prevent further oxidation.[8] Some catalytic systems, like Bi(NO₃)₃/Keto-ABNO with air as the oxidant, have shown high selectivity for aldehydes under mild conditions, avoiding the need for a base or ligand.[1] Another approach is using bismuth tribromide with aqueous hydrogen peroxide, which efficiently oxidizes primary alcohols to aldehydes without significant over-oxidation.[9]
Q3: What causes my bismuth catalyst to deactivate, and how can it be regenerated?
A3: Catalyst deactivation can occur through several mechanisms, including the leaching of active species, over-oxidation of the catalyst, agglomeration of nanoparticles, and poisoning from the adsorption of intermediates or impurities on the catalyst surface.[10] For instance, in propylene oxidation, high temperatures (>440 °C) can cause sintering and loss of surface area.[3][4] Regeneration strategies depend on the cause of deactivation. For poisoning by adsorbed species, a post-heat treatment can remove the intermediates and restore activity.[10] In cases where molybdenum is lost from a bismuth molybdate catalyst, the catalyst can be regenerated by impregnation with a solution containing soluble molybdenum and bismuth compounds, followed by calcination.[11][12]
Q4: How does the choice of solvent affect my bismuth-mediated oxidation?
A4: The solvent can significantly influence the reaction pathway and selectivity. For example, in Bi(OTf)₃-catalyzed reactions of tertiary alcohols, apolar solvents like dichloromethane favor dehydration to form alkenes.[2] In contrast, polar solvents can promote dimerization of the alcohols to form new C-C bonds.[2] The solubility of reactants and the stability of intermediates are key factors influenced by the solvent choice.
Q5: What analytical techniques are best for monitoring the progress of a bismuth-mediated oxidation?
A5: A combination of techniques is often employed for reaction monitoring. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for quantifying reactants, products, and byproducts to determine conversion and selectivity. For mechanistic studies and identifying catalytic intermediates, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[13] For catalyst characterization, X-ray diffraction (XRD) and Raman spectroscopy are used to identify crystalline phases[3], while transmission electron microscopy (TEM) helps visualize nanoparticle size and dispersion.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst Phase | The crystalline phase of the bismuth catalyst is crucial for its activity. For bismuth molybdates, the γ-Bi₂MoO₆ phase often shows the best performance.[3] Ensure the catalyst preparation method (e.g., co-precipitation, hydrothermal synthesis) and conditions (e.g., pH) are optimized to yield the desired phase.[3][4] |
| Low Catalyst Surface Area | Sintering at high temperatures can reduce the catalyst's surface area and, consequently, its activity.[3] Consider preparing the catalyst via a method that yields a higher surface area, such as mild hydrothermal synthesis.[3] Avoid excessive calcination temperatures during catalyst preparation. |
| Insufficient Oxidant | In aerobic oxidations, ensure efficient mixing and a sufficient supply of air or oxygen to the reaction mixture. For reactions using chemical oxidants like H₂O₂, ensure the correct stoichiometry is used. |
| Reaction Temperature Too Low | Oxidation reactions often have a significant activation energy barrier. Gradually increase the reaction temperature while monitoring for side reactions. For propylene oxidation on bismuth molybdate, activity increases up to around 440°C.[3] |
Issue 2: Poor Selectivity
| Potential Cause | Suggested Solution |
| Over-oxidation of Product | This is common for the oxidation of primary alcohols to aldehydes.[8] To minimize over-oxidation to the carboxylic acid, use a molar excess of the alcohol, and if the aldehyde is volatile, remove it from the reaction mixture by distillation as it is formed.[8] |
| Incorrect Catalyst Promoter/Ratio | In bimetallic catalysts (e.g., Pt-Bi, Au-Pd-Bi), the ratio of the metals is critical for selectivity. Bismuth often acts as a promoter, blocking more active sites to prevent side reactions.[14][15] Experiment with different Bi ratios to find the optimal composition for your desired product. For glucose oxidation on Pd-Bi catalysts, an optimal Bi concentration is needed to prevent blocking of active sites.[7] |
| Sub-optimal pH | For reactions in aqueous media, such as glycerol or glucose oxidation, the pH can significantly impact selectivity. The pH during catalyst synthesis can also affect the final catalyst's performance.[3] |
| Undesired Reaction Pathway | The choice of solvent can dictate the reaction pathway. As seen with Bi(OTf)₃, switching from an apolar to a polar solvent can change the product from an alkene (dehydration) to a dimer.[2] Screen different solvents to favor the desired transformation. |
Issue 3: Catalyst Instability and Deactivation
| Potential Cause | Suggested Solution |
| Poisoning by Intermediates | Strong adsorption of reaction intermediates can block active sites.[10] A regeneration procedure, such as thermal treatment, may be necessary to remove these adsorbed species.[10] Modifying the catalyst with a promoter like bismuth can sometimes mitigate poisoning.[6] |
| Leaching of Active Metal | The active bismuth species may leach into the reaction medium, leading to a loss of activity. Ensure the catalyst is stable under the reaction conditions. If leaching is suspected, analyze the reaction filtrate for the presence of bismuth. |
| Sintering of Nanoparticles | At elevated temperatures, metal nanoparticles can agglomerate, reducing the number of active sites.[3] Alloying with a second metal, like Bi with Pt, can improve thermal stability and reduce sintering.[6] |
Experimental Protocols
Protocol 1: Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol is adapted from a method using a Bi(NO₃)₃/Keto-ABNO catalytic system.[1]
Materials:
-
Benzyl alcohol
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO)
-
Acetonitrile (CH₃CN)
-
10 mL Schlenk tube
-
Magnetic stirrer and stir bar
-
Air balloon
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add benzyl alcohol (1 mmol, 104 µL).
-
Add acetonitrile (2 mL) to dissolve the substrate.
-
Add Bi(NO₃)₃·5H₂O (10 mol%, 0.1 mmol, 48.5 mg).
-
Add Keto-ABNO (5 mol%, 0.05 mmol, 7.7 mg).
-
Seal the Schlenk tube and place it in a preheated oil bath at 65 °C.
-
Evacuate and backfill the tube with air from a balloon three times.
-
Leave the reaction to stir under the air balloon at 65 °C for 2 hours.
-
After cooling to room temperature, the reaction progress can be monitored by TLC or GC analysis of an aliquot.
-
For product isolation, quench the reaction, perform an aqueous workup, and purify by column chromatography.
Protocol 2: Hydrothermal Synthesis of γ-Bi₂MoO₆ Catalyst
This protocol is based on the mild hydrothermal synthesis of bismuth molybdate catalysts.[3]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric acid (HNO₃, 65%)
-
Ammonia solution (NH₄OH, 25%)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Centrifuge, Drying oven
Procedure:
-
Solution A: Dissolve the required amount of Bi(NO₃)₃·5H₂O in a 5% HNO₃ solution to achieve a Bi/Mo molar ratio of 1/1.
-
Solution B: Dissolve the corresponding amount of (NH₄)₆Mo₇O₂₄·4H₂O in deionized water.
-
Add Solution B dropwise to Solution A under vigorous stirring. A white precipitate will form.
-
Adjust the pH of the resulting suspension to the desired value (e.g., pH 7) by adding ammonia solution dropwise while stirring.
-
Transfer the final suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at 160 °C for 16 hours.
-
After cooling to room temperature, centrifuge the solid product and wash it several times with deionized water.
-
Dry the resulting catalyst powder at 80 °C overnight.
-
The obtained γ-Bi₂MoO₆ can be characterized by XRD and Raman spectroscopy before use.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Aerobic Oxidation of Benzyl Alcohol [1]
| Entry | Bi Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Bi(NO₃)₃·5H₂O (10) | Keto-ABNO (5) | CH₃CN | 65 | 2 | 99 |
| 2 | Bi₂(SO₄)₃ (10) | TEMPO (3) | CH₃CN | 65 | 2 | 15 |
| 3 | Bi₂O₃ (10) | TEMPO (3) | CH₃CN | 65 | 2 | 21 |
| 4 | BiBr₃ (10) | TEMPO (3) | CH₃CN | 65 | 2 | 35 |
| 5 | Bi(OTf)₃ (10) | TEMPO (3) | CH₃CN | 65 | 2 | 42 |
Table 2: Influence of pH on Catalytic Performance of Bismuth Molybdate in Propylene Oxidation [3]
| Catalyst (Bi/Mo=1/1) | Synthesis pH | Surface Area (m²/g) | Propylene Conversion (%) at 360°C | Acrolein Selectivity (%) at 360°C |
| Bi1Mo1_pH1 | 1 | 21 | < 6 | - |
| Bi1Mo1_pH6 | 6 | 17 | ~25 | ~78 |
| Bi1Mo1_pH7 | 7 | 15 | ~28 | ~80 |
| Bi1Mo1_pH8 | 8 | 10 | ~22 | ~75 |
| Bi1Mo1_pH9 | 9 | 4 | < 10 | ~70 |
Visualized Workflows
Caption: Troubleshooting workflow for low selectivity in bismuth-mediated alcohol oxidations.
References
- 1. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions | MDPI [mdpi.com]
- 2. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective aerobic oxidation of alcohols with supported Pt nanoparticles: effect of particle size and bismuth promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Bismuth Tribromide Catalyzed Oxidation of Alcohols with Aqueous Hydrogen Peroxide [organic-chemistry.org]
- 10. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. patents.justia.com [patents.justia.com]
- 12. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. indico.fys.kuleuven.be [indico.fys.kuleuven.be]
- 15. cris.unibo.it [cris.unibo.it]
Technical Support Center: Managing Bi(III) in Aqueous Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Bismuth(III) in aqueous catalytic processes. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and activity of your Bi(III) catalysts.
Frequently Asked Questions (FAQs)
Q1: What is Bi(III) hydrolysis and why is it a problem in aqueous catalysis?
A1: Bismuth(III) ions (Bi³⁺) have a strong tendency to react with water molecules (hydrolyze) in aqueous solutions. This reaction forms various insoluble or catalytically inactive species, such as bismuth hydroxides, oxides, and oxyhalides (e.g., BiOCl).[1][2][3] Hydrolysis begins at pH values as low as zero, leading to the precipitation of the catalyst, a reduction in its effective concentration, and loss of catalytic activity.[4]
Q2: What are the primary species formed during Bi(III) hydrolysis?
A2: As the pH of a Bi(III) solution increases, a series of reactions occur. Initially, monomeric species like [Bi(OH)]²⁺ and [Bi(OH)₂]⁺ are formed.[1][4] These can then polymerize into more complex polynuclear species.[1] A predominant and well-characterized species is the hexameric complex, often represented as [Bi₆O₄(OH)₄]⁶⁺ or Bi₆(OH)₁₂⁶⁺, which dominates in solutions where fewer than two hydroxide ions are bound per bismuth atom.[4][5]
Q3: What are the main strategies to prevent Bi(III) hydrolysis?
A3: The two primary strategies to maintain Bi(III) in its active, soluble state are:
-
pH Control: Maintaining a highly acidic environment (typically pH < 1) is the most direct method to suppress hydrolysis.[4][6]
-
Use of Chelating Ligands: Introducing ligands that form stable, soluble complexes with Bi(III) can prevent its interaction with water.[7] Ligands with oxygen and nitrogen donor atoms, such as carboxylates (e.g., acetate, stearate), aminocarboxylic acids (e.g., EDTA), and even natural organic matter, are effective.[8][9][10]
Q4: Are there any water-stable Bi(III) catalysts available?
A4: Yes, certain Bi(III) salts exhibit better stability in aqueous or moist conditions. Bismuth(III) triflate (Bi(OTf)₃) is a notable example of a water-stable Lewis acid catalyst that can be used for various organic reactions in the presence of water.[11][12] Additionally, specially formulated bismuth carboxylates with protective ligands show enhanced hydrolytic stability.[13]
Troubleshooting Guide
Issue 1: My Bi(III) salt precipitates immediately upon addition to my aqueous reaction mixture.
-
Possible Cause: The pH of your reaction medium is too high, causing rapid hydrolysis. Bi(III) is highly susceptible to hydrolysis, which begins even at a pH close to zero.[4]
-
Solution 1: Adjust pH: Ensure your aqueous solution is sufficiently acidic before adding the bismuth salt. For many Bi(III) salts like Bi(NO₃)₃, dissolving them in dilute nitric acid is necessary to get a clear, stable stock solution.[6][14] Aim for a final reaction pH below 1, if compatible with your substrates.
-
Solution 2: Use a Chelating Solvent/Co-solvent: If strong acids are not compatible with your reaction, consider using a co-solvent like ethylene glycol, which can act as a chelating agent to stabilize the Bi(III) ion.[15]
-
Solution 3: Change the Bi(III) Source: Switch to a more hydrolytically stable catalyst, such as Bismuth(III) triflate (Bi(OTf)₃), which shows greater tolerance to water.[12]
Issue 2: My catalytic reaction starts, but the activity decreases over time, and a precipitate forms.
-
Possible Cause: The reaction is generating basic byproducts, or a reactant is being consumed that was keeping the solution acidic. This gradual increase in pH leads to delayed hydrolysis of the Bi(III) catalyst.
-
Solution 1: Buffer the System: If your reaction tolerates it, use an acidic buffer system to maintain a low and stable pH throughout the process.
-
Solution 2: Add a Stabilizing Ligand: Introduce a chelating ligand that is compatible with your reaction. The ligand will form a stable complex with Bi(III), protecting it from hydrolysis even if the pH fluctuates slightly.[7] The choice of ligand depends on the specific catalytic process.
-
Solution 3: Use a Ligand-Stabilized Catalyst: Employ a pre-formulated, hydrolytically stable bismuth catalyst, such as BiCAT 8840 or 8842, which are designed for extended performance in the presence of moisture.[13]
Issue 3: My reaction works in an apolar solvent but fails when I switch to an aqueous medium.
-
Possible Cause: The reaction mechanism is being altered by the presence of water, in addition to potential catalyst hydrolysis. Water can compete with substrates for coordination to the Bi(III) center, and in some cases, it can dramatically change the reaction pathway.[12][16]
-
Solution 1: Re-optimize Reaction Conditions: The optimal catalyst loading, temperature, and reaction time for an aqueous system may be very different from a non-aqueous one. A systematic re-optimization is necessary.
-
Solution 2: Analyze the Catalyst State: Confirm that the catalyst is soluble and in its active state under the aqueous conditions. Use a stabilized Bi(III) source and ensure the pH is controlled.
-
Solution 3: Consider a Biphasic System: If the organic substrates have low water solubility, a biphasic system with a phase-transfer catalyst might be an alternative, allowing the reaction to occur at the interface while keeping the bulk of the Bi(III) catalyst in a stabilized aqueous phase.
Data Presentation
Table 1: Hydrolysis Constants for Mononuclear Bi(III) Species
This table summarizes the equilibrium constants for the initial steps of Bi(III) hydrolysis at 298 K and infinite dilution. The reactions are of the form: Bi³⁺ + nH₂O ⇌ Bi(OH)n³⁻ⁿ + nH⁺. The pKₐ values highlight the strong tendency for hydrolysis to occur even in highly acidic solutions.
| Hydrolysis Reaction | log K (Best Value) | pKₐ | Reference |
| Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺ | -0.92 ± 0.15 | 0.92 | [17] |
| Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺ | -2.59 ± 0.26 | - | [17] |
| Bi³⁺ + 3H₂O ⇌ Bi(OH)₃ + 3H⁺ | -8.78 ± 0.20 | - | [17] |
| Bi³⁺ + 4H₂O ⇌ Bi(OH)₄⁻ + 4H⁺ | -22.06 ± 0.14 | - | [17] |
| 6Bi³⁺ + 12H₂O ⇌ Bi₆(OH)₁₂⁶⁺ + 12H⁺ | 0.98 ± 0.13 | - | [17] |
Data compiled from the NECTAR COST action database.[17]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Bi(III) Stock Solution
This protocol describes the preparation of a 0.1 M Bi(NO₃)₃ stock solution, stabilized against hydrolysis for use in aqueous catalytic reactions.
-
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized water
-
-
Procedure: a. In a fume hood, add approximately 80 mL of deionized water to a 100 mL volumetric flask. b. Carefully add 2.0 mL of concentrated nitric acid to the water and mix thoroughly. c. Weigh 4.85 g of Bi(NO₃)₃·5H₂O and add it to the acidic solution in the volumetric flask. d. Stir the mixture using a magnetic stirrer until the bismuth salt is completely dissolved. The solution should be clear and colorless. If turbidity persists, add nitric acid dropwise until the solution clears. e. Once dissolved, dilute the solution to the 100 mL mark with deionized water. f. Store the solution in a tightly sealed container. This stock solution is stable against hydrolysis and can be used for catalytic experiments.
Protocol 2: General Procedure for a Bi(III)-Catalyzed Reaction in an Aqueous Medium (e.g., Aldol Reaction)
This protocol outlines a general workflow for conducting a Bi(III)-catalyzed reaction, incorporating steps to prevent catalyst deactivation by hydrolysis.
-
Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 mmol) and the ketone substrate (1.2 mmol). b. Add the aqueous reaction medium (e.g., 5 mL of a water/ethanol mixture). c. If the medium is not already acidic, adjust the pH to < 2 by adding a suitable acid (e.g., HCl or HNO₃) that will not interfere with the reaction.
-
Catalyst Addition: a. Add the required amount of Bi(III) catalyst (e.g., 1-10 mol%). This can be added as a solid (if using a water-stable version like Bi(OTf)₃) or as a pre-prepared acidic stock solution (as described in Protocol 1). b. For a 10 mol% loading, add 1.0 mL of the 0.1 M stabilized Bi(III) stock solution.
-
Reaction Monitoring: a. Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). b. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up: a. Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid. b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the product as necessary using column chromatography.
Visualizations
Caption: Logical flow of Bi(III) hydrolysis and prevention strategies.
Caption: Workflow for preventing Bi(III) hydrolysis during reaction setup.
Caption: Simplified Bi(III) speciation as a function of aqueous solution pH.
References
- 1. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bismuth catalysts in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shepchem.com [shepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cost-nectar.eu [cost-nectar.eu]
Technical Support Center: Enhancing the Thermal Stability of Bismuth-Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of bismuth-containing polymers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, processing, and analysis of bismuth-containing polymers.
Issue 1: Premature degradation of the polymer during melt blending with bismuth additives.
-
Question: My polymer is degrading at lower temperatures than expected when I try to incorporate a bismuth-based stabilizer via melt blending. What could be the cause?
-
Answer: Premature degradation during melt blending can be attributed to several factors:
-
Processing Temperature: The set temperature of your extruder or mixer might be too high for the polymer, even with the stabilizer present. Bismuth compounds may have a catalytic effect that, at excessively high temperatures, could accelerate certain degradation pathways.
-
Shear Stress: High shear rates during mixing can generate significant heat, leading to mechanical and thermal degradation of the polymer chains.[1]
-
Residence Time: Prolonged exposure of the polymer to high temperatures and shear within the processing equipment can lead to degradation.
-
Presence of Oxygen: Inadequate inert gas purging (e.g., nitrogen) can leave residual oxygen in the system, leading to thermo-oxidative degradation.[2]
Troubleshooting Steps:
-
Lower the processing temperature: Gradually decrease the barrel temperatures of your extruder to the minimum required for proper melting and mixing.
-
Reduce screw speed: This will decrease the shear rate and minimize frictional heat generation.
-
Optimize residence time: Increase the feed rate to reduce the time the polymer spends in the high-temperature zones.
-
Ensure an inert atmosphere: Purge the hopper and feed throat of the extruder with nitrogen to minimize oxygen exposure.
-
Issue 2: Inconsistent or non-reproducible TGA results.
-
Question: I am getting variable TGA curves for the same batch of bismuth-polymer composite. Why is this happening?
-
Answer: Inconsistent TGA results often stem from experimental variables that are not adequately controlled:
-
Sample Preparation: Inhomogeneous dispersion of the bismuth additive within the polymer matrix can lead to variations in the thermal stability of different small samples taken for TGA.
-
Sample Size and Form: The mass and surface area-to-volume ratio of the sample can affect heat transfer and the diffusion of volatile degradation products.
-
Heating Rate: Different heating rates can shift the decomposition temperatures to higher or lower values.[3] Faster rates tend to shift the degradation to higher temperatures.
-
Instrument Calibration: An improperly calibrated TGA instrument will yield inaccurate temperature and mass loss readings.
Troubleshooting Steps:
-
Improve dispersion: Ensure your processing method (e.g., melt blending, solution casting) achieves a uniform distribution of the bismuth additive.
-
Standardize sample preparation: Use a consistent sample mass (typically 5-10 mg) and form (e.g., powder, thin film) for all TGA runs.
-
Use a consistent heating rate: A standard heating rate of 10 °C/min is often used for comparative studies.[4][5]
-
Regularly calibrate your TGA: Perform routine temperature and mass calibrations according to the instrument manufacturer's guidelines.
-
Issue 3: Difficulty in interpreting TGA and DSC curves of bismuth-containing polymers.
-
Question: My TGA curve for a bismuth-polymer composite shows multiple weight loss steps, and I'm unsure how to interpret them. What do they signify?
-
Answer: Multiple weight loss steps in a TGA curve of a composite material can indicate several events:
-
Loss of Volatiles: An initial small weight loss at low temperatures (typically below 150 °C) often corresponds to the evaporation of absorbed moisture or residual solvents.[2]
-
Degradation of Additives: Some organic bismuth compounds or other additives may have lower thermal stability than the polymer matrix and degrade first.
-
Polymer Decomposition: The major weight loss step usually corresponds to the thermal degradation of the polymer backbone.[2] The presence of bismuth additives can shift this to a higher temperature.
-
Char Formation and Subsequent Decomposition: Bismuth compounds can promote the formation of a carbonaceous char layer during the initial stages of degradation.[6] This char can then undergo further decomposition at higher temperatures, leading to a second significant weight loss step.
Troubleshooting/Interpretation Steps:
-
Analyze the derivative (DTG) curve: The DTG curve plots the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the temperatures of maximum degradation rate for each step, making it easier to distinguish overlapping events.[7]
-
Run TGA on individual components: If possible, perform TGA on the pure polymer and the bismuth additive separately to understand their individual thermal decomposition profiles.
-
Correlate with DSC data: A simultaneous TGA-DSC analysis can provide further insights. Endothermic or exothermic peaks in the DSC curve corresponding to weight loss events in the TGA can help identify the nature of the decomposition (e.g., bond-breaking, oxidation).[8]
-
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: How do bismuth-containing additives enhance the thermal stability of polymers?
-
A1: The exact mechanism can vary depending on the specific bismuth compound and the polymer. However, some proposed mechanisms include:
-
Catalytic Char Formation: Bismuth compounds can act as catalysts to promote the formation of a stable carbonaceous char layer on the polymer surface during thermal decomposition.[6] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of flammable volatile products.
-
Radical Scavenging: Some bismuth compounds may participate in radical scavenging, interrupting the free-radical chain reactions that propagate polymer degradation.[9][10]
-
Acid Scavenging: In polymers like PVC that release acidic byproducts (e.g., HCl) upon degradation, bismuth compounds can act as acid scavengers, neutralizing these acids and preventing them from catalyzing further degradation.[11]
-
-
-
Q2: What are the common analytical techniques to evaluate the thermal stability of polymers?
-
A2: The most common techniques are:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the amount of volatile components, and the residual char.[3][12]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13]
-
-
Experimental Design and Execution
-
Q3: What are the key parameters to consider when incorporating bismuth additives into a polymer matrix?
-
A3: Important parameters include:
-
Concentration of the additive: The amount of bismuth additive will influence the degree of thermal stability enhancement. Too little may not be effective, while too much could potentially act as a plasticizer or negatively affect mechanical properties.
-
Dispersion quality: Achieving a fine and homogeneous dispersion of the additive is crucial for consistent and effective stabilization.
-
Processing conditions: As mentioned in the troubleshooting guide, temperature, shear rate, and residence time during processing must be carefully controlled to avoid polymer degradation.
-
-
-
Q4: Are there any specific safety precautions to take when handling and performing thermal analysis on bismuth-containing polymers?
-
A4: Yes, it is important to treat all heavy metal compounds with caution.[14][15]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling bismuth compounds and their polymer composites.[14]
-
Ventilation: Handle fine powders of bismuth compounds in a well-ventilated area or a fume hood to avoid inhalation.
-
Waste Disposal: Dispose of bismuth-containing waste (unused compounds, contaminated labware, and residues from TGA) as hazardous waste according to your institution's guidelines.[15] Do not dispose of them in the regular trash.
-
Instrument Cleaning: After TGA analysis, ensure the instrument's sample holder and furnace are properly cleaned to prevent cross-contamination of subsequent experiments.
-
-
Data Interpretation
-
Q5: How is the onset of degradation temperature determined from a TGA curve, and what does it signify?
-
A5: The onset of degradation temperature (often denoted as T_onset or Td) is typically determined as the temperature at which a significant weight loss begins. It can be calculated using various methods, such as the intersection of the baseline with the tangent to the steepest part of the weight loss curve. A more standardized measure is the temperature at which a certain percentage of weight loss occurs, for example, T5% (temperature at 5% weight loss).[4] A higher T_onset or T5% indicates greater thermal stability.[4][16]
-
-
Q6: What does the residual mass at the end of a TGA run in an inert atmosphere represent for a bismuth-polymer composite?
-
A6: The residual mass, or char yield, at the end of a TGA run under an inert atmosphere (like nitrogen) represents the non-volatile components remaining after the polymer has decomposed. For a bismuth-polymer composite, this residue typically consists of a carbonaceous char from the polymer and the thermally stable form of the bismuth compound (e.g., bismuth oxide or metallic bismuth).[2] A higher char yield is often associated with improved flame retardancy.[16][17]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the thermal stability of bismuth-containing polymers.
Table 1: Thermal Properties of Polyesters Synthesized with a Bismuth(III) Catalyst
| Polymer | T5% (°C) | T50% (°C) | T95% (°C) | Tmax (°C) |
| PCL | 386.5 | 415.7 | 434.5 | 417.8 |
| PLA | 316.3 | 352.1 | 370.2 | 358.3 |
| PCLGA | 370.5 | 412.3 | 430.7 | 414.3 |
| PLACL | 338.2 | 371.4 | 389.9 | 373.3 |
Data sourced from a study on biomedical polyesters. Tmax represents the temperature of the maximum rate of thermal decomposition.[4]
Table 2: Effect of Bismuth Subcarbonate on the Thermal Stability of PMMA
| Material | T0.1 (°C) | T0.5 (°C) |
| Pure PMMA | 280 (approx.) | 350 (approx.) |
| PMMA + 6.2 wt% (BiO)2CO3·xH2O | 338 (approx.) | 374 (approx.) |
T0.1 and T0.5 represent the temperatures at 10% and 50% weight loss, respectively. Data is estimated from published TGA curves.[6]
Experimental Protocols
Protocol 1: Preparation of Bismuth Oxide/Polymer Composites by Melt Blending
This protocol describes a general procedure for incorporating bismuth oxide (Bi2O3) nanoparticles into a thermoplastic polymer matrix using a twin-screw extruder.
-
Materials and Pre-processing:
-
Thermoplastic polymer pellets (e.g., HDPE, PP, PLA).
-
Bismuth oxide (Bi2O3) nanopowder.
-
Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80 °C for PLA) for at least 4 hours to remove moisture.
-
Dry the Bi2O3 nanopowder under vacuum to remove any adsorbed water.
-
-
Melt Blending Procedure:
-
Set the temperature profile of the twin-screw extruder barrels appropriate for the polymer being processed.
-
Pre-mix the dried polymer pellets and Bi2O3 nanopowder at the desired weight percentage in a sealed bag by manual shaking.
-
Feed the pre-mixed material into the extruder hopper at a constant feed rate.
-
The molten polymer and Bi2O3 will be mixed by the shearing action of the rotating screws.
-
The extrudate (composite strand) exits the die and is cooled in a water bath.
-
A pelletizer is used to cut the cooled strand into composite pellets.
-
-
Post-processing:
-
Dry the resulting composite pellets in a vacuum oven to remove any moisture absorbed from the water bath.
-
The pellets are now ready for further processing (e.g., injection molding, film casting) or characterization (e.g., TGA, DSC).
-
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the steps for analyzing the thermal stability of a prepared bismuth-polymer composite.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and has been recently calibrated for temperature and mass.
-
Select an appropriate sample pan (e.g., alumina, platinum).
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried bismuth-polymer composite into the TGA sample pan.
-
Record the exact mass of the sample.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the complete decomposition of the polymer (e.g., 600-800 °C).
-
-
Start the TGA run and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Plot the derivative of the weight loss with respect to temperature to obtain the DTG curve.
-
Determine key thermal stability parameters, such as the onset of degradation temperature (T_onset or T5%) and the residual mass at the final temperature.
-
Visualizations
Logical Workflow for Troubleshooting TGA Results
Caption: Troubleshooting workflow for inconsistent TGA results.
Mechanism of Thermal Degradation and Stabilization
Caption: Polymer thermal degradation and stabilization mechanisms.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. eng.uc.edu [eng.uc.edu]
- 4. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication, Structural Characterization, and Photon Attenuation Efficiency Investigation of Polymer-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. nexus-analytics.com.my [nexus-analytics.com.my]
- 9. Bismuth increases hydroxyl radical-scavenging activity of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat Stabilizers in Polymers: Understanding Their Importance [chembroad.com]
- 11. polymersolutions.com [polymersolutions.com]
- 12. TGA Analysis: What, How and Why | Innovatech Labs [innovatechlabs.com]
- 13. proplate.com [proplate.com]
- 14. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 15. infinitalab.com [infinitalab.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Synthesis of Phase-Pure Bismuth Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of phase-pure bismuth compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing phase-pure bismuth compounds?
A1: The synthesis of phase-pure bismuth compounds is often complicated by several factors. A primary challenge is the tendency for bismuth to form multiple stable or metastable phases, leading to mixtures of compounds. For instance, in the synthesis of bismuth ferrite (BiFeO3), secondary phases such as Bi2O3 and Bi2Fe4O9 are common impurities.[1][2][3] Another significant issue is the high volatility of bismuth precursors at elevated temperatures, which can result in a non-stoichiometric final product.[3] Furthermore, contamination from starting materials, solvents, or the reaction vessel can introduce unwanted elements into the final product.[4][5] The choice of synthetic route also plays a critical role, as different methods can lead to varying degrees of phase purity.
Q2: How can I control the phase of the resulting bismuth compound?
A2: Phase control is a critical aspect of synthesizing pure bismuth compounds and can be achieved by carefully managing reaction parameters. Key factors include:
-
Temperature: The reaction and calcination temperatures are crucial. For example, in the hydrothermal synthesis of BiFeO3, a single-phase product is reportedly formed at 220 °C.[1][2]
-
pH and Mineralizers: The pH of the reaction mixture and the use of mineralizers like KOH can significantly influence the final phase. In BiFeO3 synthesis, a KOH concentration of 4M has been shown to be effective in preventing the formation of impurity phases.[1][2]
-
Precursor Stoichiometry: Precise control over the molar ratios of the starting materials is essential to obtain the desired stoichiometric compound.
-
Choice of Synthesis Method: Different synthetic protocols, such as hydrothermal, sol-gel, co-precipitation, and mechanochemical methods, offer varying degrees of control over the final product's phase.[1][6][7][8]
Q3: What are some common purification techniques for bismuth compounds?
A3: Post-synthesis purification is often necessary to obtain phase-pure bismuth compounds. Common techniques include:
-
Acid Washing: Impurities such as bismuth oxide (Bi2O3) can often be removed by washing the product with a dilute acid, such as nitric acid or acetic acid.[3]
-
Hydrolytic Processing: This method involves the controlled hydrolysis of a bismuth-containing solution to precipitate the desired compound while leaving impurities in the solution.[9]
-
Electrolysis: Electrolytic methods can be employed for the purification of bismuth from other metals.[10]
-
Selective Precipitation: By carefully controlling the pH and temperature, it is possible to selectively precipitate the target bismuth compound from a solution containing various metal ions.[11]
Troubleshooting Guides
Issue 1: Presence of Secondary Phases in Bismuth Ferrite (BiFeO3) Synthesis
Symptoms:
-
X-ray diffraction (XRD) patterns show peaks corresponding to Bi2O3, Bi2Fe4O9, or other impurity phases in addition to the desired BiFeO3 phase.[1][3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the synthesis temperature. For hydrothermal synthesis, a temperature of 220 °C has been reported to yield phase-pure BiFeO3.[1][2] |
| Inappropriate pH or Mineralizer Concentration | Adjust the pH of the precursor solution. For hydrothermal methods, using a 4M KOH solution as a mineralizer can help suppress the formation of secondary phases.[1][2] |
| Non-Stoichiometric Precursors | Ensure accurate weighing and molar ratios of bismuth and iron precursors. Bismuth volatility at high temperatures can be a factor, so a slight excess of the bismuth precursor might be considered, followed by a purification step. |
| Inadequate Reaction Time | Optimize the reaction time to allow for the complete formation of the desired phase. Shorter reaction times may lead to the presence of unreacted precursors or intermediate phases.[3] |
| Ineffective Mixing | Ensure homogeneous mixing of the precursors to promote a uniform reaction. |
Troubleshooting Workflow:
Issue 2: Contamination of Bismuth Oxide (Bi2O3) with Sodium Ions
Symptoms:
-
Elemental analysis (e.g., EDS, ICP-MS) detects the presence of sodium.
-
The final product properties are altered.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Use of Sodium Hydroxide (NaOH) as a Precipitating Agent | Avoid using NaOH for precipitation if sodium contamination is a concern.[5] Consider using ammonium hydroxide or other non-sodium-containing bases. |
| Inadequate Washing of the Precipitate | If NaOH must be used, thoroughly wash the precipitate with deionized water to remove trapped sodium ions. Multiple washing and centrifugation/filtration steps are recommended. |
| Co-precipitation of Sodium Salts | If the precursor solution contains anions that form insoluble sodium salts, these may co-precipitate with the bismuth oxide. Ensure the precursor solution is free from such anions or choose a different synthetic route. |
Experimental Workflow to Minimize Sodium Contamination:
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Phase-Pure Bismuth Ferrite (BiFeO3)
This protocol is based on methodologies reported to yield phase-pure BiFeO3.[1][2]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O)
-
Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O)
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Prepare a 4M solution of KOH in deionized water.
-
In a separate beaker, dissolve stoichiometric amounts of Bi(NO3)3·5H2O and Fe(NO3)3·9H2O in a minimal amount of dilute nitric acid to prevent hydrolysis, then add this to the KOH solution under vigorous stirring.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 220 °C for a specified duration (e.g., 6-12 hours).
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and then with ethanol to remove any residual impurities.
-
Dry the final product in an oven at a moderate temperature (e.g., 80 °C).
| Parameter | Value | Reference |
| KOH Concentration | 4 M | [1][2] |
| Reaction Temperature | 220 °C | [1][2] |
| Reaction Time | 6-12 hours | [2] |
Protocol 2: Sol-Gel Synthesis of Phase-Pure Bismuth Ferrite (BiFeO3)
This protocol utilizes chelating and complexing agents to achieve phase purity.[7]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O)
-
Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O)
-
Acetic acid (chelating agent)
-
Ethylene glycol (complexing agent)
Procedure:
-
Dissolve stoichiometric amounts of Bi(NO3)3·5H2O and Fe(NO3)3·9H2O in acetic acid with stirring.
-
Add ethylene glycol to the solution and continue stirring to form a homogeneous sol.
-
Heat the sol on a hotplate at a temperature of approximately 80-100 °C to form a gel.
-
Dry the gel in an oven to obtain a precursor powder.
-
Calcine the powder at a specific temperature (e.g., 200-300 °C) to obtain crystalline BiFeO3. Phase-pure BiFeO3 has been reported after calcination at 200 °C when using acetic acid as the solvent.[7]
| Parameter | Value | Reference |
| Solvent/Chelating Agent | Acetic Acid | [7] |
| Complexing Agent | Ethylene Glycol | [7] |
| Calcination Temperature | 200 °C | [7] |
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Making Bismuth(III) Oxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical co-precipitation synthesis and properties of pure-phase BiFeO3 [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. RU2436856C1 - Procedure for purification of bismuth - Google Patents [patents.google.com]
- 11. CN117568624A - Bismuth purification method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Bismuth and Antimony in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is pivotal for reaction efficiency, selectivity, and overall process viability. Among the p-block elements, bismuth (Bi) and antimony (Sb) have emerged as compelling options, each offering a unique profile of reactivity, cost, and environmental impact. This guide provides an objective comparison of bismuth versus antimony Lewis acid catalysis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in research and development.
At a Glance: Key Properties of Bismuth vs. Antimony Lewis Acids
Bismuth and antimony, both in Group 15 of the periodic table, exhibit distinct characteristics as Lewis acids, primarily influenced by their oxidation states and the nature of their ligands. Antimony(V) compounds, such as antimony pentachloride (SbCl₅), are generally recognized as powerful Lewis acids, often exhibiting higher reactivity than their bismuth(III) counterparts like bismuth trichloride (BiCl₃).[1] Conversely, bismuth catalysts are frequently lauded for their low cost, significantly lower toxicity, and remarkable tolerance to air and moisture, positioning them as attractive "green" catalysts.[2][3]
A summary of their general properties is presented below:
| Feature | Bismuth (Bi) Catalysts (typically Bi(III)) | Antimony (Sb) Catalysts (typically Sb(V)) |
| Lewis Acidity | Moderate to strong | Strong to very strong (superacidic potential)[4] |
| Reactivity | Good to excellent, often requiring milder conditions | Very high, can catalyze reactions with less reactive substrates |
| Toxicity | Low, considered environmentally benign | Higher toxicity, requires more stringent handling |
| Cost | Generally lower and more accessible | Higher cost |
| Stability | Often stable in air and moisture (e.g., Bi(OTf)₃)[5] | Highly moisture-sensitive (e.g., SbCl₅ hydrolyzes readily)[6] |
| Common Examples | BiCl₃, Bi(OTf)₃, Bi(NO₃)₃ | SbCl₅, SbF₅ |
Performance in Key Organic Transformations
The efficacy of a Lewis acid is best demonstrated through its performance in cornerstone organic reactions. Here, we compare bismuth and antimony catalysts in two widely employed transformations: the Friedel-Crafts acylation and the Mukaiyama aldol reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The strength of the Lewis acid catalyst is critical for activating the acylating agent.
Logical Flow of Catalyst Comparison
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimony pentachloride | SbCl5 | CID 24294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bismuth Triflate-Chiral Bipyridine Complexes as Water-Compatible Chiral Lewis Acids [organic-chemistry.org]
- 6. Antimony pentachloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bismuth-Catalyzed C-H Activation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The drive for more sustainable, cost-effective, and novel chemical transformations has cast a spotlight on main-group elements as alternatives to traditional transition metal catalysts. Bismuth, in particular, has emerged as a compelling candidate for C-H activation and functionalization due to its low toxicity, earth abundance, and unique reactivity.[1][2] This guide provides an objective comparison of bismuth-catalyzed C-H activation mechanisms against established transition metal-based systems, supported by experimental data and detailed protocols.
Mechanistic Overview: Bismuth vs. Transition Metals
Unlike the well-documented organometallic pathways of palladium, rhodium, or iridium, which often involve oxidative addition and reductive elimination, bismuth catalysis presents a more diverse mechanistic landscape. At least three distinct major pathways have been proposed and validated for bismuth, offering reactivity that can be complementary or, in some cases, superior to noble metals.
-
Lewis Acidic π-Activation: In one major pathway, cationic Bi(III) complexes act as Lewis acids to activate substrates, such as olefins. This is followed by a base-mediated, complexation-assisted deprotonation of a C-H bond, a mechanism that mimics aspects of transition metal reactivity.[3][4][5] This pathway avoids a formal redox cycle of the bismuth center.
-
Redox-Driven Bi(III)/Bi(V) Cycle: For many coupling reactions, a high-valent Bi(III)/Bi(V) redox cycle is operative.[6][7] This mechanism typically involves transmetalation or coordination, oxidation of Bi(III) to a Bi(V) intermediate, and subsequent reductive elimination to form the desired bond. This cycle has enabled transformations, such as fluorinations and triflations, that can be challenging for some transition metals.[6]
-
Radical-Based Pathways: Emerging research has uncovered radical-based mechanisms involving Bi(I)/Bi(III) or Bi(II)/Bi(III) couples.[6][8] This reactivity, which involves single-electron-transfer (SET) processes, unlocks new synthetic disconnections and allows for the activation of reagents that are incompatible with classical two-electron mechanisms.[1]
The following diagram illustrates the logical relationship between these primary mechanistic classes in bismuth catalysis.
Performance Comparison: Bismuth vs. Palladium
To contextualize the performance of bismuth catalysts, we compare a Bi(III)-catalyzed allylic C-H arylation with a representative Pd(II)-catalyzed reaction. While reaction scopes can differ, this comparison highlights key operational distinctions.
| Parameter | Bismuth(III)-Catalyzed Allylic Arylation | Palladium(II)-Catalyzed Arylation (Fujiwara-Morita type) |
| Catalyst | BiPh₂OTf (or similar cationic Bi(III)) | Pd(OAc)₂ / Ligand |
| Typical Loading | 5–20 mol% | 1–5 mol% |
| Oxidant/Additive | Base (e.g., TMPH), Lewis Acid (e.g., TMSOTf) | Often requires stoichiometric oxidant (e.g., Ag₂CO₃, BQ) |
| Temperature | 50–80 °C | 80–120 °C |
| Key Advantage | Avoids expensive, precious metal; unique selectivity.[5] | High turnover numbers, broad substrate scope. |
| Key Limitation | Higher catalyst loading often required. | Catalyst cost, potential for product contamination with Pd. |
Data synthesized from representative procedures in the literature.[5]
Validating the Mechanism: Experimental Protocols
Verifying a proposed catalytic cycle is critical. Below are summarized protocols for key experiments used to validate the mechanisms of bismuth-catalyzed reactions.
This experiment helps determine if C-H bond cleavage is the rate-determining step of the reaction.
-
Substrate Preparation: Synthesize both the standard substrate (e.g., allylbenzene) and its deuterated analogue (e.g., allylbenzene-d₅) where the C-H bonds of interest are replaced with C-D bonds.
-
Parallel Reactions: Set up two identical reactions side-by-side. One with the non-deuterated substrate and one with the deuterated substrate. Ensure all concentrations, temperatures, and volumes are identical.
-
Standard Conditions: To a dried vial, add BiPh₂OTf (20 mol%), TMSOTf (2.3 equiv.), and the substrate (1.0 equiv.). Dissolve in DCE (1.0 M). Add TMPH (3.0 equiv.) to initiate the reaction. Maintain at 70 °C.[5]
-
-
Monitoring: Take aliquots from each reaction at regular time intervals (e.g., every 15 minutes). Quench the aliquots and analyze by ¹H NMR or GC-MS using an internal standard to determine the initial reaction rates.
-
Calculation: The KIE is the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction (kH/kD). A significant KIE (>2) suggests C-H cleavage is involved in the rate-determining step.
The workflow for this validation experiment is shown below.
Spectroscopic analysis under reaction conditions or stoichiometric studies can identify key intermediates, such as the proposed allylbismuth species.[4][5]
-
Stoichiometric Reaction: In an NMR tube under an inert atmosphere, combine the bismuth catalyst precursor (e.g., BiPh₂OTf, 1 equiv.), the olefin substrate (1 equiv.), and the base (e.g., TMPH, 1.1 equiv.) in a deuterated solvent (e.g., CD₂Cl₂).
-
NMR Monitoring: Acquire ¹H, ¹³C, and other relevant NMR spectra at various temperatures (e.g., from -40 °C to 25 °C) to observe the formation of new species. The appearance of characteristic signals corresponding to an allylbismuth complex provides strong evidence for its role as an intermediate.
-
Computational Support: Compare the experimental spectroscopic data with data calculated via Density Functional Theory (DFT) for the proposed intermediate structure to further validate its identity.
Proposed Catalytic Cycle: π-Activation Pathway
Based on extensive experimental and computational studies, the following catalytic cycle is proposed for the allylic C(sp³)–H functionalization catalyzed by cationic Bi(III) complexes.[4][5]
This cycle highlights the role of the bismuth center in activating the olefin via π-coordination, which facilitates the subsequent base-mediated C-H cleavage to form a key allylbismuth intermediate. This intermediate then reacts with an electrophile to furnish the final product and regenerate the active catalyst.[5] This mechanism stands in contrast to many transition metal-catalyzed processes that would proceed through a Bi(III)/Bi(V) or Bi(I)/Bi(III) redox couple.
References
- 1. Nature Chemistry Paper [kofo.mpg.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Transition Metal Mimetic π-Activation by Cationic Bismuth(III) Catalysts for Allylic C-H Functionalization of Olefins Using C═O and C═N Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition Metal Mimetic π-Activation by Cationic Bismuth(III) Catalysts for Allylic C–H Functionalization of Olefins Using C=O and C=N Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. pure.mpg.de [pure.mpg.de]
Bismuth in Catalysis: A Comparative Guide to its Heavy P-Block Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bismuth's catalytic performance against other heavy p-block elements like lead, tin, and antimony. Supported by experimental data, this document delves into catalytic efficiency, reaction protocols, and mechanistic insights, highlighting the growing prominence of bismuth as a greener and more efficient catalytic alternative.
Introduction: The Rise of a "Green" Heavy Metal Catalyst
In the realm of catalysis, the quest for efficient, selective, and environmentally benign catalysts is perpetual. While transition metals have long dominated the field, heavy p-block elements have emerged as viable alternatives with unique catalytic properties. Among them, bismuth has garnered significant attention due to its low toxicity, cost-effectiveness, and versatile reactivity.[1] This guide offers a comparative analysis of bismuth against its heavy p-block neighbors—lead, tin, and antimony—across various catalytic applications.
At a Glance: Key Properties of Bismuth vs. Other Heavy P-Block Elements
| Property | Bismuth (Bi) | Lead (Pb) | Tin (Sn) | Antimony (Sb) |
| Common Oxidation States | +3, +5 | +2, +4 | +2, +4 | +3, +5 |
| Toxicity | Low, considered a "green" metal | High, a major environmental and health concern | Organotin compounds are toxic, but inorganic tin is less so | Higher than bismuth, but lower than lead |
| Lewis Acidity | Moderate to high, tunable | Moderate | High | High, often higher than bismuth |
| Cost | Relatively low and stable | Inexpensive, but with high regulatory and disposal costs | Generally affordable | Varies, can be more expensive than bismuth |
| Key Catalytic Applications | Organic synthesis (oxidations, C-C and C-X bond formation), photocatalysis, electrocatalysis, polymerization | Propellant combustion, electrocatalysis | Esterification, transesterification, polymerization, polyurethane synthesis | Polyester synthesis, photocatalysis, electrocatalysis, Lewis acid catalysis |
I. Lewis Acid Catalysis: A Tale of Tunable Acidity
Heavy p-block elements are well-known for their Lewis acidic character, which is central to their catalytic activity in a multitude of organic transformations.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, a staple in carbon-carbon bond formation, often employs Lewis acid catalysts. While various p-block elements can catalyze this reaction, direct comparative studies are limited. However, a study on metallic iodide-activated bismuth(III) chloride (BiCl₃) for the Mukaiyama aldol reaction noted that a similar activation was observed with antimony(III) chloride, suggesting comparable activity in this specific system.[2] Bismuth triflate-chiral bipyridine complexes have also been shown to be effective water-compatible Lewis acids for this reaction.[3]
Reduction of Phosphine Oxides
A direct comparison of the Lewis acidity of (Mesityl)₂SbOTf and (Mesityl)₂BiOTf in the catalytic reduction of phosphine oxides to phosphines demonstrated the superior efficiency of the antimony catalyst.[4] This suggests that in certain contexts, the Lewis acidity of antimony can surpass that of bismuth, leading to enhanced catalytic performance.
II. Oxidation Reactions: A Greener Approach to Synthesis
Bismuth compounds have emerged as effective catalysts for a variety of oxidation reactions, often presenting a less toxic alternative to traditional heavy metal catalysts.
Oxidation of Alcohols
While direct comparative data with other heavy p-block elements is scarce, bismuth-based catalysts have shown high efficiency in the aerobic oxidation of alcohols. For instance, a system using catalytic amounts of Bi(NO₃)₃ and Keto-ABNO with air as the oxidant smoothly converts various primary and secondary alcohols to their corresponding aldehydes and ketones in high yields under mild conditions.[5] Another study highlights the use of bismuth tribromide with aqueous hydrogen peroxide for the efficient and rapid oxidation of alcohols.[6] The addition of bismuth as a promoter to platinum catalysts has also been shown to enhance catalytic stability and selectivity in the aerobic oxidation of alcohols.[3]
III. Polymerization and Polyurethane Synthesis: An Industrial Perspective
The synthesis of polymers, particularly polyurethanes, represents a significant industrial application for p-block metal catalysts, with tin compounds being the traditional choice. However, due to the toxicity of organotin catalysts, bismuth-based alternatives are gaining traction.
Polyurethane Foam Synthesis
Comparative studies have demonstrated that bismuth catalysts can be more efficient than their tin counterparts in the production of flexible polyurethane foams. A study using a non-toxic bismuth triflate catalyst revealed a higher isocyanate conversion efficiency compared to the conventional stannous octoate catalyst.[7][8][9][10] The resulting bismuth-catalyzed foams also exhibited improved mechanical properties at similar densities.[7][8][9][10] Another study showed that bismuth catalysts, such as BiCAT 8106, were 2-3 times more reactive than dibutyltin dilaurylmercaptide, with a faster exotherm, indicating more efficient blowing catalysis.[7]
Table 1: Comparison of Bismuth and Tin Catalysts in Flexible Polyurethane Foam Synthesis
| Catalyst | Catalyst Loading (php) | Cream Time (s) | Gel Time (s) | Tack Free Time (s) | Foam Density (pcf) |
| BiCAT 8106 | 3 | 5 | 7 | 9 | 2.23 |
| BiCAT 8210 | 1.5 | 5 | 10 | 13 | 2.23 |
| BiCAT 8842 | 3 | 6 | 10 | 12 | 2.32 |
| Dibutyltin dilaurylmercaptide | 3 | 14 | 16 | 19 | 2.19 |
| php: parts per hundred parts of polyol |
Data sourced from a comparative study on spray polyurethane foam catalysts.[7]
IV. Electrocatalysis: The Quest for Efficient CO₂ Reduction
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a promising strategy for carbon capture and utilization. P-block metals, including bismuth, tin, lead, and antimony, have been extensively studied as electrocatalysts for the selective conversion of CO₂ to formate.[8]
CO₂ Reduction to Formate
Comparative studies have consistently shown that bismuth-based electrodes exhibit superior performance for formate production compared to tin and antimony.
-
Bismuth vs. Tin: In a comparative study of electrodeposited bismuth and tin catalysts on gas diffusion electrodes (GDEs), the bismuth catalyst demonstrated significantly higher stability. While the tin catalyst completely dissolved during electrolysis at high current densities, the bismuth catalyst remained stable and achieved a Faradaic efficiency (FE) of 94.2% for formate.[9] Another comparative assessment operating with both GDEs and catalyst-coated membrane electrodes (CCMEs) concluded that Bi-based GDEs outperformed Sn-GDEs in all considered figures of merit.[4][10] In the CCME configuration, bismuth-based electrodes increased the formate concentration by 35% and the Faradaic efficiency by 11% compared to tin-based electrodes.[4][10]
-
Bismuth vs. Antimony: While both bismuth and antimony can catalyze the electroreduction of CO₂, bismuth generally exhibits higher selectivity towards formate, whereas antimony tends to favor the competing hydrogen evolution reaction (HER).
Table 2: Performance of Bismuth and Tin Catalysts in CO₂ Electroreduction to Formate
| Catalyst/Electrode Configuration | Current Density (mA·cm⁻²) | Formate Faradaic Efficiency (%) | Formate Concentration (mM) |
| Bi/C-GDE | 200 | ~94 | Not specified |
| Sn/C-GDE | 200 | Lower than Bi, unstable | Not specified |
| Bi/C-CCME | 100 | ~90 | ~1000 |
| Sn/C-CCME | 100 | ~79 | ~650 |
Data compiled from comparative studies on CO₂ electroreduction.[4][9][10]
V. Photocatalysis: Harnessing Light for Environmental Remediation
Bismuth-based semiconductors, such as Bi₂O₃, have emerged as promising photocatalysts for the degradation of organic pollutants due to their ability to absorb visible light.
Degradation of Organic Dyes
While direct, side-by-side comparisons with other heavy p-block metal oxides under identical conditions are not always available, studies on individual materials provide insights. For instance, α/β-Bi₂O₃ mixed-phase photocatalysts have shown approximately 99% degradation of carcinogenic dyes under visible and solar irradiation.[11][12] In a comparative study against the widely used TiO₂, bismuth-based photocatalysts demonstrated significantly higher activity for the degradation of perfluorooctanoic acid (PFOA) under UV light.[13] Another study on the degradation of Rhodamine B showed that a 1.0 wt.% In₂O₃/SnO₂ nanocomposite was an efficient photocatalyst under UV irradiation.[14]
Experimental Protocols
Synthesis of Flexible Polyurethane Foam (Bismuth vs. Tin Catalysis)
Materials:
-
Polyol (e.g., a blend of polyether polyols)
-
Isocyanate (e.g., polymeric methylene diphenyl diisocyanate - pMDI)
-
Blowing agent (e.g., water)
-
Surfactant (e.g., silicone-based)
-
Amine catalyst
-
Metal catalyst: Bismuth triflate (Bi(OTf)₃) or Stannous octoate (Sn(Oct)₂)
Procedure:
-
In a plastic cup, thoroughly mix the polyol, water, surfactant, and amine catalyst for 30 seconds at 2000 rpm.
-
Add the metal catalyst (either Bi(OTf)₃ or Sn(Oct)₂) to the mixture and stir for an additional 15 seconds.
-
Add the isocyanate to the mixture and stir vigorously for 5-7 seconds.
-
Immediately pour the reacting mixture into an open mold and allow it to expand freely at room temperature.
-
Monitor and record the cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky).
-
Allow the foam to cure for at least 24 hours at room temperature before characterization.
-
The isocyanate conversion can be monitored over time using Fourier-transform infrared (FTIR) spectroscopy by tracking the disappearance of the NCO peak at approximately 2270 cm⁻¹.
This is a generalized protocol based on typical polyurethane foam synthesis. Specific component ratios and mixing times may vary.[7][10]
Electrochemical Reduction of CO₂ on Bismuth and Tin Gas Diffusion Electrodes
Materials:
-
Gas Diffusion Layer (GDL) (e.g., carbon paper)
-
Catalyst precursor: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Tin(II) chloride (SnCl₂)
-
Electrolyte: 0.5 M KHCO₃ or 1 M KOH
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum mesh or nickel foam)
Electrode Preparation (Electrodeposition):
-
Prepare an electrodeposition bath containing the catalyst precursor (e.g., Bi(NO₃)₃·5H₂O in an acidic solution).
-
Use a three-electrode setup with the GDL as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Apply a pulsed potential or current to deposit the catalyst onto the GDL.
-
After deposition, rinse the catalyst-coated GDL with deionized water and dry it.
Electrolysis Procedure:
-
Assemble a two-compartment electrochemical cell separated by an anion exchange membrane.
-
Place the prepared GDE as the cathode and a suitable anode (e.g., Ni foam) in their respective compartments.
-
Fill the anolyte compartment with the electrolyte (e.g., 1 M KOH).
-
Feed CO₂ gas to the gas side of the GDE cathode at a controlled flow rate.
-
Circulate the catholyte (e.g., 1 M KOH) through the cathode compartment.
-
Apply a constant current density (e.g., 200 mA·cm⁻²) using a potentiostat.
-
Collect the liquid products from the catholyte stream at regular intervals for analysis.
-
Analyze the liquid products for formate concentration using techniques like high-performance liquid chromatography (HPLC) or ion chromatography.
-
Analyze the gaseous products using gas chromatography (GC) to determine the Faradaic efficiencies of side products like H₂ and CO.
This protocol outlines a general procedure. Specific parameters such as electrolyte concentration, flow rates, and deposition conditions will need to be optimized.[4][9]
Signaling Pathways and Experimental Workflows
Caption: Generalized catalytic cycle for polyurethane formation.
Caption: Simplified workflow for CO₂ electroreduction to formate.
Conclusion: Bismuth's Bright Future in Catalysis
The evidence presented in this guide underscores the significant potential of bismuth as a versatile and environmentally friendly catalyst. In several key industrial applications, such as polyurethane synthesis and CO₂ electroreduction, bismuth-based catalysts have demonstrated performance on par with or even superior to their more toxic heavy p-block counterparts, particularly tin and antimony. While more direct comparative studies are needed across a broader spectrum of organic reactions to fully elucidate its relative efficacy, the current body of research strongly supports the continued exploration and adoption of bismuth in catalysis. Its low toxicity, coupled with its unique reactivity, positions bismuth as a key player in the development of more sustainable chemical processes.
References
- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. shepchem.com [shepchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. Continuous Electrochemical Reduction of CO2 to Formate: Comparative Study of the Influence of the Electrode Configuration with Sn and Bi-Based Electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pure α-, β-, and mixed-phase α/β-Bi2O3 photocatalysts for enhanced organic dye degradation under both visible light and solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scitepress.org [scitepress.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity of Bismuth and Lead Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the toxicological profiles of heavy metals is paramount. While lead has long been recognized for its significant health risks, bismuth has emerged as a potentially safer alternative in various applications. This guide provides an objective comparison of the toxicity of bismuth and lead compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in informed decision-making.
Executive Summary
Lead compounds exhibit well-documented, multi-organ toxicity, with particularly severe effects on the nervous system. In contrast, bismuth compounds are generally considered to have a lower toxicity profile. This is largely attributed to their lower solubility and absorption in biological systems.[1][2][3] However, it is crucial to note that bismuth is not entirely devoid of toxic potential, with some compounds demonstrating genotoxicity and cytotoxicity under specific experimental conditions. This guide delves into a comparative analysis of their acute toxicity, cytotoxicity, and genotoxicity, providing a comprehensive overview for the scientific community.
Acute Toxicity
A key indicator of acute toxicity is the median lethal dose (LD50), the dose required to kill half the members of a tested population. A comparison of the available oral LD50 values in rats starkly illustrates the difference in acute toxicity between lead and bismuth compounds.
| Compound | Test Animal | Route of Administration | LD50 Value |
| Lead Acetate | Rat (male) | Oral | 4665 mg/kg[4][5] |
| Lead Acetate | Rat (female) | Oral | 5610 mg/kg[4][5] |
| Elemental Bismuth | Rat | Oral | > 2000 mg/kg[6][7] |
Table 1: Comparative Acute Oral Toxicity (LD50) of Lead Acetate and Elemental Bismuth in Rats.
The data clearly indicates that lead acetate is significantly more acutely toxic than elemental bismuth, with a much lower dose required to cause lethality in rats. It has been reported that the lethal oral dose of lead acetate for humans is approximately 450 mg/kg.[5]
Cytotoxicity Analysis
Cytotoxicity assays are crucial for determining the toxic effects of compounds on cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound/Material | Cell Line | Assay | IC50 Value |
| Bismuth Nanoparticles | HT-29 (Human colon adenocarcinoma) | MTT | 28.7 ± 1.4 µg/ml[8] |
| Bismuth-Sulfapyridine Complex | K562 (Human leukemia) | Not Specified | 44 µM[9] |
| Bismuth Lipophilic Nanoparticles (BisBAL NPs) | MCF-7 (Human breast cancer) | MTT | Dose-dependent growth inhibition (51% at 1 µM, 81% at 25 µM)[10] |
Table 2: Cytotoxicity of Bismuth Compounds on Various Cancer Cell Lines.
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. Studies comparing the genotoxicity of bismuth and lead have yielded interesting results.
In one study, a chromosomal aberration test in cultured mammalian cells showed that bismuth produced positive results, indicating it can cause structural chromosome damage.[11][12] In contrast, lead was considered inactive in the same study under the tested conditions.[11][12] This highlights the importance of evaluating the specific toxicological endpoints for each compound, as a generally "safer" compound like bismuth may still pose specific risks such as genotoxicity.
Experimental Protocols
For the key experiments cited in this guide, the following provides an overview of the methodologies.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[13][14][15]
Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance at various concentrations, both with and without metabolic activation (using an S9 fraction from rat liver).[13][16] Following exposure for a defined period, the cells are treated with a metaphase-arresting agent (e.g., colchicine).[16] The cells are then harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations such as breaks, gaps, and exchanges.[16][17] A statistically significant, dose-dependent increase in the frequency of aberrant cells compared to negative controls indicates a positive result.[13]
Workflow:
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][18][19][20]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[18][19] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[19]
Workflow:
Signaling Pathways in Toxicity
Lead-Induced Neurotoxicity
The neurotoxicity of lead is multifaceted and involves the disruption of several critical signaling pathways. A key mechanism is its interference with calcium-dependent processes.[21][22][23]
Lead can directly inhibit voltage-gated calcium channels and mimic calcium ions, thereby disrupting intracellular calcium homeostasis and altering neurotransmitter release.[21][23] It also induces oxidative stress by promoting the generation of reactive oxygen species (ROS) and can compromise the integrity of the blood-brain barrier, leading to neuronal damage.[22][23]
Bismuth Toxicity Pathway
The molecular mechanisms underlying bismuth toxicity are not as well-defined as those for lead. However, current research suggests that its toxicity may involve the binding to essential cellular components and the induction of autophagy.[24][25]
Bismuth compounds have been shown to bind to essential enzymes, potentially inactivating them and leading to cellular dysfunction.[24] Additionally, studies have demonstrated that various bismuth compounds can induce autophagy in kidney cells, a process of cellular self-digestion that can be linked to cytotoxicity.[25]
Conclusion
The comparative analysis presented in this guide underscores the significantly lower acute toxicity of bismuth compounds compared to lead compounds. However, the evidence of genotoxicity associated with bismuth in certain assays warrants careful consideration. For researchers and drug development professionals, this highlights the necessity of a comprehensive toxicological evaluation of any potential therapeutic agent, looking beyond general classifications of "safe" or "toxic." The provided experimental protocols and pathway diagrams offer a foundational understanding for conducting and interpreting such crucial safety assessments. As research continues, a more detailed picture of the molecular mechanisms of bismuth toxicity will undoubtedly emerge, further refining its potential as a safer alternative to lead in various scientific and medical applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. What is the LD50 of lead? | AAT Bioquest [aatbio.com]
- 6. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]
- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pathways – Lead Poisoning [sites.tufts.edu]
- 24. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exposure and nephrotoxicity concern of bismuth with the occurrence of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bismuth-Based and Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. For decades, palladium-catalyzed cross-coupling reactions have been the gold standard, offering high efficiency and broad substrate scope, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. However, the high cost, toxicity, and environmental concerns associated with palladium have spurred the search for more sustainable alternatives. Bismuth, a cheaper and less toxic main group metal, has emerged as a promising candidate, with recent research demonstrating its unique catalytic capabilities, often driven by photocatalysis.
This guide provides an objective comparison of the performance of emerging bismuth-based catalysts against well-established palladium catalysts in key cross-coupling reactions. The data presented is collated from various studies to offer a comparative overview, and detailed experimental protocols for representative reactions are provided.
Data Presentation: A Comparative Overview
Direct head-to-head comparisons of bismuth and palladium catalysts under identical conditions are still emerging in the literature. The following tables summarize representative data from different studies to provide a comparative perspective on their performance in Suzuki-Miyaura, Heck-type, Sonogashira, and Buchwald-Hartwig amination reactions. It is crucial to note that reaction conditions vary between studies, which significantly impacts outcomes.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. While palladium catalysis is highly developed for this transformation, recent advancements have shown the potential of bismuth-based photocatalysts.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Bismuth | 4-Iodoacetophenone | Phenylboronic acid | K₂HPO₄ | MeCN | 25 | 48 | 85 | 10 | [1] |
| Palladium | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | 1 | [2] |
| Palladium | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | 1.5 | [3] |
Observation: Palladium catalysts generally exhibit higher turnover numbers and shorter reaction times at elevated temperatures. Bismuth-based systems, particularly those leveraging photocatalysis, can operate at room temperature but may require longer reaction times and higher catalyst loadings.
Table 2: Heck-Type Reactions
The Heck reaction couples an unsaturated halide with an alkene. Bismuth has shown promise in photocatalytic Heck-type reactions, offering an alternative to traditional palladium catalysis.
| Catalyst System | Electrophile | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Bismuth | 1-Iodoadamantane | Styrene | - | MeCN | 25 (Blue LED) | 48 | 90 | 5 | [4] |
| Palladium | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | 1 | [5] |
| Palladium | Iodobenzene | n-Butyl acrylate | NaOAc | DMF | 100-140 | - | High | Low | [6] |
Observation: Bismuth photocatalysis enables Heck-type couplings of alkyl halides, a challenging transformation for traditional palladium catalysts which can be prone to β-hydride elimination. Palladium systems remain highly efficient for aryl halides.[4]
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of synthesizing conjugated systems.[7]
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Palladium | Iodobenzene | Phenylacetylene | Et₃N | Ionic Liquid | 55 | 3 | 99 | 0.5 | [8] |
| Palladium/CuI | 4-Iodotoluene | Phenylacetylene | Piperidine | THF | RT | 2 | 98 | 2 (Pd) | [3] |
Observation: The Sonogashira reaction is heavily dominated by palladium catalysis, often in the presence of a copper co-catalyst. Bismuth-catalyzed analogues are not yet well-established.
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Palladium catalysis is highly developed, while bismuth-catalyzed C-N couplings are an emerging area of research.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Bismuth | Redox-active ester | Benzimidazole | - | DMA | 25 | 2 | 92 | 10 | [9] |
| Palladium | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 (reflux) | 6 | 94 | 1.5 | [10] |
| Palladium | 2-Bromobenzonitrile | Aniline | KHMDS | Toluene | 100 | 18 | 95 | 2 | [11] |
Observation: Palladium catalysts are highly efficient for the coupling of a wide range of aryl halides and amines. Emerging bismuth-catalyzed C-N couplings operate under mild conditions but may currently have a more limited substrate scope, often utilizing redox-active esters instead of aryl halides.[9]
Experimental Protocols
Bismuth-Photocatalyzed Heck-Type Coupling of an Alkyl Iodide with Styrene
This protocol is adapted from a published procedure for a bismuth-photocatalyzed Heck-type reaction.[4]
Materials:
-
Bismuth photocatalyst (e.g., a photoactive bismuth complex) (5 mol%)
-
Alkyl iodide (e.g., 1-iodoadamantane) (1.0 equiv)
-
Alkene (e.g., styrene) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
-
Blue LED light source (e.g., 457 nm)
-
Reaction vessel (e.g., culture tube with a Teflon screw-cap)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the bismuth photocatalyst, alkyl iodide, and a magnetic stir bar inside an argon-filled glovebox.
-
Add the alkene and acetonitrile to the vessel.
-
Seal the vessel with the Teflon screw-cap.
-
Place the reaction vessel in front of a blue LED light source and stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion (typically 48 hours), the reaction mixture can be purified by column chromatography on silica gel to isolate the desired product.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide.[2][9]
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)
-
Reaction flask (e.g., round-bottom flask)
-
Reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction flask, add the palladium catalyst, aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Catalytic Cycles and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cross-coupling reaction.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Proposed Bismuth Photocatalytic Cycle (Heck-Type)
The mechanism for bismuth-photocatalyzed reactions is an active area of research and can differ significantly from palladium catalysis, often involving radical intermediates and multiple oxidation states of bismuth.[4]
Caption: A proposed photocatalytic cycle for a bismuth-catalyzed Heck-type reaction.
Conclusion
Palladium catalysts remain the workhorse for a wide array of cross-coupling reactions, offering high efficiency, reliability, and a broad substrate scope. However, the development of bismuth-based catalysts presents an exciting frontier in organic synthesis. These catalysts offer the advantages of being more cost-effective and environmentally benign. While still an emerging field, bismuth photocatalysis has demonstrated unique reactivity, particularly in mediating transformations that are challenging for traditional palladium systems. As research progresses, bismuth catalysts hold the potential to become a valuable and sustainable tool in the synthetic chemist's toolbox, complementing and, in some cases, potentially replacing palladium in specific applications. Further research into direct, side-by-side comparative studies will be crucial for delineating the specific advantages and limitations of each catalytic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Bismuth vs. Lanthanide-Doped Phosphors for Advanced Applications
A comprehensive comparison of bismuth-doped and lanthanide-doped phosphors reveals distinct spectroscopic advantages and disadvantages, guiding researchers in selecting the optimal material for applications ranging from solid-state lighting to biomedical imaging. While lanthanide-doped phosphors have long been the industry standard, bismuth-doped phosphors are emerging as a highly efficient and cost-effective alternative.
This guide provides a detailed comparison of the spectroscopic properties of bismuth-doped and lanthanide-doped phosphors, supported by experimental data. We delve into their luminescence mechanisms, quantitative performance metrics, and the experimental protocols used for their characterization, offering a valuable resource for researchers, scientists, and professionals in drug development.
Performance at a Glance: A Quantitative Comparison
The choice between bismuth and lanthanide-doped phosphors often comes down to specific performance requirements. The following table summarizes key spectroscopic parameters for representative phosphors from each class.
| Property | Bismuth-Doped Phosphors | Lanthanide-Doped Phosphors |
| Activator Ion | Bi³⁺ | Eu²⁺, Eu³⁺, Ce³⁺, Tb³⁺, etc. |
| Typical Host Lattices | Oxides (e.g., SrO, La₂O₃), Borates, Phosphates | Silicates, Nitrides, Oxides, Fluorides |
| Excitation Range | Broad, typically in the UV to near-UV range | Varies; f-f transitions are sharp, d-f are broad (UV-blue) |
| Emission Range | Broad, highly dependent on the host lattice (blue to red) | Narrow (f-f transitions) or broad (d-f transitions) |
| Quantum Yield (Internal) | Can be very high, with some reports of up to 99%[1]. For example, Ba₃SbAl₃Ge₂O₁₄:Bi³⁺ exhibits an IQE of 95.3%[2]. | Varies widely. Eu²⁺-doped phosphors can have high QY (e.g., ~65% in CaS:Eu²⁺)[3]. Eu³⁺-doped phosphors can also be efficient (e.g., >87.95% in Ca₂SiO₄:Eu³⁺)[4]. Ce³⁺-doped garnets can have QY up to 81.2%[5]. |
| Luminescence Lifetime | Typically in the microsecond (µs) to millisecond (ms) range[6][7]. For instance, CLZSAG:Bi³⁺ has a lifetime of 1.57 µs[8]. | Generally in the microsecond (µs) to millisecond (ms) range. Eu³⁺ in LiNa₅(PO₄)₂ shows lifetimes of 1.9-2.5 ms[9]. |
| Thermal Stability | Varies; some exhibit excellent thermal stability and even negative thermal quenching[1][6]. For example, YNb₀.₂Ta₀.₈O₄:Bi³⁺ shows excellent thermostability[10]. | Generally good, but can be a limiting factor in high-power applications. Co-doping can enhance thermal stability[11]. |
| Cost | Bismuth is generally more abundant and less expensive than rare-earth elements. | Lanthanides are rare-earth elements and can be more expensive. |
Unveiling the Luminescence Mechanisms
The distinct spectroscopic properties of bismuth and lanthanide-doped phosphors stem from their different electronic transition mechanisms.
Bismuth-doped phosphors typically involve the Bi³⁺ ion. The luminescence arises from transitions between the ¹S₀ ground state and the ³P₁ excited state. These transitions are strongly influenced by the host lattice, leading to broad emission bands that can be tuned across the visible spectrum by changing the host material[12].
Lanthanide-doped phosphors utilize ions such as Eu²⁺, Eu³⁺, and Ce³⁺.
-
Eu³⁺ and other trivalent lanthanides exhibit sharp emission lines due to 4f-4f transitions. These transitions are shielded from the host lattice by outer electrons, resulting in emission wavelengths that are largely independent of the host.
-
Eu²⁺ and Ce³⁺ show broad emission bands resulting from 4f-5d transitions. The 5d orbitals are more exposed to the crystal field of the host lattice, making the emission wavelength highly dependent on the host material.
The following diagram illustrates the fundamental differences in their luminescence pathways.
Experimental Protocols
Accurate characterization of phosphor performance is crucial. Below are detailed methodologies for key spectroscopic measurements.
Phosphor Synthesis (Solid-State Reaction Method)
A common method for synthesizing both bismuth and lanthanide-doped phosphors is the high-temperature solid-state reaction.
Workflow Diagram:
Methodology:
-
Precursor Selection: High-purity (>99.9%) starting materials are used. For example, for SrO:Bi, precursors could be SrCO₃ and Bi₂O₃. For Y₃Al₅O₁₂:Ce, precursors could be Y₂O₃, Al₂O₃, and CeO₂.
-
Stoichiometric Weighing and Mixing: The precursors are weighed according to the desired stoichiometry of the final phosphor. They are then thoroughly mixed, often by grinding in an agate mortar with a pestle, sometimes with a solvent like ethanol to ensure homogeneity.
-
Sintering: The mixed powder is placed in an alumina crucible and sintered in a high-temperature furnace. The sintering temperature, duration, and atmosphere (air or a reducing atmosphere like H₂/N₂) are critical parameters that depend on the specific phosphor being synthesized. A multi-step sintering process with intermediate grinding is often employed to ensure a complete reaction and a homogeneous product.
-
Cooling and Pulverization: After sintering, the furnace is cooled down to room temperature. The resulting product is then finely ground to obtain the phosphor powder.
Photoluminescence Quantum Yield (PLQY) Measurement
The absolute method using an integrating sphere is a standard technique for determining the PLQY.[13][14]
Experimental Setup:
-
Spectrofluorometer
-
Integrating sphere
-
Monochromatic light source (e.g., Xenon lamp with a monochromator or a laser)
-
Sample holder
Procedure:
-
Reference Measurement (Empty Sphere): The emission spectrum of the light source is recorded with the integrating sphere being empty. This measures the total number of incident photons.
-
Reference Measurement (Blank Sample): A blank sample (e.g., the host material without the activator ion) is placed in the integrating sphere, and the spectrum of the scattered excitation light is recorded.
-
Sample Measurement: The phosphor sample is placed in the integrating sphere, and the spectrum is recorded. This measurement includes both the scattered excitation light and the emitted luminescence.
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by subtracting the number of scattered photons in the sample measurement from the number of incident photons in the reference measurement. The number of emitted photons is obtained by integrating the area under the emission peak.
Luminescence Lifetime Measurement
Time-correlated single-photon counting (TCSPC) is a common and accurate method for measuring luminescence lifetimes.
Experimental Setup:
-
Pulsed light source (e.g., pulsed laser diode or LED)
-
Sample holder
-
Emission monochromator
-
Photomultiplier tube (PMT) or other sensitive photodetector
-
TCSPC electronics
Procedure:
-
Excitation: The phosphor sample is excited with short pulses of light from the pulsed source.
-
Photon Detection: The emitted photons are collected and passed through a monochromator to select the desired emission wavelength. The photons are then detected by the PMT.
-
Time Correlation: The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.
-
Histogram Formation: This process is repeated many times, and a histogram of the arrival times of the photons is built up. This histogram represents the decay of the luminescence intensity over time.
-
Data Analysis: The resulting decay curve is fitted with an exponential function (or multiple exponential functions for more complex decays) to determine the luminescence lifetime (τ).
Conclusion
Both bismuth-doped and lanthanide-doped phosphors offer a rich playground for materials scientists and engineers. Bismuth-doped phosphors present a compelling case as a cost-effective and highly efficient alternative to traditional lanthanide-based materials, particularly for applications where broad emission and high quantum yields are paramount. Their host-dependent tunability offers a wide color gamut. However, lanthanide-doped phosphors, with their characteristic sharp emission lines (in the case of f-f transitions) and well-established performance, will continue to be indispensable for applications requiring high color purity and stability. The choice between these two classes of materials will ultimately depend on the specific requirements of the intended application, balancing factors such as cost, desired spectroscopic properties, and operational stability.
References
- 1. MGa2B2O7:Bi3+,Al3+ (M = Sr, Ba) blue phosphors with a quantum yield of 99% and negative thermal quenching - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structure, Bi3+ yellow luminescence, and high quantum efficiency of Ba3SbAl3Ge2O14:Bi3+ phosphor for white light-emitting diodes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. benchchem.com [benchchem.com]
- 5. A novel Ce3+ activated Lu3MgAl3SiO12 garnet phosphor for blue chip light-emitting diodes with excellent performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the luminescence of Bi^3+-activated Ca_5Ga_6O_14 phosphors by varying doping concentration and composition design | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Origin of D-band emission in a novel Bi3+-doped phosphor La3SnGa5O14:Bi3+ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. ossila.com [ossila.com]
- 14. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]
DFT analysis comparing bismuth and gold-catalyzed reactions
A deep dive into the mechanistic nuances and performance metrics of bismuth and gold catalysts, leveraging Density Functional Theory (DFT) analysis to guide researchers and drug development professionals. This guide provides a comparative overview of their catalytic efficacy in key organic transformations, supported by quantitative data and detailed computational protocols.
In the landscape of modern catalysis, both gold and bismuth have emerged as powerful tools for orchestrating complex chemical transformations. While gold has enjoyed a longer period in the spotlight, particularly for its unique ability to activate π-systems, bismuth is rapidly gaining recognition as a versatile and more sustainable alternative. This comparison guide utilizes Density Functional Theory (DFT) as a lens to scrutinize the catalytic cycles of both metals, offering a detailed perspective on their performance in reactions crucial for pharmaceutical and materials science.
At a Glance: Key Performance Metrics
A comparative analysis of DFT-derived quantitative data for bismuth- and gold-catalyzed reactions reveals distinct profiles in terms of activation energies and reaction thermodynamics. The following table summarizes key energetic parameters for representative reactions, providing a snapshot of their relative efficiencies.
| Reaction Type | Catalyst | Substrate(s) | Rate-Determining Step | Activation Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |
| Hydroalkylation | Bi(OTf)₃ | Styrene + Acetylacetone | Protonation of styrene | 15.2 | -23.5 |
| AuCl₃ | Styrene + Acetylacetone | C-C bond formation | 21.8 | -18.9 | |
| Propene Oxidation | α-Bi₂Mo₃O₁₂ | Propene | H-abstraction from methyl group | 18.9 | - |
| Au cluster on TiO₂ | Propene | O₂ dissociation | 21.4 | - | |
| C-H Arylation | Bi(OAc)₃ | Benzene + Phenylboronic acid | Transmetalation | 25.1 | -15.7 |
| [IPrAuCl]/AgSbF₆ | Benzene + Phenylsilane | C-H activation | 28.3 | -12.4 |
Mechanistic Insights: A Tale of Two Metals
DFT studies illuminate the fundamental differences in the mechanisms of bismuth- and gold-catalyzed reactions, even when they yield the same product. A prime example is the hydroalkylation of styrene with acetylacetone.
Bismuth's Path: The bismuth(III)-catalyzed reaction proceeds through a mechanism where the bismuth center acts as a Lewis acid, coordinating to the oxygen atoms of acetylacetone. This enhances the acidity of the enolic proton, facilitating the protonation of styrene in the rate-determining step.[1]
Gold's Path: In contrast, the gold(I)-catalyzed pathway involves the coordination of the gold center to the π-system of the enol form of acetylacetone. This is followed by a nucleophilic attack of the styrene on the activated acetylacetone, with the subsequent C-C bond formation being the highest energy barrier.[1]
These distinct mechanisms are a direct consequence of the electronic properties of the two metals. Gold, being a soft Lewis acid, shows a preference for soft π-donors like alkenes and alkynes. Bismuth, a harder Lewis acid, favors coordination with harder donors like oxygen atoms.
Experimental & Computational Protocols
To ensure the reproducibility and accuracy of the presented data, the following sections detail the methodologies employed in the cited DFT studies.
General Computational Details
All Density Functional Theory (DFT) calculations were performed using the Gaussian 16 suite of programs.[2] Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) were carried out without any symmetry constraints. The nature of all stationary points was confirmed by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
Hydroalkylation of Styrene with Acetylacetone
-
Bismuth-Catalyzed Reaction:
-
Gold-Catalyzed Reaction:
Propene Oxidation
-
Bismuth Molybdate Catalyst:
-
Gold Cluster Catalyst:
-
Functional: PBE[4]
-
Basis Set: A plane-wave basis set with an energy cutoff of 400 eV was used.
-
Model: An Au₁₀ cluster supported on a TiO₂(110) surface was employed.
-
C-H Arylation
-
Bismuth-Catalyzed Reaction:
-
Functional: B3LYP-D3[5]
-
Basis Set: The SDD effective core potential was used for Bi, and the 6-311+G(d,p) basis set was used for other atoms.
-
Solvation Model: The IEF-PCM solvation model was used for acetic acid.
-
-
Gold-Catalyzed Reaction:
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the hydroalkylation of styrene with acetylacetone, highlighting the key differences between the bismuth and gold-catalyzed pathways.
Conclusion: Choosing the Right Catalyst
The DFT analyses presented in this guide underscore that the choice between bismuth and gold catalysis is not merely a matter of cost or availability, but a nuanced decision based on the desired reaction mechanism and substrate compatibility. Gold catalysts, with their affinity for π-systems, excel in a wide range of cyclization and addition reactions. Bismuth catalysts, on the other hand, offer a distinct reactivity profile, often proceeding through different mechanistic pathways and providing complementary selectivity. For researchers and professionals in drug development, a thorough understanding of these computational insights can be invaluable for catalyst design, reaction optimization, and the rational development of novel synthetic methodologies. As computational power continues to grow, we can expect DFT to play an even more prominent role in unraveling the intricacies of catalysis and guiding the discovery of next-generation catalysts.
References
A Comparative Guide to the Experimental Validation of Predicted Bismuth Cation Structures
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of bismuth cations is paramount for advancing their application in various scientific fields, including medicine and materials science. While theoretical predictions provide valuable insights into the potential geometries of these species, experimental validation is crucial for confirming these structures and understanding their chemical behavior. This guide provides a comparative overview of key analytical techniques employed for the characterization of bismuth cation structures, supported by experimental data from recent literature.
Data Presentation: A Comparative Analysis of Structural Parameters
The following tables summarize quantitative data obtained from various experimental techniques for different this compound structures. It is important to note that a direct comparison of the exact same this compound across all techniques is often not available in the literature. Therefore, this guide presents data for structurally related species to highlight the strengths and limitations of each method.
Table 1: Structural Parameters of Bismuth Cations Determined by Single-Crystal X-ray Diffraction
| This compound/Complex | Bi-Ligand Bond Length (Å) | Coordination Number | Geometry | Reference |
| [(Dipp-BIAN)BiCl₃]₂ | Bi-N: 2.453(5) - 2.882(7) | 6 | Distorted Octahedral | [1] |
| [(o-iPr-BIAN)BiCl₃]₂ | Bi-N: 2.513(6) - 2.810(6) | 6 | Distorted Octahedral | [1] |
| [(p-iPr-BIAN)BiCl₃]₂ | Bi-N: 2.488(4) - 2.503(4) | 6 | Distorted Octahedral | [1] |
| [Trimetallic Bismuth(I) Allyl Cation] | Bi-Bi: 2.93361(12) | 3 | Trigonal | [2][3] |
| [Sn₅Bi₃]³⁻ (anion) | Cs-Bi: 3.783(1) - 4.128(2) | - | - | [4] |
Table 2: Structural Parameters of Bismuth Species Determined by EXAFS
| System | Bi-Atom Bond Length (Å) | Coordination Number | Reference |
| Bi modified GeS glasses | Bi-S: ~2.8 | 4 | [5] |
| Bismuth perovskite-type phases | Bi-O: 2.12 - 2.33 | 5 or 6 | [6] |
| Bi³⁺ doped BaAl₁₂O₁₉ | Bi-O: ~2.2 | 4 | [7] |
Table 3: Spectroscopic Data for Bismuth Cations and Related Compounds
| Technique | Species | Key Observations | Reference |
| Raman Spectroscopy | Bismuth Oxychalcogenides | A₁g mode at 160 cm⁻¹ (Bi₂O₂Se), A₁g and B₁g modes at 147 cm⁻¹ and 340 cm⁻¹ (Bi₂O₂Te) | [8] |
| Bismuth Thin Films | E_g and A₁g phonon modes | [9] | |
| Bismuth Pyrochlores | Low-frequency modes (70–180 cm⁻¹) | [10] | |
| ESI-Mass Spectrometry | Bismuth Oxido Clusters | Observation of intact cluster ions with complex charge state distributions. | [11] |
| Bismuth-Thiolate-Carboxylate Clusters | Identification of various multibismuth multiligand cluster ions. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of experimental results. Below are generalized protocols for the key techniques discussed, based on common practices reported in the literature.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement in a crystalline solid, providing accurate bond lengths and angles.
Methodology:
-
Crystal Growth: Suitable single crystals of the bismuth salt are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A well-formed, single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected as a series of frames at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[12][13]
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS is a powerful technique for determining the local atomic structure around a specific element, providing information on coordination numbers and bond distances even in non-crystalline materials.
Methodology:
-
Sample Preparation: The sample, which can be a solid or a solution, is prepared to ensure uniform thickness and appropriate concentration of the absorbing element (bismuth).
-
Data Acquisition: The sample is placed in the beamline of a synchrotron radiation source. The X-ray absorption spectrum is measured at the Bi L₃-edge.
-
Data Analysis: The EXAFS signal is extracted from the raw absorption data by subtracting the pre-edge and post-edge backgrounds. The resulting signal is then Fourier transformed to obtain a radial distribution function, which provides information about the distances and coordination numbers of the neighboring atoms.[6][14][15]
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and symmetry.
Methodology:
-
Sample Preparation: The sample (solid or liquid) is placed on a microscope slide or in a suitable container.
-
Data Acquisition: A monochromatic laser beam (e.g., from a Nd:YAG laser) is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. A CCD detector is typically used to record the Raman spectrum.[16][17]
-
Spectral Analysis: The positions, intensities, and widths of the Raman bands are analyzed to identify the vibrational modes and deduce structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of large and fragile molecules, such as bismuth clusters, by transferring them from solution to the gas phase as intact ions.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration.[18][19]
-
Infusion and Ionization: The sample solution is infused into the ESI source, where a high voltage is applied to a capillary, generating a fine spray of charged droplets.
-
Desolvation: The charged droplets are desolvated by a stream of inert gas, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios (m/z) are determined.[20] For structural elucidation, tandem mass spectrometry (MS/MS) can be employed, where specific ions are selected, fragmented (e.g., by collision-induced dissociation), and the fragments are analyzed to provide structural information.[21][22][23][24]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of experimental validation and the relationship between different analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. A trimetallic bismuth(I)-based allyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. rua.ua.es [rua.ua.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. neutrons.ornl.gov [neutrons.ornl.gov]
- 14. arxiv.org [arxiv.org]
- 15. Comparative analysis of XANES and EXAFS for local structural characterization of disordered metal oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Raman spectroscopy of a few layers of bismuth telluride nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 20. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 22. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 24. tutorchase.com [tutorchase.com]
A Comparative Guide to Analytical Methods for Bismuth Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of bismuth, a crucial element in many pharmaceutical formulations. The following sections present a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the analytical workflow and validation processes to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for bismuth quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This section summarizes the performance characteristics of several common techniques.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) | Key Applications |
| ICP-MS | 0.04 - 10 ng/mL[1] | 0.02 - 0.04 ng/mL[1] | 0.1 - 0.4 ng/mL[1] | 89.84 - 96.26[1] | < 10[1] | Ultra-trace analysis in biological matrices (plasma, urine)[1][2] |
| ICP-AES | 0.2 - 2.0 mg/L[3] | 0.03 mg/L[3] | 0.12 mg/L[3] | Not explicitly stated | Not explicitly stated | Analysis of thin films[3] |
| GFAAS | Not explicitly stated | 1.84 µg/L[4] | 2.98 µg/L[4] | Bias: 0.85%[4] | 3.59[4] | Environmental samples[4] |
| HGAAS | Not explicitly stated | 0.06 µg/L[4] | 0.110 µg/L[4] | Bias: 1.47%[4] | Not explicitly stated | Environmental samples with better accuracy than GFAAS[4] |
| RP-HPLC | 140 - 700 µg/ml[5] | 3.02 µg/ml[6] | 10.00 µg/ml[5][6] | 100.19 - 100.27[5][6] | 0.3 - 0.7[6] | Simultaneous analysis in pharmaceutical dosage forms[5][6] |
| Spectrophotometry | 0.25 - 7.5 µg/ml[7] | 0.008 - 0.0633 µg/mL[8][9] | 0.0847 µg/mL[9] | 96 ± 1.5[8] | < 2.73[9] | Water samples, veterinary preparations[7][8][9] |
| DPP | 5 - 45 ppm[10] | Not explicitly stated | Not explicitly stated | Recovery studies performed[10] | Repeatability and intermediate precision studied[10] | Pharmaceutical formulations[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are protocols for some of the key techniques discussed.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Bismuth in Biological Samples
This method is highly sensitive and suitable for determining low levels of bismuth in complex matrices like plasma and urine.[1]
-
Sample Preparation:
-
Plasma: An aliquot of 1.0 mL of plasma is mixed with 3 mL of HNO₃ and 0.5 mL of H₂O₂. The mixture is solubilized by microwave digestion. After cooling, distilled water is added to a final volume of 8 mL. The sample is diluted further to achieve the desired concentration of the internal standard.[1]
-
Urine: An aliquot of 0.4 mL of urine sample is mixed with 1% HNO₃ and an internal standard solution to a final volume of 10 mL.[1]
-
-
Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer is used for the analysis.[1]
-
Calibration: The method is calibrated using a series of standards prepared in the same matrix as the samples. The linearity for bismuth has been established from 0.04 to 5 ng/mL in plasma and 0.2–10 ng/mL in urine.[1]
Atomic Absorption Spectrometry (AAS) for Bismuth in Environmental Samples
AAS, particularly with hydride generation, offers good sensitivity for environmental monitoring.[4]
-
Sample Preparation: Samples from stationary emission sources are collected by isokinetic air sampling through an absorbing solution and a glass fiber filter. The filter and absorbing solution are digested using concentrated nitric acid in a microwave digester.[4]
-
Instrumentation: An Atomic Absorption Spectrometer equipped with either a graphite furnace (GFAAS) or a hydride generation system (HGAAS) is used.[4]
-
Analysis:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bismuth in Pharmaceutical Capsules
This method allows for the simultaneous quantification of bismuth subcitrate along with other active pharmaceutical ingredients.[5]
-
Chromatographic Conditions:
-
Method Validation: The method was validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.[5]
Spectrophotometry for Bismuth in Water Samples
Spectrophotometric methods are often simple, rapid, and cost-effective for the determination of bismuth in various samples.[7]
-
Reagents:
-
Procedure: The method is based on the reaction of bismuth(III) with ARS and CPC at pH 3 to form a pink, water-soluble ternary complex. The absorbance of this complex is measured at its maximum absorption wavelength of 507 nm.[7]
-
Calibration: A linear calibration curve is obtained for bismuth concentrations in the range of 0.25–7.5 µg/ml.[7]
Visualizing the Analytical Process
Diagrams can help clarify complex workflows and relationships between different stages of analysis. The following visualizations were created using the DOT language.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation.
References
- 1. Pharmacokinetics of Bismuth following Oral Administration of Wei Bi Mei in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. wjpls.org [wjpls.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
Comparative performance of bismuth and zinc in battery anodes
For Researchers, Scientists, and Drug Development Professionals
The quest for next-generation energy storage solutions has intensified the focus on anode materials that offer high capacity, long cycle life, and enhanced safety. Among the contenders, bismuth (Bi) and zinc (Zn) have emerged as promising candidates, each with a unique set of electrochemical properties. This guide provides an objective comparison of the performance of bismuth and zinc as battery anodes, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and development.
At a Glance: Bismuth vs. Zinc Anodes
| Feature | Bismuth (Bi) Anode | Zinc (Zn) Anode |
| Primary Reaction | Alloying/De-alloying with cations (e.g., Li+, Na+, K+) | Plating/Stripping of Zn metal |
| Theoretical Specific Capacity | ~385 mAh/g (for Na, Mg) | ~820 mAh/g |
| Theoretical Volumetric Capacity | High (~3800 mAh/cm³) | High (~5855 mAh/cm³) |
| Operating Voltage | Relatively low vs. Li/Li+, Na/Na+ | Low (-0.76 V vs. SHE) |
| Primary Challenge | Significant volume expansion during alloying | Dendrite formation, corrosion, and hydrogen evolution |
| Common Electrolytes | Organic (for Li, Na, K-ion batteries) | Aqueous (for Zn-ion batteries) |
Quantitative Performance Comparison
The following tables summarize the key performance metrics for bismuth and zinc anodes as reported in the literature. It is crucial to note that the data is often presented for different battery systems, which can influence the results.
Table 1: Specific Capacity and Coulombic Efficiency
| Anode Material | Battery System | Reported Specific Capacity (mAh/g) | Initial Coulombic Efficiency (%) | Average Coulombic Efficiency (%) | Source(s) |
| Bismuth | Na-ion | 351.5 - 400 | ~65.9% (porous Bi) | >99% (with modifications) | [1] |
| K-ion | ~392 (after 100 cycles) | - | >99% | ||
| Mg-ion | >300 | - | >98% | ||
| Zinc | Aqueous Zn-ion | Practical capacity is cell-dependent | Often >98% | >99% (with modifications) | [2] |
| Zn-Bi Alloy | Aqueous Zn-ion | 119.3 (after 1700 cycles) | - | - |
Table 2: Cycling Stability and Rate Capability
| Anode Material | Battery System | Cycling Performance | Rate Capability | Source(s) |
| Bismuth | Na-ion | 94.4% retention after 2000 cycles | 319 mAh/g at 150 A/g (nanotubes) | [1] |
| K-ion | 85% retention after 600 cycles | 276 mAh/g at 1.6 A/g | ||
| Mg-ion | 90.7% retention over 200 cycles | - | ||
| Zinc | Aqueous Zn-ion | >1000h in symmetric cells (modified) | Dependent on cell design and modifications | |
| Zn-Bi Alloy | Aqueous Zn-ion | Stable for 1000h in symmetric cells | - |
Experimental Protocols
Standardized testing is crucial for the accurate comparison of anode materials. While specific parameters may vary, the following outlines a general experimental workflow for evaluating bismuth and zinc anodes.
Anode Preparation
-
Bismuth Anode: Bismuth-based anodes are typically prepared by mixing the active material (e.g., Bi powder, Bi nanoparticles) with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., copper foil) and dried under vacuum.
-
Zinc Anode: Zinc anodes are often used as metallic foils. For composite anodes, zinc powder or zinc oxide can be mixed with a conductive agent and a binder, similar to the preparation of bismuth anodes, and cast on a current collector (e.g., stainless steel or copper foil).
Electrochemical Testing
-
Cell Assembly: Half-cells are typically assembled in a glovebox under an inert atmosphere (for non-aqueous systems) or in ambient air (for aqueous systems). The prepared anode serves as the working electrode, while a suitable counter and reference electrode are used (e.g., sodium metal for Na-ion batteries, zinc foil for symmetric Zn-ion cells). A separator (e.g., glass fiber) is soaked in the electrolyte and placed between the electrodes.
-
Cyclic Voltammetry (CV): CV is performed to identify the redox potentials of the electrochemical reactions. The cell is cycled within a specific voltage window at various scan rates.
-
Galvanostatic Cycling: The battery is charged and discharged at a constant current between defined voltage limits to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
Rate Capability Test: The cell is cycled at progressively increasing current densities to assess the anode's performance under high-power conditions.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the battery.
Mechanistic Insights and Visualizations
The fundamental electrochemical mechanisms of bismuth and zinc anodes differ significantly, which dictates their respective advantages and challenges.
Bismuth Anode: Alloying Mechanism
Bismuth anodes function through an alloying/de-alloying mechanism with the charge-carrying cations of the electrolyte. For instance, in a sodium-ion battery, the reaction proceeds as follows:
Bi + 3Na⁺ + 3e⁻ ↔ Na₃Bi
This process involves a significant change in the volume of the anode material, which can lead to pulverization and loss of electrical contact, thereby affecting the cycling stability.
Zinc Anode: Plating and Stripping Mechanism
Zinc anodes in aqueous zinc-ion batteries operate via the reversible plating and stripping of metallic zinc on the electrode surface:
Zn²⁺ + 2e⁻ ↔ Zn
The primary challenges with this mechanism are the non-uniform deposition of zinc, which leads to the formation of dendrites that can cause short circuits, and parasitic side reactions with the aqueous electrolyte, such as hydrogen evolution and corrosion.
Experimental Workflow for Anode Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of battery anode materials.
Conclusion
Both bismuth and zinc present compelling attributes as anode materials for future battery technologies. Zinc stands out with its exceptionally high theoretical specific capacity and its suitability for safe, aqueous battery systems. However, the challenges of dendrite growth and parasitic side reactions must be overcome for practical, long-term applications. Alloying zinc with bismuth has shown promise in mitigating these issues.
Bismuth, on the other hand, offers a high volumetric capacity and avoids the dendrite issues inherent to zinc. Its primary drawback is the significant volume change during cycling, which necessitates strategies like nanostructuring or compositing with carbonaceous materials to ensure mechanical integrity and stable performance. The choice between bismuth and zinc will ultimately depend on the specific requirements of the battery application, including the desired energy density, power density, cycle life, cost, and safety. Further research into materials engineering and electrolyte optimization is critical to unlock the full potential of both these promising anode materials.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bismuth Cation Waste
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of bismuth cation waste, ensuring the protection of both laboratory personnel and the environment. While generally considered less toxic than many heavy metals, bismuth and its compounds still require careful handling and adherence to established disposal protocols.[1][2]
Operational Plan for this compound Waste
The primary strategy for managing aqueous waste containing bismuth cations is through precipitation. This process converts the soluble bismuth ions into an insoluble solid, which can then be safely separated from the liquid waste stream. The resulting solid is collected as hazardous waste, while the remaining liquid can often be disposed of down the sanitary sewer, provided it meets local regulatory standards.
Two effective precipitation methods for bismuth cations are detailed below: precipitation as bismuth oxychloride and precipitation as bismuth citrate. The choice of method may depend on the specific composition of your waste stream and the availability of reagents.
Data Presentation: Bismuth Precipitation Parameters
The following table summarizes key quantitative data for the two recommended precipitation methods. It is crucial to note that permissible discharge limits for bismuth can vary significantly based on local regulations. Laboratories should always consult their local environmental health and safety (EHS) office or the relevant regulatory body to ensure compliance.
| Parameter | Bismuth Oxychloride Precipitation | Bismuth Citrate Precipitation |
| Precipitating Agent | Hydrochloric Acid (HCl) followed by a base (e.g., NaOH) | Citric Acid or Trisodium Citrate |
| Optimal pH for Precipitation | Adjusted with a base to initiate precipitation | Approximately 0.6 |
| Reagent Molar Ratio | Bi(NO₃)₃·5H₂O to HCl ratio of 1:5 | Citrate ions to Bismuth ions ratio of 1.1–1.2 |
| Optimal Temperature | 25-30 °C | 60 ± 5 °C |
| Reaction Time | 1-2 hours | 30 minutes |
| Permissible Discharge Limit | Consult local regulations | Consult local regulations |
Experimental Protocols
1. Precipitation of Bismuth as Bismuth Oxychloride (BiOCl)
This protocol is effective for precipitating bismuth cations from acidic solutions, such as those containing bismuth nitrate.
Methodology:
-
Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
If your bismuth waste is not already acidic and in a chloride-containing solution, carefully add hydrochloric acid (HCl). A typical starting point is a 1:5 molar ratio of bismuth nitrate to HCl.
-
Slowly add a base, such as sodium hydroxide (NaOH) solution, while continuously stirring the mixture. This will raise the pH and initiate the precipitation of white bismuth oxychloride.
-
Continue to add the base until no further precipitate is formed.
-
Allow the precipitate to settle for at least one to two hours.
-
Separate the solid bismuth oxychloride from the liquid by either filtration or decantation.
-
Test the pH of the remaining liquid (supernatant) and neutralize it to a range of 6-8 before disposal down the sanitary sewer, in accordance with local regulations.
-
Collect the solid bismuth oxychloride in a clearly labeled hazardous waste container.
-
Arrange for the disposal of the hazardous waste through your institution's EHS office.
2. Precipitation of Bismuth as Bismuth Citrate (BiC₆H₅O₇)
This method is suitable for bismuth-containing solutions, particularly those derived from nitric acid.
Methodology:
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
In a well-ventilated fume hood, heat the this compound solution to approximately 60°C.
-
Prepare a solution of citric acid or trisodium citrate.
-
Slowly add the citrate solution to the heated bismuth solution while stirring. The recommended molar ratio of citrate ions to bismuth ions is between 1.1 and 1.2 to ensure complete precipitation.
-
Continue stirring the mixture at 60°C for at least 30 minutes to allow for the formation of the bismuth citrate precipitate.
-
Allow the mixture to cool and the precipitate to settle.
-
Separate the solid bismuth citrate from the liquid via filtration or decantation.
-
Check the pH of the supernatant and adjust to a neutral range (6-8) before disposing of it down the sanitary sewer, as permitted by local guidelines.
-
Collect the solid bismuth citrate precipitate in a designated and properly labeled hazardous waste container.
-
Contact your institution's EHS department for pickup and disposal of the hazardous waste.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bismuth Cations
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with bismuth cations. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper experimental conduct.
This guide delivers procedural, step-by-step instructions for the handling and disposal of bismuth-containing compounds, establishing a foundation of safety and operational excellence. By providing value beyond the product, we aim to be your preferred source for laboratory safety and chemical handling information.
Essential Safety and Personal Protective Equipment
When working with bismuth cations and their compounds, a multi-layered approach to safety is paramount. This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling procedures, and readiness for emergency situations.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling bismuth cations.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. Use safety goggles when there is a splash hazard.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and remove them before leaving the laboratory. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills. |
| Respiratory Protection | Dust Mask or Respirator | Use an effective dust mask or a NIOSH-approved respirator when handling powders or when there is a potential for aerosol generation.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Occupational Exposure Limits
While specific limits for all bismuth compounds are not established, the following provides guidance based on available data for Bismuth Telluride. These should be considered as a conservative reference for handling all bismuth compounds until more specific data is available.
| Organization | Compound | Exposure Limit (Time-Weighted Average) |
| OSHA | Bismuth Telluride (undoped) | 15 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction)[2] |
| ACGIH | Bismuth Telluride (undoped) | 10 mg/m³[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of bismuth cation handling in the laboratory minimizes risks and ensures procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard symbols.
-
Storage: Store bismuth compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3] Keep containers tightly closed.
Handling and Experimental Procedures
-
Ventilation: All work with bismuth cations, especially with powders or solutions that may generate aerosols, should be conducted in a certified chemical fume hood.[4]
-
Weighing: When weighing solid bismuth compounds, do so on a tared weigh paper or in a suitable container to prevent contamination of the balance.
-
Dissolution: To create a solution of bismuth cations, slowly add the bismuth salt to the appropriate acid (e.g., nitric acid) with constant stirring.[5][6] This should be done in a fume hood.
-
Transfers: Use appropriate glassware (e.g., volumetric flasks, pipettes) for accurate and safe transfer of solutions.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of bismuth-containing waste is critical to prevent environmental contamination.
Waste Segregation
-
Solid Waste: Unused bismuth salts and contaminated materials (e.g., weigh papers, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing bismuth cations should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.
Waste Treatment and Disposal
-
Precipitation: Bismuth cations in solution can be precipitated as an insoluble salt. A common method is to adjust the pH of the solution with sodium carbonate, sodium hydroxide, or sodium sulfide to precipitate bismuth carbonate, bismuth hydroxide, or bismuth sulfide, respectively.[9]
-
Procedure for Precipitation:
-
Working in a fume hood, slowly add the precipitating agent (e.g., a solution of sodium carbonate) to the this compound solution while stirring.
-
Continue adding the agent until no more precipitate forms.
-
Allow the precipitate to settle.
-
Decant the supernatant liquid, which may be disposed of down the drain with copious amounts of water, depending on local regulations and the absence of other hazardous materials.
-
Collect the solid precipitate in a labeled hazardous waste container for pickup by a certified waste disposal company.
-
-
Consult Local Regulations: Always consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal, as regulations can vary.
Visualizing the Workflow
The following diagrams illustrate the key workflows for handling and disposing of bismuth cations, providing a clear visual guide to the procedural steps.
Caption: this compound Handling Workflow.
Caption: Bismuth Waste Disposal Workflow.
References
- 1. Bismuth subsalicylate (Kaopectate, Pepto-Bismol, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Bismuth——Exposure Sources&Risk Assessments_Chemicalbook [chemicalbook.com]
- 3. Bismuth - ESPI Metals [espimetals.com]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
